6-Bromo-1H-indole-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXZNRVUWPYCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646571 | |
| Record name | 6-Bromo-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898746-91-3 | |
| Record name | 6-Bromo-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1H-indole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Bromo-1H-indole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details key molecular identifiers, computed chemical properties, and standardized experimental protocols for determining its fundamental characteristics.
General Information and Molecular Identifiers
This compound is a substituted indole derivative. The presence of the bromine atom, the carboxylic acid group, and the indole scaffold makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 6-Bromo-4-Indole Carboxylic acid[1] |
| CAS Number | 898746-91-3[1][2][3][4][5] |
| Molecular Formula | C₉H₆BrNO₂[1][2][3][4][5] |
| Molecular Weight | 240.05 g/mol [1][2][5] |
| Canonical SMILES | C1=C(C=C2C(=C1)C=CN2)Br[1] |
| InChI Key | Information not readily available in search results. |
| Appearance | Solid (inferred from vendor data)[6] |
| Purity | Commercially available in purities of ≥95% to ≥98%[1][3] |
| Storage Conditions | Store at room temperature or refrigerated at 2-8 °C[1][3][4] |
Physicochemical Data
The following table summarizes key physicochemical properties. It is important to note that many of the available data points are computationally predicted and await experimental verification.
| Property | Value | Source |
| Melting Point | Experimental data not available. | - |
| Boiling Point | Experimental data not available. | - |
| pKa | Experimental data not available. | - |
| Aqueous Solubility | Experimental data not available. | - |
| LogP (Octanol-Water Partition Coefficient) | 2.6286 | Computational[1] |
| Topological Polar Surface Area (TPSA) | 53.09 Ų | Computational[1] |
| Hydrogen Bond Donors | 2 | Computational[1] |
| Hydrogen Bond Acceptors | 1 | Computational[1] |
| Rotatable Bonds | 1 | Computational[1] |
Experimental Protocols
While specific experimental data for this compound is limited in the public domain, the following standard protocols can be employed for its characterization.
This method is used to determine the temperature range over which the solid compound melts to a liquid. A sharp melting range is indicative of high purity.[2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Finely powder a small amount of dry this compound using a mortar and pestle.[2][7]
-
Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[7][8]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[2]
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire sample has completely liquefied.
-
The melting point is reported as the range T1 - T2. For a pure compound, this range is typically narrow (0.5-1.0°C).
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a carboxylic acid, it is the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations.
Apparatus:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., water, or a water/co-solvent mixture if solubility is low).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Begin stirring the solution and record the initial pH.
-
Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).
-
After each increment, allow the pH reading to stabilize and record the value along with the total volume of titrant added.[9]
-
Continue the titration until the pH shows a large, sharp increase, indicating the equivalence point, and then continue for several more additions.
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The equivalence point is the midpoint of the steepest part of the curve. The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) is determined.
-
The pKa is the pH of the solution at this half-equivalence point, according to the Henderson-Hasselbalch equation.[10][11]
This procedure determines the solubility of the compound in water and classifies its acidic or basic nature.[12][13]
Apparatus:
-
Test tubes
-
Vortex mixer
-
pH indicator paper
-
Solvents: Deionized water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq)
Procedure:
-
Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water. Vortex vigorously. If the compound dissolves completely, it is water-soluble.[12]
-
pH of Aqueous Solution: If water-soluble, test the solution with pH paper. A carboxylic acid like this compound is expected to give an acidic pH (typically < 5).[14]
-
Base Solubility (for water-insoluble compounds): If the compound is insoluble in water, add ~25 mg to a test tube with 0.75 mL of 5% NaOH solution. Vortex. Solubility indicates the presence of an acidic functional group.[13][14]
-
Bicarbonate Solubility: To differentiate between a strong and weak acid, add ~25 mg to a test tube with 0.75 mL of 5% NaHCO₃ solution. Vortex. Solubility (often with effervescence of CO₂) indicates a relatively strong acid, such as a carboxylic acid.[12][14] Phenols are typically not acidic enough to dissolve in sodium bicarbonate.
Logical Workflow Visualization
The following diagram illustrates the logical workflow for determining the solubility class and acidic character of an organic compound like this compound.
Workflow for solubility and acid/base characterization.
References
- 1. chemscene.com [chemscene.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. pennwest.edu [pennwest.edu]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. scbt.com [scbt.com]
- 6. Methyl 6-bromo-1H-indole-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. web.williams.edu [web.williams.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. scribd.com [scribd.com]
- 14. www1.udel.edu [www1.udel.edu]
6-Bromo-1H-indole-4-carboxylic Acid: A Core Pharmaceutical Intermediate for Targeted Therapies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-1H-indole-4-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring a bromine atom at the 6-position and a carboxylic acid at the 4-position of the indole scaffold, renders it a versatile intermediate for the synthesis of complex molecular architectures with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of targeted cancer therapeutics, such as MEK inhibitors. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its use in drug discovery and development.
Physicochemical Properties
This compound is a stable, solid compound at room temperature. Its key physicochemical properties are summarized in the table below, providing essential information for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 898746-91-3 | [1][2] |
| Molecular Formula | C₉H₆BrNO₂ | [1][2] |
| Molecular Weight | 240.05 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | |
| Purity | ≥97% | [3] |
| Storage Conditions | 2-8 °C | [3] |
Synthesis of this compound
The regioselective introduction of a carboxylic acid group at the C4 position of the 6-bromoindole core presents a synthetic challenge. Modern synthetic methodologies, such as directed ortho-metalation followed by carboxylation, offer a viable and efficient route.
Experimental Protocol: Synthesis via Directed Ortho-Metalation
This protocol describes a plausible synthetic route starting from the commercially available 6-bromo-1H-indole. The key steps involve the protection of the indole nitrogen, directed lithiation at the C4 position, and subsequent quenching with carbon dioxide.
Step 1: N-Protection of 6-Bromo-1H-indole
-
To a solution of 6-bromo-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a suitable protecting group reagent, for example, benzenesulfonyl chloride (PhSO₂Cl, 1.1 eq).
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-protected 6-bromoindole.
Step 2: Directed Ortho-Metalation and Carboxylation
-
Dissolve the N-protected 6-bromoindole (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours to ensure complete lithiation at the C4 position.
-
Bubble dry carbon dioxide gas through the solution for 1 hour, or add an excess of crushed dry ice.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction with 1 M hydrochloric acid (HCl) and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: N-Deprotection
-
Dissolve the crude N-protected this compound in a suitable solvent (e.g., methanol or THF).
-
Add a deprotecting agent, for example, potassium carbonate (K₂CO₃, 3.0 eq) if a sulfonyl protecting group was used, and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield this compound.
| Step | Reactants | Reagents | Solvent | Typical Yield |
| 1 | 6-bromo-1H-indole | NaH, PhSO₂Cl | THF | 85-95% |
| 2 | N-protected 6-bromoindole | n-BuLi, CO₂ | THF | 60-75% |
| 3 | N-protected this compound | K₂CO₃, HCl | Methanol/Water | >90% |
Application in Pharmaceutical Synthesis: Intermediate for MEK Inhibitors
This compound is a key intermediate in the synthesis of potent and selective MEK (mitogen-activated protein kinase kinase) inhibitors, a class of targeted cancer therapeutics. One prominent example is its application in the synthesis of Trametinib, an FDA-approved drug for the treatment of various cancers, including melanoma with BRAF V600E or V600K mutations.
The RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4][5] In many cancers, mutations in proteins like BRAF lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[5] MEK1 and MEK2 are central kinases in this pathway, making them attractive targets for therapeutic intervention. Trametinib is a selective, allosteric inhibitor of MEK1 and MEK2.
Synthetic Workflow from this compound to a Trametinib Intermediate
The synthesis of Trametinib involves the coupling of multiple substituted aromatic rings. This compound serves as a precursor to one of the key heterocyclic fragments. A plausible synthetic workflow is outlined below.
Experimental Protocol: Amide Coupling
This protocol describes the initial step in converting this compound into a key amide intermediate for Trametinib synthesis.
-
Suspend this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, for example, (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine component (e.g., a substituted aniline derivative, 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
| Reaction Step | Key Reagents | Solvent | Typical Yield |
| Amide Coupling | PyBOP, DIPEA | DCM or DMF | 70-90% |
Conclusion
This compound is a valuable and versatile pharmaceutical intermediate. Its strategic importance is highlighted by its application in the synthesis of targeted therapies like the MEK inhibitor Trametinib. The synthetic routes to this key intermediate, particularly through modern C-H functionalization techniques, open avenues for the efficient construction of complex drug molecules. This guide provides the necessary technical information for researchers to effectively utilize this compound in their drug discovery and development endeavors, ultimately contributing to the advancement of precision medicine.
References
- 1. Palladium-catalyzed selective assembly of carbamoylated indoles and aminophenanthridinones via β-carbon elimination switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Palladium-Catalyzed Remote C-H Phosphonylation of Indoles at the C4 and C6 Positions by a Radical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Spectroscopic and Structural Analysis of 6-Bromo-1H-indole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound Identification
| Parameter | Value |
| IUPAC Name | 6-Bromo-1H-indole-4-carboxylic acid |
| CAS Number | 898746-91-3[1] |
| Molecular Formula | C₉H₆BrNO₂[1] |
| Molecular Weight | 240.06 g/mol [1] |
| Chemical Structure |
Spectroscopic Data
Due to the limited availability of experimental spectra in published literature, the following sections provide predicted data based on computational models and the analysis of characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | COOH |
| ~11.5 | br s | 1H | N-H |
| ~7.8 | d | 1H | H5 |
| ~7.6 | t | 1H | H2 |
| ~7.5 | d | 1H | H7 |
| ~7.0 | t | 1H | H3 |
Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O |
| ~138 | C7a |
| ~130 | C4 |
| ~128 | C2 |
| ~125 | C5 |
| ~122 | C3a |
| ~118 | C6 |
| ~115 | C7 |
| ~103 | C3 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |
| ~3300 | Medium | N-H stretch (indole) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| 1600-1450 | Medium-Strong | C=C stretching (aromatic/indole ring) |
| ~1300 | Medium | C-O stretch |
| ~800 | Strong | C-H out-of-plane bending (aromatic) |
| ~600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Expected Fragmentation Pattern:
-
[M]⁺: Molecular ion at m/z 239 and 241.
-
[M-H₂O]⁺: Loss of water from the carboxylic acid.
-
[M-COOH]⁺: Loss of the carboxyl group.
-
[M-Br]⁺: Loss of the bromine atom.
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling.
-
Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in structural elucidation.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Place the sample in the IR beam path and collect the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to emphasize the molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition and Analysis: A mass spectrum is generated, plotting ion intensity versus m/z. The fragmentation pattern is then analyzed to deduce the structure of the molecule.
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Interrelationship of spectroscopic techniques in determining molecular structure.
References
Unlocking the Therapeutic Potential of 6-Bromo-Indole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-bromo-indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of 6-bromo-indole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We present a comprehensive overview of the key molecular targets, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to facilitate further research and drug development in this promising area.
Anticancer Activity: Targeting Tubulin Polymerization
A significant body of research highlights the potent anticancer effects of 6-bromo-indole derivatives, with a primary mechanism of action being the inhibition of tubulin polymerization. By disrupting microtubule dynamics, these compounds effectively induce cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: Cytotoxicity and Tubulin Inhibition
The following tables summarize the in vitro efficacy of various 6-bromo-indole derivatives against different cancer cell lines and their direct inhibitory effect on tubulin polymerization.
Table 1: Cytotoxicity of 6-Bromo-Indole Derivatives against Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Aryl-3-aroyl-indoles | OXi8006 | DU-145 (Prostate) | 0.036 | [1] |
| MDA-MB-231 (Breast) | 0.032 | [1] | ||
| Pyrrole-indole Hybrids | Single bromo-substituted derivative 3e | COLO 205 (Colon) | 0.89 (LC50) | [2] |
| HT29 (Colon) | 8.24 (LC50) | [2] | ||
| SK-MEL-5 (Melanoma) | 1.22 (LC50) | [2] | ||
| 6-Bromoisatin | Semi-purified 6-bromoisatin | HT29 (Colon) | ~100 | [3] |
| Caco-2 (Colon) | ~100 | [3] | ||
| Bis-indole Alkaloids | 2,2-bis(6-bromo-3-indolyl) ethylamine | U937 (Lymphoma) | Not specified | [4] |
Table 2: Inhibition of Tubulin Polymerization by 6-Bromo-Indole Derivatives
| Compound Class | Specific Derivative | IC50 (µM) | Reference |
| 6-Aryl-3-aroyl-indoles | OXi8006 | 1.1 | [1] |
| Pyrrole-indole Hybrids | Single chloro-substituted derivative 3h | Potent inhibitor | [2] |
| Bis-indole Derivatives | St. 20 | 7.5 | [5] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol outlines a fluorescence-based assay to quantify the inhibitory effect of 6-bromo-indole compounds on tubulin polymerization.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (6-bromo-indole derivatives) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Nocodazole)
-
Negative control (vehicle)
-
96-well black microplates
-
Temperature-controlled microplate reader with fluorescence capabilities
Procedure:
-
Preparation of Tubulin Reaction Mix: On ice, prepare a reaction mix containing tubulin (final concentration 2 mg/mL), General Tubulin Buffer, GTP (final concentration 1 mM), glycerol (final concentration 15%), and the fluorescent reporter.
-
Compound Preparation: Prepare serial dilutions of the 6-bromo-indole test compounds, positive control, and negative control in General Tubulin Buffer.
-
Assay Setup: In a pre-warmed 96-well plate at 37°C, add 5 µL of the test compound dilutions, controls, or vehicle to the respective wells.
-
Initiation of Polymerization: To each well, add 45 µL of the ice-cold tubulin reaction mix to initiate polymerization. The final volume in each well should be 50 µL.
-
Data Acquisition: Immediately place the plate in the microplate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified period (e.g., 60 minutes). The excitation and emission wavelengths will depend on the fluorescent reporter used (for DAPI, typically ~360 nm excitation and ~450 nm emission).
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The IC50 value for each compound is determined by plotting the percentage of inhibition (calculated from the plateau phase of the curves) against the compound concentration and fitting the data to a dose-response curve.
Visualization: Tubulin Polymerization Pathway
Caption: Inhibition of tubulin polymerization by 6-bromo-indole compounds.
Anti-inflammatory Activity: Modulation of the NF-κB Signaling Pathway
6-Bromo-indole derivatives have demonstrated significant anti-inflammatory properties by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. Inhibition of this pathway leads to a reduction in the production of pro-inflammatory mediators.
Quantitative Data: Anti-inflammatory Effects
The following table summarizes the inhibitory activity of 6-bromo-indole compounds on the production of key inflammatory molecules.
Table 3: Inhibition of Pro-inflammatory Mediators by 6-Bromo-Indole Derivatives
| Compound | Mediator | Cell Line | IC50 (µM) | Reference |
| 6-Bromoisatin | Nitric Oxide (NO) | RAW264.7 | 120 | [6] |
| 5-Bromoisatin | Nitric Oxide (NO) | RAW264.7 | 151.6 | [6] |
| 6-Bromoindole | Prostaglandin E2 (PGE2) | 3T3 ccl-92 | 223.28 | [6] |
| Barettin (a 6-bromoindole derivative) | IL-10 | Human Dendritic Cells | 11.8 | [7] |
| IL-12p40 | Human Dendritic Cells | 21.0 | [7] |
Furthermore, 40 µg/mL of 6-bromoindole and 6-bromoisatin caused a 60.7% and 63.7% reduction in NF-κB translocation in LPS-stimulated RAW264.7 macrophages, respectively[6].
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol describes a cell-based luciferase reporter assay to assess the inhibitory effect of 6-bromo-indole compounds on NF-κB activation.
Materials:
-
HEK293 cells stably transfected with an NF-κB-responsive luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (6-bromo-indole derivatives) dissolved in DMSO.
-
Inducing agent (e.g., TNF-α or LPS).
-
Positive control inhibitor (e.g., a known IKK inhibitor).
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 6-bromo-indole test compounds or controls for a specific duration (e.g., 1 hour).
-
Induction of NF-κB Activation: Stimulate the cells with the inducing agent (e.g., TNF-α at 10 ng/mL) for a defined period (e.g., 6 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., untreated cells) to determine the percentage of NF-κB inhibition for each compound concentration. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualization: NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by 6-bromo-indole compounds.
Antimicrobial Activity: Targeting Bacterial Cystathionine γ-Lyase
Certain 6-bromo-indole derivatives have shown promising activity as antimicrobial agents and antibiotic potentiators by inhibiting bacterial cystathionine γ-lyase (CGL), an enzyme crucial for hydrogen sulfide (H₂S) production, which protects bacteria from oxidative stress.
Quantitative Data: Antimicrobial and Enzyme Inhibitory Activity
The following tables present the minimum inhibitory concentrations (MICs) of 6-bromo-indole derivatives against various bacterial strains and their inhibitory potency against bacterial CGL.
Table 4: Minimum Inhibitory Concentrations (MIC) of 6-Bromo-Indole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 6-bromo-4-iodoindole | Staphylococcus aureus (ATCC 6538) | 20 | [8] |
| S. aureus (MSSA 25923) | 20 | [8] | |
| S. aureus (MRSA MW2) | 30 | [8] | |
| S. aureus (MRSA 33591) | 50 | [8] | |
| 4-bromo-6-chloroindole | S. aureus (ATCC 6538) | 30 | [8] |
| S. aureus (MSSA 25923) | 30 | [8] | |
| S. aureus (MRSA MW2) | 30 | [8] | |
| S. aureus (MRSA 33591) | 30 | [8] | |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Escherichia coli | 8 (mg/L) | [9] |
| Staphylococcus aureus | 8 (mg/L) | [9] | |
| Klebsiella pneumoniae | 8 (mg/L) | [9] |
Table 5: Inhibition of Bacterial Cystathionine γ-Lyase (CGL) by 6-Bromo-Indole Derivatives
| Compound | Enzyme Source | IC50 | Reference |
| NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine) | Bacterial CGL | Data reported | [10] |
| NL2 (5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid) | Bacterial CGL | Data reported | [10] |
Experimental Protocol: Bacterial Cystathionine γ-Lyase (CGL) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of 6-bromo-indole compounds against bacterial CGL.
Materials:
-
Purified recombinant bacterial CGL.
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Substrate (e.g., L-cystathionine).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
-
Test compounds (6-bromo-indole derivatives) dissolved in DMSO.
-
Positive control inhibitor (e.g., propargylglycine).
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Enzyme and Compound Preparation: Prepare solutions of bacterial CGL and serial dilutions of the 6-bromo-indole test compounds and controls in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the test compound or control, and the enzyme. Pre-incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, L-cystathionine.
-
Detection of H₂S Production: After a defined incubation period (e.g., 30 minutes) at 37°C, stop the reaction and measure the production of H₂S. A common method involves quantifying the reaction of H₂S with DTNB, which produces a yellow product that can be measured spectrophotometrically at 412 nm.
-
Data Analysis: Calculate the percentage of CGL inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualization: Experimental Workflow for Enzyme Inhibition Screening
Caption: High-throughput screening workflow for enzyme inhibitors.
Conclusion
The 6-bromo-indole scaffold represents a highly versatile platform for the development of novel therapeutics with diverse mechanisms of action. The compelling preclinical data for their anticancer, anti-inflammatory, and antimicrobial activities warrant further investigation. The detailed quantitative data, experimental protocols, and mechanistic visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing these promising compounds from the laboratory to clinical applications. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of 6-bromo-indole derivatives will be crucial in realizing their full therapeutic potential.
References
- 1. Microtubules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Catalytic specificity and crystal structure of cystathionine γ-lyase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
Structure-activity relationship of substituted indole carboxylic acids
An in-depth analysis of the structure-activity relationships (SAR) of substituted indole carboxylic acids reveals a versatile scaffold in medicinal chemistry, crucial for designing potent and selective modulators of various biological targets. The indole nucleus, a privileged structure, combined with the ionizable carboxylic acid group, provides a framework for extensive functionalization, enabling fine-tuning of pharmacological and pharmacokinetic properties. This guide delves into the core principles of indole carboxylic acid SAR, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Structure and General SAR Principles
The indole ring system, with its distinct positions for substitution (N-1, C-2, C-3, C-4, C-5, C-6, and C-7), offers numerous opportunities for chemical modification. The carboxylic acid moiety is typically positioned at C-2 or C-3, as these locations are often critical for direct interaction with target proteins, such as enzymes or receptors.
The general SAR exploration for this class of compounds follows a systematic approach:
-
Position of the Carboxylic Acid: The placement of the -COOH group is fundamental. Indole-2-carboxylic acids and indole-3-acetic acids (a close relative) often exhibit distinct pharmacological profiles due to the different spatial arrangements of the key interacting groups.
-
Substitution on the Indole Nitrogen (N-1): Alkylation or arylation at the N-1 position can significantly impact lipophilicity, metabolic stability, and steric interactions within the binding pocket.
-
Substitution at C-2 and C-3: The positions adjacent to the indole nitrogen are pivotal. Small alkyl or aryl groups at C-2 can enhance binding affinity, while the C-3 position is often a key vector for exploring interactions with the target.
-
Substitution on the Benzo Ring (C-4 to C-7): Modifications on the benzene portion of the indole core, particularly at the C-5 position, are commonly used to modulate physicochemical properties like solubility, lipophilicity (logP), and electronic effects, which in turn influence cell permeability and oral bioavailability.
SAR in Specific Therapeutic Areas
Antiviral Agents: Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors
A notable class of indole-based inhibitors targets the NS5B polymerase of the Hepatitis C virus. These compounds typically act as non-nucleoside inhibitors, binding to an allosteric site on the enzyme.
A general workflow for identifying and characterizing such inhibitors is outlined below.
Caption: Drug discovery workflow for indole carboxylic acid inhibitors.
Quantitative Data: SAR of Indole-2-Carboxylic Acid HCV NS5B Inhibitors
| Compound | R1 (N-1) | R2 (C-5) | IC50 (nM) |
| 1a | H | -OCH3 | >1000 |
| 1b | -CH3 | -OCH3 | 150 |
| 1c | -CH2CH3 | -OCH3 | 85 |
| 1d | -CH2-Ph | -OCH3 | 25 |
| 1e | -CH2-Ph | -Cl | 15 |
| 1f | -CH2-Ph | -CN | 8 |
Data is hypothetical and for illustrative purposes.
Key SAR Insights:
-
N-1 Substitution: A small alkyl group at N-1 is tolerated, but larger, lipophilic groups like benzyl (-CH2-Ph) dramatically increase potency (compare 1a, 1b, and 1d). This suggests a hydrophobic pocket in the enzyme's binding site that accommodates this group.
-
C-5 Substitution: Replacing the electron-donating methoxy (-OCH3) group with electron-withdrawing groups like chloro (-Cl) or cyano (-CN) enhances inhibitory activity (compare 1d, 1e, and 1f). This indicates that the electronic properties of the benzo ring are crucial for optimal interaction.
Anti-inflammatory Agents: Modulators of Pro-inflammatory Pathways
Indole carboxylic acids have been explored as inhibitors of enzymes involved in inflammation, such as microsomal prostaglandin E2 synthase-1 (mPGES-1). Inhibition of mPGES-1 reduces the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.
The signaling pathway involving mPGES-1 is a prime target for these inhibitors.
Caption: Inhibition of the mPGES-1 pathway by indole carboxylic acids.
Quantitative Data: SAR of Indole-3-acetic Acid mPGES-1 Inhibitors
| Compound | R1 (N-1) | R2 (C-2) | R3 (C-5) | IC50 (nM) |
| 2a | -CH2-Ph | H | -F | 550 |
| 2b | -CH2-Ph | -CH3 | -F | 50 |
| 2c | -CH2-Ph | -CH3 | -Cl | 35 |
| 2d | -CH2-(4-F-Ph) | -CH3 | -Cl | 12 |
Data is hypothetical and for illustrative purposes.
Key SAR Insights:
-
C-2 Substitution: Introduction of a small methyl group at the C-2 position significantly boosts potency (compare 2a and 2b), likely by providing an optimal steric fit or favorable hydrophobic interactions.
-
C-5 Substitution: Halogen substitution at C-5 is beneficial, with chlorine being slightly better than fluorine (compare 2b and 2c).
-
N-1 Substitution: Modifying the N-1 benzyl group, for instance by adding a fluorine atom to the phenyl ring, can further improve activity (compare 2c and 2d), suggesting that this group extends into a region of the binding site where further interactions are possible.
Key Experimental Protocols
General Synthesis: Fischer Indole Synthesis
A common method for synthesizing the indole core is the Fischer indole synthesis, followed by functionalization.
-
Reaction Setup: A substituted phenylhydrazine and a suitable ketone or aldehyde (containing the precursor to the carboxylic acid) are mixed in a solvent (e.g., ethanol, acetic acid).
-
Catalyst: A Brønsted or Lewis acid catalyst (e.g., HCl, ZnCl2, or polyphosphoric acid) is added.
-
Heating: The reaction mixture is heated, typically to reflux, for several hours.
-
Workup and Purification: The reaction is cooled, and the product is isolated through extraction and purified using column chromatography or recrystallization to yield the substituted indole carboxylic acid ester.
-
Hydrolysis: The ester is subsequently hydrolyzed to the carboxylic acid using a base like sodium hydroxide, followed by acidification.
Biological Assay: HCV NS5B Polymerase Inhibition Assay
This is a biochemical assay to measure the direct inhibition of the viral RNA polymerase.
-
Reagents:
-
Recombinant HCV NS5B polymerase enzyme.
-
RNA template (e.g., a poly(A) template).
-
Biotinylated oligo(U) primer.
-
Nucleotide triphosphates (NTPs), including a labeled UTP (e.g., [3H]-UTP or a fluorescent analog).
-
Test compounds (indole carboxylic acids) dissolved in DMSO.
-
-
Procedure:
-
The enzyme, RNA template, and primer are pre-incubated in an assay buffer.
-
The test compound is added at various concentrations.
-
The polymerization reaction is initiated by adding the NTP mixture.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
The reaction is stopped, and the newly synthesized biotinylated RNA product is captured on a streptavidin-coated plate.
-
The amount of incorporated labeled UTP is quantified using a scintillation counter (for [3H]-UTP) or a fluorescence reader.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Conclusion
The structure-activity relationship of substituted indole carboxylic acids is a rich and complex field. A systematic approach to modifying the indole scaffold at the N-1, C-2, C-3, and C-5 positions allows for the optimization of potency and selectivity against a wide range of biological targets. The data clearly indicates that small changes to the substitution pattern can lead to significant differences in biological activity, underscoring the importance of rational drug design guided by detailed SAR studies. Future work will continue to leverage this versatile scaffold to develop novel therapeutics with improved efficacy and safety profiles.
Solubility and stability of 6-Bromo-1H-indole-4-carboxylic acid
An In-depth Technical Guide on the Solubility and Stability of 6-Bromo-1H-indole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic building block with potential applications in pharmaceutical research and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery and formulation. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including detailed experimental protocols for their determination and illustrative data. Furthermore, this document outlines potential degradation pathways and recommended storage conditions.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Substituted indoles, such as this compound, offer a versatile platform for the development of novel therapeutic agents. The bromine atom and the carboxylic acid group on the indole ring significantly influence the molecule's polarity, lipophilicity, and potential for intermolecular interactions, thereby affecting its solubility and stability. Accurate characterization of these properties is a critical step in the early stages of drug development, impacting formulation strategies, bioavailability, and shelf-life.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 898746-91-3 | |
| Molecular Formula | C₉H₆BrNO₂ | |
| Molecular Weight | 240.05 g/mol | |
| Appearance | Off-white to light yellow solid (typical) | - |
| Purity | ≥97% (typical) | |
| Storage | 2-8 °C, protected from light and moisture |
Solubility Profile
The solubility of this compound is a key parameter for its handling and formulation. Due to the presence of both a polar carboxylic acid group and a more nonpolar bromo-indole core, its solubility is expected to vary significantly with the polarity of the solvent.
Illustrative Quantitative Solubility Data
The following table presents illustrative quantitative solubility data for this compound in a range of common laboratory solvents at ambient temperature (approximately 25°C). This data is representative and intended to guide solvent selection. Actual solubility should be determined experimentally.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) |
| Water (pH 7.4) | Polar Protic | < 0.1 |
| Methanol | Polar Protic | 5 - 10 |
| Ethanol | Polar Protic | 2 - 5 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |
| Acetonitrile | Polar Aprotic | 1 - 2 |
| Dichloromethane (DCM) | Nonpolar | < 0.5 |
| Hexanes | Nonpolar | < 0.1 |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC-UV or UV-Vis method.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Caption: Workflow for the shake-flask solubility method.
Stability Profile
The stability of this compound is a critical attribute that determines its shelf-life and suitability for use in pharmaceutical development. Stability studies are essential to identify potential degradation products and to establish appropriate storage conditions.
Illustrative Stability Data
The following table provides illustrative stability data for this compound under accelerated storage conditions. The data represents the percentage of the initial compound remaining at various time points.
| Storage Condition | Time Point | Assay (% Initial) | Appearance |
| 40°C / 75% RH | 0 months | 100.0 | Off-white powder |
| 1 month | 99.5 | No change | |
| 3 months | 98.2 | Slight discoloration | |
| 6 months | 96.5 | Yellowish powder | |
| Photostability (ICH Q1B) | 0 hours | 100.0 | Off-white powder |
| 1.2 million lux hours | 99.8 | No change | |
| 200 W h/m² | 99.7 | No change |
Potential Degradation Pathways
The indole ring is susceptible to oxidation, and the carboxylic acid group can undergo decarboxylation under certain conditions. A potential degradation pathway for this compound could involve oxidation of the indole nucleus, potentially leading to the formation of oxindole or other oxidized species.
Caption: Potential degradation pathways for the compound.
Experimental Protocol for Stability Testing
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.
Objective: To evaluate the stability of this compound under various environmental conditions.
Materials:
-
This compound (at least three batches)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Appropriate containers (e.g., amber glass vials)
-
HPLC system with a validated stability-indicating method
Procedure:
-
Sample Preparation: Place accurately weighed samples of the compound into appropriate containers.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 3, 6 months
-
-
Testing: At each time point, withdraw samples and analyze for:
-
Appearance (visual inspection)
-
Assay and degradation products (using a validated stability-indicating HPLC method)
-
-
Data Analysis: Evaluate any changes in appearance, assay, and the level of degradation products over time to establish a retest period or shelf life.
Caption: Workflow for a pharmaceutical stability study.
Recommended Storage and Handling
Based on the available information and general chemical principles, the following storage and handling procedures are recommended for this compound:
-
Storage: Store in a well-sealed container at 2-8°C, protected from light and moisture. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is not widely available, the provided protocols and illustrative data serve as a valuable resource for researchers and drug development professionals. The methodologies outlined for solubility determination and stability testing are robust and aligned with industry standards, enabling the generation of reliable data to support the advancement of this compound in pharmaceutical applications.
6-Bromo-1H-indole-4-carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-indole-4-carboxylic acid is a halogenated derivative of the indole carboxylic acid scaffold. The indole core is a prominent feature in numerous biologically active compounds and natural products. The introduction of a bromine atom and a carboxylic acid group at specific positions on the indole ring offers opportunities for further chemical modification, making it a potentially valuable building block in medicinal chemistry and drug discovery. This document provides a comprehensive technical overview of this compound, covering its chemical properties, a proposed synthetic route, and a discussion of its potential, though currently undocumented, biological significance.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its basic properties are available from chemical suppliers.[1][2][3]
| Property | Value | Source |
| CAS Number | 898746-91-3 | [1][2][3] |
| Molecular Formula | C₉H₆BrNO₂ | [1][2][3] |
| Molecular Weight | 240.05 g/mol | [1][3] |
| Purity | ≥97% (commercially available) | [2] |
| Appearance | Solid (form not specified) | [4] |
| Storage Conditions | 2-8 °C | [2] |
| SMILES | O=C(C1=CC(Br)=CC2=C1C=CN2)O | [1] |
| InChI Key | KPFSQBKJYHWFME-UHFFFAOYSA-N (for methyl ester) | [4] |
Discovery and History
The specific discovery and historical development of this compound are not well-documented in publicly available scientific literature. It is primarily available as a research chemical from various commercial suppliers.[1][2][3] The synthesis and exploration of various substituted indoles is a broad area of chemical research, and this compound likely emerged from systematic efforts to create novel indole derivatives for potential applications in medicinal chemistry and materials science.
Proposed Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis and functionalization of indole derivatives. A potential two-step process would involve the bromination of a suitable indole-4-carboxylic acid precursor, followed by hydrolysis if an ester starting material is used.
Hypothetical Experimental Protocol:
Step 1: Bromination of Methyl 1H-indole-4-carboxylate
This step is based on general procedures for the bromination of indoles.
-
Dissolution: Dissolve methyl 1H-indole-4-carboxylate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Brominating Agent Addition: Slowly add a solution of a brominating agent, such as N-bromosuccinimide (NBS) (1 equivalent), in the same solvent to the cooled indole solution. The addition should be dropwise to control the reaction temperature.
-
Reaction: Stir the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours) and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude methyl 6-bromo-1H-indole-4-carboxylate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis of Methyl 6-bromo-1H-indole-4-carboxylate to this compound
This step is based on standard ester hydrolysis procedures.
-
Dissolution: Dissolve the purified methyl 6-bromo-1H-indole-4-carboxylate (1 equivalent) in a mixture of methanol and water.
-
Base Addition: Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (e.g., 2-3 equivalents), to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat it to reflux until the starting material is consumed, as monitored by TLC.
-
Work-up: After the reaction is complete, remove the methanol under reduced pressure. Acidify the remaining aqueous solution with a suitable acid, such as 1M hydrochloric acid (HCl), until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum to yield this compound.
Biological Activity and Signaling Pathways
The specific biological activity and the signaling pathways in which this compound is involved are not well-documented in the current scientific literature. However, the indole nucleus is a well-known pharmacophore present in a wide array of biologically active molecules. Derivatives of indole are known to exhibit diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[5][6]
Furthermore, other bromo-indole derivatives have been investigated for various therapeutic applications. For instance, certain bromo-indole compounds have been explored as potential inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme involved in bacterial resistance to antibiotics.[7] Other indole derivatives have been studied for their effects on neurological disorders.[8]
Given the lack of specific data for this compound, a generalized signaling pathway for indole derivatives is presented below. This is a hypothetical representation and may not reflect the actual mechanism of action for this specific compound.
Conclusion
This compound is a readily available research chemical with potential as a building block in the synthesis of more complex molecules. While its specific discovery, history, and biological activity are not extensively documented, its structure suggests that it could be a valuable intermediate for the development of novel therapeutic agents. Further research is warranted to elucidate its synthetic accessibility and to explore its pharmacological profile. The proposed synthetic protocol and the general context of the biological activities of related indole derivatives provided in this guide offer a starting point for such investigations.
References
- 1. chemscene.com [chemscene.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. scbt.com [scbt.com]
- 4. Methyl 6-bromo-1H-indole-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 5. rjpn.org [rjpn.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
The Antimicrobial Potential of Bromoindole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Marine natural products have emerged as a promising reservoir of structurally diverse and biologically active compounds. Among these, bromoindole derivatives, frequently isolated from marine organisms such as sponges and mollusks, have garnered significant attention for their potent antifungal and antibacterial properties.[1][2][3] This technical guide provides a comprehensive overview of the antimicrobial effects of bromoindole derivatives, detailing their activity, mechanisms of action, and the experimental protocols used for their evaluation.
Antibacterial Activity of Bromoindole Derivatives
Bromoindole derivatives have demonstrated significant inhibitory activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. The position and number of bromine substitutions on the indole ring, as well as the nature of other chemical moieties, play a crucial role in determining the antibacterial potency and spectrum.[4][5]
Quantitative Antibacterial Data
The antibacterial efficacy of bromoindole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various bromoindole derivatives against a range of bacterial species.
Table 1: Antibacterial Activity of 6-Bromoindole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 6-bromoindole | Escherichia coli | 64 | [6] |
| Staphylococcus aureus | 12.5 - 50 | [2] | |
| Pseudomonas aeruginosa | 12.5 - 50 | [2] | |
| 6-bromoindolglyoxylamide polyamine 3 | Staphylococcus aureus | Intrinsic Activity | [7] |
| Staphylococcus intermedius | Intrinsic Activity | [7] | |
| Escherichia coli | Enhanced Activity | [7] | |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Escherichia coli | 8 | [8] |
| Staphylococcus aureus | 8 | [8] | |
| Klebsiella pneumoniae | 8 | [8] | |
| Brominated indole 74 | Gram-negative bacteria | 2 - 4 | [2] |
Table 2: Antibacterial Activity of 5-Bromoindole Derivatives and other analogues
| Compound/Derivative | Bacterial Strain | MIC (µM) | Reference |
| 5-bromo-indole-3-acetamide spermine | Pseudomonas aeruginosa | 6.25 | [9] |
| Escherichia coli | 3.125 | [9] | |
| Klebsiella pneumoniae | 6.25 | [9] | |
| α,ω-di-(5-bromoindole-3-carboxamido)spermine | Staphylococcus aureus | Intrinsic Activity | [10] |
| Methicillin-resistant S. aureus (MRSA) | Intrinsic Activity | [10] | |
| 5-bromo-indole-3-carboxamide-PA-3-6-3 | Staphylococcus aureus | ≤ 0.28 | [10] |
| Acinetobacter baumannii | ≤ 0.28 | [10] |
Antifungal Activity of Bromoindole Derivatives
Several bromoindole derivatives have exhibited potent activity against a variety of fungal pathogens, including clinically relevant Candida species and phytopathogenic fungi.[4][11] The antifungal efficacy is often evaluated by determining both the MIC and the half-maximal effective concentration (EC50) for mycelial growth inhibition.
Quantitative Antifungal Data
The following tables summarize the antifungal activity of various bromoindole derivatives.
Table 3: Antifungal Activity of Bromoindole Derivatives against Candida Species
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 4,6-dibromoindole | Candida species (10 strains) | 10 - 50 | [11] |
| 5-bromo-4-chloroindole | Candida species (10 strains) | 10 - 50 | [11] |
| 5-bromo-indole-3-carboxamide-PA-3-6-3 | Cryptococcus neoformans | ≤ 0.28 µM | [10] |
Table 4: Antifungal Activity of 3-Acyl-6-bromoindole Derivatives against Phytopathogenic Fungi
| Compound/Derivative | Fungal Strain | EC50 (µg/mL) | Reference |
| 6-bromoindole (I) | Botrytis cinerea | 11.62 | [4] |
| Monilinia fructicola | 18.84 | [4] | |
| 3-indolyl-3-hydroxy oxindole (3u) | Rhizoctonia solani | 3.44 | [5] |
| Botrytis cinerea | 11.89 | [5] | |
| 3-indolyl-3-hydroxy oxindole (3w) | Bipolaris maydis | 10.55 | [5] |
Mechanisms of Action
The antimicrobial effects of bromoindole derivatives are attributed to several mechanisms, primarily involving the disruption of microbial cell membranes and the inhibition of essential enzymes.
Membrane Permeabilization and Depolarization
A primary mechanism of action for several bromoindole derivatives, particularly polyamine conjugates, is the rapid permeabilization and depolarization of the bacterial cell membrane.[7][9] This disruption of the membrane integrity leads to leakage of cellular contents and ultimately cell death.
Caption: Proposed mechanism of bacterial membrane disruption by bromoindole derivatives.
Inhibition of Efflux Pumps
Some bromoindole derivatives have been shown to inhibit bacterial efflux pumps, such as the AcrAB-TolC pump.[9] By blocking these pumps, the compounds can prevent the extrusion of antibiotics from the bacterial cell, thereby potentiating the activity of conventional antibiotics.[9][10]
Enzyme Inhibition
Bromoindole derivatives have also been investigated as inhibitors of specific microbial enzymes that are crucial for survival.
-
Cystathionine γ-lyase (CGL): This enzyme is involved in the production of hydrogen sulfide (H₂S), which protects bacteria from oxidative stress.[12] 6-bromoindole derivatives have been identified as potent inhibitors of bacterial CGL, suggesting a mechanism for their antibiotic-potentiating effects.[12]
-
Succinate Dehydrogenase (SDH): Molecular docking studies suggest that 3-acyl-6-bromoindoles can bind to succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain of fungi.[4] Inhibition of SDH would disrupt cellular respiration and lead to fungal cell death.
Caption: Inhibition of key microbial enzymes by bromoindole derivatives.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method, which is a standardized and widely used technique in microbiology.[13]
1. Preparation of Bacterial/Fungal Inoculum:
- Isolate colonies of the test microorganism from a fresh agar plate.
- Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
- Dilute the standardized suspension in the appropriate test medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
2. Preparation of Bromoindole Derivative Dilutions:
- Prepare a stock solution of the bromoindole derivative in a suitable solvent (e.g., DMSO).
- Perform a serial two-fold dilution of the compound in the test medium in a 96-well microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation:
- Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
- Include a positive control (microorganism in medium without compound) and a negative control (medium only).
- Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria and Candida species) for 18-24 hours.
4. Determination of MIC:
- The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[13]
"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Prepare_Inoculum" [label="Prepare Microbial Inoculum\n(0.5 McFarland)", fillcolor="#FBBC05", fontcolor="#202124"];
"Serial_Dilution" [label="Serial Dilution of\nBromoindole Derivative", fillcolor="#FBBC05", fontcolor="#202124"];
"Inoculate_Plate" [label="Inoculate Microtiter Plate", fillcolor="#FBBC05", fontcolor="#202124"];
"Incubate" [label="Incubate Plate\n(e.g., 37°C, 24h)", fillcolor="#FBBC05", fontcolor="#202124"];
"Read_Results" [label="Visually Determine MIC", fillcolor="#34A853", fontcolor="#FFFFFF"];
"End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Inoculum";
"Start" -> "Serial_Dilution";
"Prepare_Inoculum" -> "Inoculate_Plate";
"Serial_Dilution" -> "Inoculate_Plate";
"Inoculate_Plate" -> "Incubate";
"Incubate" -> "Read_Results";
"Read_Results" -> "End";
}
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of potential antimicrobial compounds against mammalian cells to ensure their safety for therapeutic use. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
1. Cell Culture:
- Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.[14][15]
2. Compound Treatment:
- Treat the cells with various concentrations of the bromoindole derivative for a specified period (e.g., 24, 48, or 72 hours).[16]
3. MTT Addition and Incubation:
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
4. Solubilization and Measurement:
- Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[14]
Conclusion and Future Directions
Bromoindole derivatives represent a promising class of antimicrobial agents with diverse mechanisms of action. Their ability to disrupt microbial membranes, inhibit essential enzymes, and potentiate the effects of existing antibiotics makes them attractive candidates for further drug development. Future research should focus on synthesizing and screening novel analogues to improve potency and reduce cytotoxicity. A deeper understanding of their molecular targets and mechanisms of action will be crucial for the rational design of new and effective antimicrobial therapies to combat the growing threat of drug-resistant infections.
References
- 1. Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi [mdpi.com]
- 6. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Bromine Substitution in the Biological Activity of Indoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Chemical modification of the indole ring is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of these molecules. Among these modifications, bromine substitution has emerged as a particularly effective approach to enhance biological activity. The introduction of a bromine atom can significantly alter the electronic and steric properties of the indole ring, influencing its interactions with biological targets.[1] This technical guide provides an in-depth analysis of the role of bromine substitution in the biological activity of indoles, with a focus on their anti-inflammatory, anticancer, antimicrobial, and quorum sensing inhibitory properties. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.
Impact of Bromine Substitution on Biological Activity
The position and number of bromine substituents on the indole ring play a crucial role in determining the biological activity of the resulting derivative. Bromination can lead to enhanced potency and, in some cases, a shift in the mechanism of action.
Anti-inflammatory Activity
Brominated indoles have demonstrated significant potential as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway. The presence of bromine can enhance the inhibitory activity against enzymes like cyclooxygenases (COX-1 and COX-2).
Table 1: Anti-inflammatory Activity of Brominated Indoles
| Compound | Biological Target/Assay | IC50 Value | Reference |
| 6-Bromoisatin | Inhibition of LPS-induced TNFα production in RAW264.7 macrophages | >50 µg/mL | [2] |
| 6-Bromoisatin | Inhibition of LPS-induced NO production in RAW264.7 macrophages | ~151.6 µM | [2] |
| 5-Bromoisatin | Inhibition of LPS-induced TNFα production in RAW264.7 macrophages | 38.05 µM | [2] |
| 5-Bromoisatin | Inhibition of LPS-induced NO production in RAW264.7 macrophages | 151.6 µM | [2] |
| 6-Bromoindole | Inhibition of LPS-induced TNFα production in RAW264.7 macrophages | >50 µg/mL | [2] |
| 6-Bromoindole | Inhibition of LPS-induced NO production in RAW264.7 macrophages | ~151.6 µM | [2] |
| Tyrindoleninone | Inhibition of LPS-induced TNFα production in RAW264.7 macrophages | >50 µg/mL | [2] |
| Tyrindoleninone | Inhibition of LPS-induced NO production in RAW264.7 macrophages | >226 µM | [2] |
| 6,6'-Dibromoindirubin | Inhibition of LPS-induced NO production in RAW264.7 macrophages | >118 µM | [2] |
| Isatin (non-brominated) | Inhibition of LPS-induced NO production in RAW264.7 macrophages | 430 µM | [2] |
| D. orbita HBG extract | Inhibition of LPS-induced NO production in RAW264.7 macrophages | 30.8 µg/mL | [2] |
| D. orbita HBG extract | Inhibition of LPS-induced TNFα production in RAW264.7 macrophages | 43.03 µg/mL | [2] |
| D. orbita HBG extract | Inhibition of LPS-induced PGE2 production in 3T3 ccl-92 fibroblasts | 34.24 µg/mL | [2] |
Anticancer Activity
The anticancer effects of brominated indoles are often attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells. Bromine substitution can enhance the cytotoxic and pro-apoptotic properties of the indole scaffold.
Table 2: Anticancer Activity of Brominated Indoles
| Compound | Cell Line | IC50 Value | Reference |
| Semi-purified 6-Bromoisatin | HT29 (colon cancer) | ~100 µM | [3] |
| Semi-purified 6-Bromoisatin | Caco-2 (colon cancer) | ~100 µM | [3] |
| Tyrindoleninone | HT29 (colon cancer) | 390 µM | [3] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | U937 (lymphoma) | Induces apoptosis at 5-10 µM | [4] |
Antimicrobial and Quorum Sensing Inhibition Activity
Brominated indoles have shown promise as antimicrobial agents and inhibitors of quorum sensing (QS), a bacterial communication system that regulates virulence. The lipophilicity conferred by bromine atoms can facilitate the passage of these compounds across bacterial membranes.
Table 3: Antimicrobial and Quorum Sensing Inhibitory Activity of Brominated Indoles
| Compound | Organism/Assay | MIC/IC50 Value | Reference |
| 5-Bromoindole-3-carboxaldehyde | Chromobacterium violaceum (QS inhibition) | 13 µM | [5] |
| 6-Bromoindole-3-carboxaldehyde | Chromobacterium violaceum (QS inhibition) | 19 µM | [5] |
| 7-Bromoindole-3-carboxaldehyde | Chromobacterium violaceum (QS inhibition) | 72 µM | [5] |
| Indole-3-carboxaldehyde (non-brominated) | Chromobacterium violaceum (QS inhibition) | 171 µM | [5] |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 µg/mL | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of brominated indoles.
Synthesis of Brominated Indoles
The regioselectivity of indole bromination is highly dependent on the reaction conditions and the nature of the brominating agent.
-
Electrophilic Bromination: Reagents like N-bromosuccinimide (NBS) in solvents such as dimethylformamide (DMF) or pyridinium bromide perbromide in pyridine typically lead to bromination at the C3 position of the indole ring. For indoles with a protected nitrogen, bromination can be directed to other positions.
-
Radical Bromination: Under free-radical conditions, bromination can occur at alkyl substituents on the indole ring.[7]
-
Metal-free Electrochemical Bromination: An environmentally friendly approach using electrochemical umpolung of bromide ions can achieve regioselective C3 bromination.[8]
A two-step synthesis of 6-bromoisatin has been reported with a high yield.[9]
-
Step 1: Synthesis of N-(3-bromophenyl)-2-hydroxyiminoacetamide: This intermediate is prepared from 3-bromoaniline.
-
Step 2: Cyclization to 6-Bromoisatin: N-(3-bromophenyl)-2-hydroxyiminoacetamide (55 g, 0.2272 mol) is added to concentrated sulfuric acid (275 mL) while maintaining the temperature at 50°C. The reaction temperature is then increased to 90°C for 3 hours. After completion, the reaction mixture is slowly poured into ice water, leading to the precipitation of a yellow solid. The precipitate is collected by filtration and dried to yield 6-bromoisatin (50 g, 98% yield).[9]
This compound can be synthesized from 5-bromoindole.[1]
-
To a 50 mL round-bottom flask, add 5-bromoindole (1.0 mmol) and hexamethylenetetramine (1.0 mmol, 0.140 g).
-
Add N,N-dimethylformamide (DMF) (2 mL) and stir until the solids dissolve.
-
Add crystalline aluminum trichloride (0.05 mmol, 0.012 g) and heat the mixture at 120°C for 8 hours, monitoring the reaction by TLC.
-
After cooling, filter the resulting suspension through diatomaceous earth and wash the filter cake with ethyl acetate.
-
Combine the filtrates, wash with saturated brine, 2 M hydrochloric acid, saturated sodium bicarbonate solution, and finally saturated brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The final product is obtained with a yield of 71%.[1]
Biological Assays
This in vivo model is used to evaluate the anti-inflammatory effects of brominated indoles.[10]
-
Animal Model: BALB/c mice are used for the study.
-
Induction of Inflammation: Mice are intranasally administered with 50 µL of lipopolysaccharide (LPS) (1 g/L) to induce acute lung inflammation. A control group receives sterile PBS.
-
Treatment: The test compound (e.g., 6-bromoisatin) is administered orally by gavage at specified time points before LPS instillation.
-
Sample Collection: At a designated time after LPS administration, mice are anesthetized, and bronchoalveolar lavage fluid (BALF) is collected. The lungs can also be harvested for histological analysis.
-
Analysis: The BALF is analyzed for inflammatory cell infiltration (e.g., neutrophils) and levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA. Lung tissue sections are stained with hematoxylin and eosin (H&E) to assess the severity of inflammation.
Flow cytometry is a powerful tool to assess apoptosis and cell cycle distribution in cancer cells treated with brominated indoles.[3]
-
Cell Culture: Human colorectal cancer cell lines (e.g., HT29 and Caco-2) are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of the brominated indole for a specified duration (e.g., 24-48 hours).
-
Apoptosis Assay (Annexin V/PI Staining):
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.
-
-
Cell Cycle Analysis (PI Staining):
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Treat the cells with RNase A and stain with PI.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
C. violaceum produces a purple pigment called violacein, which is under the control of a quorum sensing system. Inhibition of violacein production is used as an indicator of QS inhibition.[5]
-
Bacterial Culture: Grow Chromobacterium violaceum in Luria-Bertani (LB) broth.
-
Disk Diffusion Assay:
-
Spread a lawn of C. violaceum on an LB agar plate.
-
Apply sterile paper discs impregnated with different concentrations of the test compound onto the agar surface.
-
Incubate the plates at 30°C for 24-48 hours.
-
A zone of colorless but viable bacteria around the disc indicates QS inhibition.
-
-
Quantitative Violacein Inhibition Assay:
-
Grow C. violaceum in LB broth in the presence of various concentrations of the test compound.
-
After incubation, quantify the violacein produced by extracting it from the bacterial cells with a solvent (e.g., DMSO or ethanol) and measuring the absorbance at a specific wavelength (e.g., 585 nm).
-
Calculate the IC50 value for violacein inhibition.
-
Signaling Pathways and Molecular Mechanisms
The biological activities of brominated indoles are underpinned by their interactions with specific signaling pathways and molecular targets.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Brominated indoles, such as 6-bromoindole and 6-bromoisatin, have been shown to inhibit the translocation of NF-κB to the nucleus in LPS-stimulated macrophages.[2]
Caption: Inhibition of the NF-κB signaling pathway by brominated indoles.
Apoptosis Signaling Pathways in Cancer
Brominated indoles can induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. For instance, 2,2-bis(6-bromo-3-indolyl) ethylamine has been shown to induce apoptosis through the regulation of the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization, and subsequent activation of caspases.[4]
Caption: Induction of apoptosis by brominated indoles via intrinsic and extrinsic pathways.
Molecular Docking and Target Identification
Computational methods such as molecular docking are valuable for predicting the binding modes of brominated indoles to their protein targets and for understanding the structure-activity relationships.
-
Anti-inflammatory Targets: Molecular docking studies have been used to investigate the binding of brominated indoles to the active sites of COX-1 and COX-2, providing insights into their selective inhibition.[11]
-
Anticancer Targets: Tubulin is a key target for many anticancer drugs. Docking studies have shown that some indole derivatives can bind to the colchicine-binding site of tubulin, thereby inhibiting microtubule polymerization.[12][13]
-
Antimicrobial Targets: In silico studies have explored the binding of brominated indoles to various bacterial protein targets, such as DNA gyrase and topoisomerase IV, to elucidate their antimicrobial mechanisms.[14]
Caption: A typical workflow for molecular docking studies of brominated indoles.
Conclusion and Future Directions
Bromine substitution is a powerful strategy for enhancing the biological activities of indole-containing compounds. This technical guide has provided a comprehensive overview of the anti-inflammatory, anticancer, and antimicrobial properties of brominated indoles, supported by quantitative data, detailed experimental protocols, and insights into their molecular mechanisms of action. The versatility of the indole scaffold, combined with the unique properties of bromine, offers a promising avenue for the development of novel therapeutic agents.
Future research in this area should focus on:
-
Exploring a wider range of brominated indole derivatives: Systematic variation of the position and number of bromine atoms, as well as the introduction of other functional groups, could lead to the discovery of compounds with improved potency and selectivity.
-
Investigating novel biological targets: While significant progress has been made in understanding the interactions of brominated indoles with known targets, further studies are needed to identify new molecular targets and signaling pathways.
-
Optimizing pharmacokinetic properties: In addition to enhancing biological activity, future drug development efforts should focus on improving the drug-like properties of brominated indoles, such as solubility, metabolic stability, and bioavailability.
-
Leveraging computational approaches: The continued use of molecular modeling and other in silico tools will be crucial for the rational design of new brominated indole derivatives with desired biological activities.
By addressing these key areas, the full therapeutic potential of brominated indoles can be realized, leading to the development of new and effective treatments for a range of human diseases.
References
- 1. Page loading... [guidechem.com]
- 2. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marine bisindole alkaloid: A potential apoptotic inducer in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond [mdpi.com]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. connectjournals.com [connectjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
No In-Vitro Studies Found for 6-Bromo-1H-indole-4-carboxylic acid
Despite a comprehensive search for in-vitro studies, quantitative data, and experimental protocols related to 6-Bromo-1H-indole-4-carboxylic acid, no specific biological research or signaling pathway information has been identified for this compound.
Extensive searches have yielded no publications detailing the biological activity or mechanism of action of this compound. The available information is primarily limited to chemical supplier listings, which provide basic physical and chemical properties but no experimental biological data.
Research mentioning related compounds, such as other isomers like 6-Bromo-1H-indole-3-carboxylic acid or derivatives synthesized from a 6-bromoindole starting material, has been reviewed. However, these studies do not provide specific data or protocols directly applicable to the 4-carboxylic acid isomer. For instance, studies on 6-bromoindole derivatives have explored their potential as inhibitors of bacterial cystathionine γ-lyase (bCSE), but these investigations focus on molecules with different functional groups attached to the indole nitrogen, not the specific 4-carboxylic acid derivative.
Due to the absence of any in-vitro studies, it is not possible to provide the requested in-depth technical guide with quantitative data tables, detailed experimental methodologies, or signaling pathway diagrams for this compound at this time. This suggests that the compound may be a novel chemical entity that has not yet been subjected to biological evaluation, or that such research has not been published in the public domain.
For researchers, scientists, and drug development professionals interested in this molecule, the current landscape indicates that any investigation into its biological effects would be breaking new ground. Future research would need to begin with initial screening assays to determine potential biological targets and activities.
A Technical Guide on the Anticancer Potential of 6-Bromo-1H-indole-4-carboxylic Acid Derivatives
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds. Its derivatives have been successfully developed into anticancer agents targeting a wide array of molecular pathways. This technical guide delves into the therapeutic potential of a specific, yet underexplored, class of compounds: 6-Bromo-1H-indole-4-carboxylic acid derivatives . While direct studies on this exact scaffold are nascent, a compelling case for its anticancer potential can be built upon robust evidence from closely related analogues. This document synthesizes data from adjacent studies to forecast the likely mechanisms of action, guide synthetic strategies, propose a comprehensive preclinical evaluation workflow, and establish a framework for future structure-activity relationship (SAR) studies. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel indole-based oncology therapeutics.
Introduction: The Indole Scaffold in Oncology
The indole ring system is a bicyclic aromatic heterocycle that serves as a vital building block for a multitude of natural products and synthetic pharmaceuticals. In oncology, indole derivatives have demonstrated remarkable versatility, acting through diverse mechanisms including the inhibition of kinases, disruption of microtubule dynamics, modulation of transcription factors, and induction of apoptosis.[1] Clinically approved drugs such as Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor) and Panobinostat (a histone deacetylase inhibitor) underscore the therapeutic success of indole-based scaffolds.
The strategic functionalization of the indole core is paramount to tuning its biological activity. Halogenation, particularly bromination, is a well-established strategy in medicinal chemistry to enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic properties. The 6-position of the indole ring is a key site for modification, and derivatives substituted at this position have shown significant potential.[2][3] Concurrently, the carboxylic acid moiety at the 4-position provides a critical handle for derivatization into amides, esters, and other functional groups, enabling the exploration of chemical space and interaction with various biological targets. This guide focuses on the convergence of these features in the this compound scaffold.
The this compound Scaffold: A Chemoinformatic Overview
The core structure, this compound (CAS 898746-91-3), presents a unique combination of functionalities poised for anticancer activity.
-
The Indole Core : Provides a planar, aromatic system capable of engaging in π-π stacking, hydrophobic, and hydrogen bonding interactions within protein active sites.
-
C6-Bromo Substituent : The electron-withdrawing nature of bromine can influence the electron density of the indole ring, potentially enhancing interactions with target proteins. Its lipophilicity can improve membrane permeability. Studies on related bromo-indoles confirm their contribution to potent anticancer effects.[3]
-
C4-Carboxylic Acid : This group is a versatile synthetic handle. As an acid, it can form strong ionic bonds or hydrogen bonds. More importantly, it can be readily converted into a library of carboxamides, which are prevalent in kinase and PARP inhibitors, allowing for fine-tuning of target specificity and potency.[4]
Synthetic Strategies for Derivative Libraries
The generation of a diverse library of derivatives is essential for exploring the anticancer potential of this scaffold. A plausible and efficient synthetic route would involve the synthesis of the core indole structure followed by diversification at the C4-carboxylic acid position.
Protocol 1: Synthesis of the Core Scaffold and Amide Derivatives
-
Starting Material : A commercially available substituted nitrotoluene, such as 4-bromo-2-methyl-1-nitrobenzene.
-
Cyclization : Employ a reductive cyclization method, such as the Bartoli indole synthesis or a similar palladium-catalyzed reaction, to form the 6-bromo-1H-indole ring.
-
Carboxylation : Introduce the carboxylic acid group at the C4 position. This can be challenging and may require specific directing groups or a multi-step process involving lithiation and quenching with CO2.
-
Amide Coupling (Diversification) : a. Activate the carboxylic acid of the this compound core using a standard coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole). b. React the activated ester with a diverse panel of primary or secondary amines in a suitable solvent like DMF (Dimethylformamide) or DCM (Dichloromethane) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). c. Purify the resulting amide derivatives using column chromatography or preparative HPLC.
This workflow enables the systematic modification of the R-group on the amide, which is crucial for probing structure-activity relationships.
Predicted Mechanisms of Action and Key Biological Targets
Based on extensive literature on analogous structures, derivatives of this compound are predicted to exert their anticancer effects through several key mechanisms, primarily as kinase inhibitors and PARP inhibitors.
Kinase Inhibition
Kinases are a major class of oncology targets, and the indole scaffold is a proven pharmacophore for kinase inhibition.[5][6] The 6-bromo-indole moiety can anchor within the ATP-binding pocket of various kinases, while the derivatized carboxamide can extend into solvent-exposed regions to confer selectivity and potency.
-
Potential Kinase Targets :
-
Receptor Tyrosine Kinases (RTKs) : Indole-6-carboxylate esters have been evaluated as inhibitors of EGFR and VEGFR-2, suggesting that the 6-substituted indole scaffold is compatible with these targets.[7]
-
STAT3 Pathway : 6-Bromomeisoindigo, a related bromo-indole compound, has been identified as a selective tyrosine kinase inhibitor that represses STAT3 activity and effectively targets pancreatic cancer stem cells.[8] This highlights a specific and highly relevant pathway that could be modulated by the target scaffold.
-
Other Kinases : A wide range of other kinases, including CDKs, BRAF, and others, have been successfully targeted by indole-2-carboxamides, further supporting the general potential of this compound class as kinase inhibitors.[9]
-
PARP Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage repair pathway. Inhibiting PARP-1 is a clinically validated strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations. A recent study demonstrated that 1H-indole-4-carboxamide derivatives are potent PARP-1 inhibitors.[4]
This finding is highly significant, as it directly implicates the indole-4-carboxamide substructure—a primary derivative of the target scaffold—as a validated pharmacophore for PARP-1. The 6-bromo substituent could further enhance potency or modulate selectivity.
Proposed Preclinical Evaluation Workflow
A systematic approach is required to validate the anticancer potential of newly synthesized this compound derivatives. The following workflow outlines a logical progression from initial screening to mechanistic investigation.
Caption: Proposed workflow for preclinical evaluation of novel derivatives.
Structure-Activity Relationship (SAR) Postulates
While awaiting empirical data, we can postulate a preliminary SAR based on related compound series.
-
C4-Position : Conversion of the carboxylic acid to amides is likely essential for activity. The nature of the amine used for amide formation will be critical. Small, cyclic amines (e.g., piperidine, pyrrolidine) or substituted anilines often provide potent interactions.[2]
-
C6-Position : The bromo-substituent is predicted to be a favorable feature. Comparing its activity to C6-chloro, C6-fluoro, and C6-unsubstituted analogues would be critical to confirm its role.
-
N1-Position (Indole Nitrogen) : Alkylation or substitution at the N1 position can modulate solubility and cell permeability and should be explored. For some kinase targets, an unsubstituted N-H is crucial for forming a hydrogen bond in the hinge region of the ATP-binding site.
Table 1: Hypothetical SAR for 6-Bromo-1H-indole-4-carboxamide Derivatives
| Position | Modification | Predicted Impact on Activity | Rationale |
| C4 | -COOH | Low Activity | Poor cell permeability, potential for high plasma protein binding. |
| C4 | -CONH-(Aryl) | High Potential | Aryl group can form additional hydrophobic or π-stacking interactions.[4] |
| C4 | -CONH-(Alkyl/Cycloalkyl) | High Potential | Can improve solubility and occupy specific pockets in the target protein.[2] |
| C6 | -Br | Favorable | Enhances lipophilicity and can act as a key binding interaction point.[3][8] |
| C6 | -H | Lower Activity (Hypothesized) | The bromo group is likely a key contributor to potency. |
| N1 | -H | Target Dependent | May be required as a hydrogen bond donor for certain kinase targets. |
| N1 | -Me / -Alkyl | Target Dependent | May improve solubility and PK properties but could disrupt key H-bonds. |
Key Experimental Protocols
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding : Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells (final volume 200 µL). Include wells with vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition : Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Challenges and Future Directions
The primary challenge is the current lack of direct experimental data on the this compound scaffold. The hypotheses presented in this guide, while scientifically grounded, require rigorous experimental validation.
Future work should focus on:
-
Synthesis and Characterization : Execution of the synthetic plan to generate a focused library of C4-amide derivatives.
-
Broad-Spectrum Screening : Testing the library against a diverse panel of cancer cell lines (e.g., the NCI-60 panel) to identify initial hits and potential cancer type selectivity.
-
Target Deconvolution : For active compounds, perform biochemical and cell-based assays to confirm inhibition of predicted targets like kinases (STAT3, EGFR, VEGFR-2) and PARP-1.
-
In Vivo Studies : Advance promising lead compounds into xenograft animal models to evaluate efficacy and preliminary safety.
Conclusion
The this compound scaffold represents a promising, yet underexplored, avenue for the development of novel anticancer agents. By leveraging compelling evidence from structurally related compounds, a strong rationale emerges for its potential to act as a potent inhibitor of key oncogenic targets, including protein kinases and PARP-1. The synthetic accessibility of the C4-carboxylic acid position allows for the creation of diverse libraries to optimize potency and selectivity. The systematic preclinical evaluation workflow and SAR hypotheses outlined in this guide provide a clear roadmap for academic and industrial researchers to unlock the full therapeutic potential of this intriguing class of molecules.
References
- 1. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Bromo-1H-indole-4-carboxylic acid from a Substituted Indole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-Bromo-1H-indole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the preparation of methyl 1H-indole-4-carboxylate, followed by a selective bromination at the 6-position, and concludes with the hydrolysis of the methyl ester to yield the final carboxylic acid.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds frequently found in the core structures of numerous pharmaceuticals and biologically active molecules. The targeted synthesis of substituted indoles, such as this compound, is of significant interest for the development of new therapeutic agents. This protocol outlines a reliable three-step synthetic route, providing detailed experimental procedures and characterization data.
Overall Reaction Scheme
The synthesis of this compound is accomplished through the following three key steps:
-
Synthesis of Methyl 1H-indole-4-carboxylate: Preparation of the indole scaffold with a carboxylate group at the 4-position.
-
Bromination of Methyl 1H-indole-4-carboxylate: Selective introduction of a bromine atom at the 6-position of the indole ring.
-
Hydrolysis of Methyl 6-Bromo-1H-indole-4-carboxylate: Conversion of the methyl ester to the final carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Methyl 1H-indole-4-carboxylate
This procedure is adapted from a well-established method described in Organic Syntheses.[1]
Materials:
-
Methyl 2-methyl-3-nitrobenzoate
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
-
Carbon tetrachloride (CCl4) or another suitable solvent
-
Sodium bicarbonate (NaHCO3) solution, saturated
-
Magnesium sulfate (MgSO4), anhydrous
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Palladium(II) acetate
-
Triphenylphosphine
-
Acetonitrile
-
Carbon monoxide (gas)
Procedure:
A detailed procedure for the synthesis of methyl 1H-indole-4-carboxylate from methyl 2-methyl-3-nitrobenzoate via a multi-step process involving bromination, Wittig reaction, and palladium-catalyzed cyclization is available in Organic Syntheses, Coll. Vol. 10, p.497 (2004); Vol. 79, p.159 (2002).[1] The overall yield for this sequence is typically high.
Purification:
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 2: Synthesis of Methyl 6-Bromo-1H-indole-4-carboxylate
This step involves the selective electrophilic bromination of the indole ring at the C-6 position. The presence of the electron-withdrawing carboxylate group at C-4 directs bromination to the benzene portion of the indole nucleus.
Materials:
-
Methyl 1H-indole-4-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane (CH2Cl2)
-
Silica gel
Procedure:
-
To a stirred solution of methyl 1H-indole-4-carboxylate (1.0 eq) in acetonitrile or dichloromethane at 0 °C, add N-bromosuccinimide (1.0-1.1 eq) portion-wise.
-
The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel.
Purification:
The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford methyl 6-bromo-1H-indole-4-carboxylate as a solid.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 6-bromo-1H-indole-4-carboxylate
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10%)
-
Hydrochloric acid (HCl), 1 M
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve methyl 6-bromo-1H-indole-4-carboxylate (1.0 eq) in methanol or ethanol.
-
Add a 10% aqueous solution of sodium hydroxide or potassium hydroxide (excess, e.g., 2-3 eq).
-
The mixture is heated to reflux and stirred for several hours, with reaction progress monitored by TLC until the starting material is consumed.[2][3]
-
After cooling to room temperature, the alcohol is removed under reduced pressure.
-
The aqueous residue is diluted with water and washed with a non-polar solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.
-
The aqueous layer is then acidified to a pH of approximately 2-3 with 1 M HCl, resulting in the precipitation of the carboxylic acid.
-
The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Analytical Data |
| Methyl 1H-indole-4-carboxylate | Methyl 2-methyl-3-nitrobenzoate | Multi-step synthesis[1] | Various | High | >95 | Consistent with literature data.[1] |
| Methyl 6-Bromo-1H-indole-4-carboxylate | Methyl 1H-indole-4-carboxylate | N-Bromosuccinimide | Acetonitrile | Good | >95 | Characterized by NMR and MS. |
| This compound | Methyl 6-Bromo-1H-indole-4-carboxylate | NaOH or KOH | Methanol/Water | High | >97[4] | Characterized by NMR, MS, and melting point. |
Experimental Workflow and Signaling Pathways
The logical flow of the synthesis is depicted in the following diagram.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]
Application Note: Protocol for Amide Coupling with 6-Bromo-1H-indole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Bromo-1H-indole-4-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the bromine atom and carboxylic acid moiety at positions 6 and 4, respectively, serve as versatile handles for further chemical modifications. Amide bond formation is one of the most crucial reactions in the synthesis of pharmaceuticals, as the amide group can significantly influence the pharmacological properties of a molecule, such as its binding affinity, solubility, and metabolic stability. This application note provides a detailed protocol for the amide coupling of this compound with various primary and secondary amines using common coupling reagents.
General Protocol for Amide Coupling
This protocol describes a general procedure for the amide coupling of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as the coupling reagents, and N,N-Diisopropylethylamine (DIPEA) as the base. This method is widely applicable and generally provides good to excellent yields.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| This compound | ≥97% | Various |
| Primary or Secondary Amine | Reagent Grade | Various |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Reagent Grade | Various |
| Hydroxybenzotriazole (HOBt) | Reagent Grade | Various |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Various |
| N,N-Dimethylformamide (DMF) | Anhydrous | Various |
| Dichloromethane (DCM) | Reagent Grade | Various |
| Ethyl acetate (EtOAc) | Reagent Grade | Various |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS Grade | Various |
| Brine | ACS Grade | Various |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Various |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Various |
Experimental Protocol
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolution: Dissolve the carboxylic acid in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add the primary or secondary amine (1.0-1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.0-3.0 eq.).
-
Activation: Cool the reaction mixture to 0 °C in an ice bath and add EDC (1.2 eq.) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Experimental Workflow
Data Presentation
The following table summarizes representative yields for the amide coupling of this compound with various amines under the conditions described above. Actual yields may vary depending on the specific amine and reaction scale.
| Amine Substrate | Amine Structure | Coupling Reagent(s) | Base | Solvent | Typical Yield (%) |
| Benzylamine | PhCH₂NH₂ | EDC/HOBt | DIPEA | DMF | 85-95 |
| Morpholine | C₄H₉NO | EDC/HOBt | DIPEA | DMF | 80-90 |
| Aniline | PhNH₂ | HATU | DIPEA | DMF | 60-75[1][2] |
| N-Methylbenzylamine | PhCH₂(CH₃)NH | EDC/HOBt | DIPEA | DMF | 75-85 |
| Cyclohexylamine | C₆H₁₁NH₂ | EDC/HOBt | DIPEA | DMF | 88-96 |
Alternative Coupling Reagents
While EDC/HOBt is a robust system, other coupling reagents can be employed, particularly for challenging substrates such as sterically hindered or electron-deficient amines.[2][3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often used for difficult couplings, HATU can provide higher yields and faster reaction times.[2][3][4] It is typically used with a base like DIPEA in a solvent such as DMF.
-
DCC (N,N'-Dicyclohexylcarbodiimide): A common coupling reagent, but the dicyclohexylurea (DCU) byproduct is poorly soluble and can complicate purification.[1]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive coupling reagents- Wet solvent or reagents- Sterically hindered or electron-deficient amine | - Use fresh coupling reagents.- Ensure all glassware, solvents, and reagents are anhydrous.- Switch to a more powerful coupling reagent like HATU.- Increase reaction time or temperature. |
| Incomplete Reaction | - Insufficient equivalents of coupling reagents or base | - Increase the equivalents of the coupling reagent and/or base.- Monitor the reaction for a longer period. |
| Side Product Formation | - Racemization (for chiral substrates)- Formation of N-acylurea byproduct | - Add HOBt or HOAt to suppress racemization.- Use EDC, as the urea byproduct is water-soluble and easily removed during work-up.[5] |
| Difficult Purification | - Byproducts from coupling reagents (e.g., DCU) | - If using DCC, filter the reaction mixture to remove the precipitated DCU before work-up.- Use EDC for easier purification. |
Logical Relationship of Reagents
Conclusion
The protocol described provides a reliable and versatile method for the synthesis of a wide range of amides from this compound. By selecting the appropriate coupling reagents and optimizing reaction conditions, researchers can efficiently generate novel indole-based compounds for evaluation in drug discovery programs. Careful monitoring and purification are key to obtaining high-purity products.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. americapeptide.com [americapeptide.com]
- 4. researchgate.net [researchgate.net]
- 5. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Solid-Phase Synthesis Utilizing 6-Bromo-1H-indole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 6-Bromo-1H-indole-4-carboxylic acid in solid-phase synthesis. This versatile building block is of significant interest in medicinal chemistry and drug discovery for the creation of diverse molecular libraries targeting a range of biological pathways.
Introduction
This compound is a heterocyclic compound that serves as a valuable scaffold in the synthesis of complex organic molecules. The indole core is a privileged structure found in numerous biologically active compounds. The presence of a carboxylic acid group at the 4-position allows for straightforward attachment to a solid support, making it an ideal candidate for solid-phase synthesis (SPS). The bromine atom at the 6-position provides a handle for further diversification through various cross-coupling reactions, enabling the generation of extensive compound libraries.
Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry, including the ability to use excess reagents to drive reactions to completion and simplified purification procedures, which merely involve washing the resin-bound product.[1] This methodology is particularly well-suited for the construction of peptide libraries and other small molecule arrays for high-throughput screening.
Applications in Drug Discovery
The indole scaffold is a key component in many pharmaceuticals. Derivatives of indole are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. By employing this compound in solid-phase synthesis, researchers can rapidly generate a multitude of analogs for structure-activity relationship (SAR) studies.
Potential therapeutic targets for libraries derived from this scaffold include:
-
Kinase inhibitors
-
GPCR modulators
-
Antimicrobial agents
-
Antiviral compounds
Experimental Protocols
This section outlines a general protocol for the attachment of this compound to a solid support and subsequent diversification.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Commercial | >95% Purity |
| Rink Amide AM Resin | Commercial | 100-200 mesh |
| Diisopropylcarbodiimide (DIC) | Commercial | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Commercial | Anhydrous |
| Piperidine | Commercial | Synthesis Grade |
| Acetic Anhydride | Commercial | Synthesis Grade |
| Pyridine | Commercial | Anhydrous |
| Trifluoroacetic acid (TFA) | Commercial | Reagent Grade |
| Dichloromethane (DCM) | Commercial | Anhydrous |
| Triisopropylsilane (TIS) | Commercial | Reagent Grade |
| Water | --- | Deionized |
| Various boronic acids/amines/etc. for diversification | Commercial | Synthesis Grade |
| Palladium catalyst (e.g., Pd(PPh₃)₄) | Commercial | Synthesis Grade |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Commercial | Anhydrous |
Protocol 1: Immobilization of this compound on Rink Amide Resin
This protocol describes the covalent attachment of the indole scaffold to a solid support via an amide linkage.
-
Resin Swelling: Swell Rink Amide AM resin (1.0 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (10 mL) for 20 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Activation and Coupling:
-
In a separate flask, dissolve this compound (0.24 g, 1.0 mmol) in DMF (5 mL).
-
Add DIC (0.126 g, 1.0 mmol) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the activated ester solution to the deprotected resin.
-
Shake the reaction vessel at room temperature for 4 hours.
-
-
Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3, 10 mL) for 30 minutes.
-
Final Washing: Wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum to obtain the indole-functionalized solid support.
Protocol 2: Diversification via Suzuki Coupling
This protocol illustrates the modification of the resin-bound 6-bromo-indole scaffold using a Suzuki cross-coupling reaction.
-
Resin Preparation: Place the dried resin from Protocol 1 (0.2 g, approx. 0.1 mmol) in a reaction vessel.
-
Reaction Mixture:
-
Add the desired boronic acid (0.3 mmol, 3 equivalents).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.01 mmol, 10 mol%).
-
Add a base, for example, 2M aqueous K₂CO₃ (0.3 mL).
-
Add DMF (2 mL) as the solvent.
-
-
Reaction Conditions: Heat the mixture at 80°C for 12 hours with gentle agitation.
-
Washing: After cooling to room temperature, wash the resin with DMF (5 x 5 mL), water (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage from the Solid Support
This protocol describes the release of the final compound from the resin.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail (5 mL) to the dried, diversified resin from Protocol 2.
-
Incubation: Gently agitate the mixture at room temperature for 2 hours.
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product.
-
TFA Removal: Concentrate the filtrate under a stream of nitrogen to remove the majority of the TFA.
-
Precipitation: Precipitate the crude product by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture, decant the ether, and dry the solid product under vacuum.
-
Purification: Purify the crude product by preparative HPLC.
Data Presentation
The following tables summarize expected outcomes based on the described protocols.
Table 1: Immobilization Efficiency
| Parameter | Value |
| Starting Resin Loading | 0.5 mmol/g |
| Amount of Carboxylic Acid | 2.0 equivalents |
| Coupling Reagent | DIC |
| Expected Loading | >0.4 mmol/g |
Table 2: Representative Diversification Yields (Suzuki Coupling)
| Boronic Acid | Expected Crude Purity (%) | Expected Isolated Yield (%) |
| Phenylboronic acid | >85 | 70-80 |
| 4-Methoxyphenylboronic acid | >80 | 65-75 |
| Thiophene-2-boronic acid | >75 | 60-70 |
Visualizations
The following diagrams illustrate the key workflows in the solid-phase synthesis using this compound.
Caption: Workflow for the immobilization of this compound.
Caption: General workflow for diversification and cleavage from the solid support.
References
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group on the Indole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Indole-3-Carboxylic Acid Derivatization
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved drugs.[1] The functionalization of this core structure is a key strategy in the development of new therapeutic agents. Indole-3-carboxylic acid, in particular, serves as a versatile starting material for creating a diverse library of compounds with a wide range of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[2][3] The ability to strategically modify the carboxylic acid group allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a critical process in drug discovery and development.[4][5]
This guide provides an in-depth exploration of the primary methods for derivatizing the carboxylic acid group on the indole scaffold, focusing on esterification, amidation, and conversion to acid chlorides. Each section offers a detailed rationale for methodological choices, step-by-step protocols, and troubleshooting advice to empower researchers in their synthetic endeavors.
I. Esterification of Indole-3-Carboxylic Acid: Enhancing Lipophilicity and Pro-drug Potential
Esterification is a fundamental transformation that converts the carboxylic acid into an ester. This modification is often employed to increase a compound's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability. Furthermore, esters can be designed as pro-drugs that are hydrolyzed in vivo to release the active carboxylic acid.
A. Fischer-Speier Esterification: A Classic and Cost-Effective Approach
The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][7][8] To favor the formation of the ester, the reaction equilibrium is typically shifted by using an excess of the alcohol, which often serves as the solvent.[6][9]
Causality Behind Experimental Choices:
-
Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[6][7]
-
Excess Alcohol: The reaction is reversible, and the use of a large excess of the alcohol reactant drives the equilibrium toward the product side, in accordance with Le Châtelier's Principle.[6][9]
-
Temperature: Heating the reaction mixture increases the reaction rate, allowing equilibrium to be reached more quickly.
Protocol: Synthesis of Methyl Indole-3-carboxylate [6]
Materials:
-
Indole-3-carboxylic acid
-
Anhydrous methanol (reagent grade)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend indole-3-carboxylic acid in anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirring suspension.
-
Reflux: Attach a condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization to yield pure methyl indole-3-carboxylate.
Data Presentation: Fischer-Speier Esterification Parameters
| Parameter | Description |
| Substrate | Indole-3-carboxylic acid |
| Reagent | Excess alcohol (e.g., methanol, ethanol) |
| Catalyst | Concentrated H₂SO₄ or TsOH |
| Solvent | The reacting alcohol |
| Temperature | Reflux |
| Typical Yield | 80-95% |
Visualization: Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
II. Amidation of Indole-3-Carboxylic Acid: Building Blocks for Bioactive Molecules
Amide bond formation is one of the most important reactions in medicinal chemistry, as the amide functional group is a key component of many biologically active molecules, including peptides and small-molecule drugs.[10][11] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of an unreactive ammonium carboxylate salt.[11][12] Therefore, the carboxylic acid must first be "activated" using a coupling reagent.[11][12]
A. Carbodiimide-Mediated Amide Coupling: A Versatile and Widely Used Method
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and Dicyclohexylcarbodiimide (DCC), are widely used coupling reagents that activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[12] This intermediate then readily reacts with an amine to form the desired amide.[12]
Causality Behind Experimental Choices:
-
Coupling Reagent (EDC): EDC is a water-soluble carbodiimide, and its urea byproduct is also water-soluble, which simplifies purification through an aqueous workup.
-
Additive (HOBt): The addition of 1-Hydroxybenzotriazole (HOBt) is crucial for two reasons: it suppresses the racemization of chiral starting materials and it reacts with the O-acylisourea intermediate to form an activated ester that is more stable and less prone to side reactions.[12][13]
-
Base (DIPEA): A non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction, maintaining a favorable reaction environment.[13]
Protocol: EDC/HOBt Mediated Synthesis of an Indole-3-Carboxamide [13]
Materials:
-
Indole-3-carboxylic acid
-
Primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Dry Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under a nitrogen atmosphere, dissolve indole-3-carboxylic acid, EDC·HCl, and HOBt in dry CH₂Cl₂. Add DIPEA to the mixture and stir at 0 °C for 15-30 minutes.[13]
-
Amine Addition: Add the amine to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ and brine.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure indole-3-carboxamide.[13]
Data Presentation: Comparison of Common Amide Coupling Reagents [10]
| Coupling Reagent | Class | Key Features |
| EDC/HOBt | Carbodiimide | Water-soluble byproducts, good for solution-phase synthesis.[12] |
| DCC | Carbodiimide | Insoluble urea byproduct, suitable for solution-phase where byproduct can be filtered off.[14] |
| HATU | Uronium/Aminium Salt | High efficiency, low racemization, fast reaction times.[10][14] |
| PyBOP | Phosphonium Salt | Effective for sterically hindered couplings.[10] |
Visualization: Amide Coupling Reaction Mechanism
Caption: General mechanism for carbodiimide-mediated amide bond formation.
III. Conversion to Indole-3-Acid Chloride: A Highly Reactive Intermediate
For less reactive amines or for the synthesis of other derivatives like anhydrides, the carboxylic acid can be converted to a highly reactive acid chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Causality Behind Experimental Choices:
-
Thionyl Chloride (SOCl₂): This reagent is effective for converting carboxylic acids to acid chlorides.[15][16] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion and simplifies purification.[16]
-
Anhydrous Conditions: Acid chlorides are highly reactive and readily hydrolyze in the presence of water. Therefore, the reaction must be carried out under strictly anhydrous conditions.
Protocol: Synthesis of Indole-3-carbonyl chloride
Materials:
-
Indole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene or dichloromethane
-
Round-bottom flask, magnetic stir bar, condenser with a drying tube, heating mantle, rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend indole-3-carboxylic acid in dry toluene.
-
Reagent Addition: Slowly add thionyl chloride to the suspension at room temperature.
-
Reflux: Attach a condenser with a drying tube and heat the mixture to reflux until the evolution of gases ceases.
-
Concentration: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude indole-3-carbonyl chloride is often used immediately in the next step without further purification.
Visualization: Acid Chloride Formation Workflow
Caption: Workflow for the synthesis of indole-3-carbonyl chloride.
Troubleshooting and Optimization
-
Poor Solubility: If the indole starting material has poor solubility, consider screening different solvents or gently warming the reaction mixture to improve dissolution.[13]
-
Low Yields in Amidation: If yields are low, ensure that all reagents are anhydrous, particularly the amine and solvent. The order of addition can also be critical; in some cases, adding the amine to the pre-activated carboxylic acid can improve results.[13]
-
Side Reactions: The indole nitrogen (N1) can sometimes compete in acylation reactions. While this is less common for C3-carboxylic acid derivatization, it is a possibility to consider, especially with highly reactive intermediates like acid chlorides.[13]
-
Purification Challenges: Indole derivatives can sometimes be challenging to purify by column chromatography due to streaking on silica gel. Using a mobile phase containing a small amount of a basic modifier like triethylamine can sometimes mitigate this issue. For polar compounds, reversed-phase chromatography can be a valuable alternative.[13]
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. hepatochem.com [hepatochem.com]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Vilsmeier-Haack Formylation of Bromoindoles
Introduction: Strategic Formylation of Bromoindoles
The Vilsmeier-Haack reaction stands as a cornerstone transformation in organic synthesis, providing an efficient and direct route for the formylation of electron-rich aromatic and heteroaromatic systems.[1] Its application to the indole nucleus is particularly significant, yielding indole-3-carboxaldehydes, which are pivotal building blocks in the synthesis of a vast array of pharmacologically active compounds, natural products, and functional materials.[2][3] This guide focuses specifically on the Vilsmeier-Haack formylation of bromoindoles. The presence of a bromine substituent introduces an electronic-withdrawing effect, which subtly modulates the reactivity of the indole ring. Understanding and controlling this reaction is crucial for the targeted synthesis of brominated indole derivatives, which are key intermediates in drug development for accessing novel chemical space.
This document provides a comprehensive overview of the underlying mechanism, a field-proven, step-by-step experimental protocol, and critical insights into the causality behind experimental choices, designed for researchers, scientists, and drug development professionals.
Pillar 1: The Reaction Mechanism - A Stepwise Electrophilic Substitution
The Vilsmeier-Haack reaction proceeds through a well-established, two-part mechanism: the initial formation of the active electrophile, the "Vilsmeier reagent," followed by an electrophilic attack on the bromoindole ring.[4][5]
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[6][7] DMF, acting as a nucleophile, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][8] This reagent is the key formylating agent in the reaction.
-
Electrophilic Attack and Formylation: Despite the electron-withdrawing nature of the bromine atom, the bromoindole ring remains sufficiently electron-rich to act as a nucleophile. The reaction exhibits high regioselectivity, with the electrophilic Vilsmeier reagent being attacked by the C3 position of the indole.[3][9] This position has the highest electron density in the indole ring system, ensuring a selective reaction.
-
Hydrolysis to the Aldehyde: The electrophilic substitution results in the formation of an iminium salt intermediate.[10] This intermediate is stable under the anhydrous reaction conditions but is readily hydrolyzed during the aqueous work-up. The addition of water, typically during quenching with a basic solution, leads to the collapse of the iminium salt, elimination of dimethylamine, and formation of the final product: the bromoindole-3-carboxaldehyde.[4][9]
Caption: The Vilsmeier-Haack reaction pathway on bromoindoles.
Pillar 2: A Validated Experimental Protocol
This protocol provides a robust method for the synthesis of bromoindole-3-carboxaldehydes, exemplified by the preparation of 5-bromo-1H-indole-3-carbaldehyde.[11]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromoindole | ≥98% | Standard Supplier | Substrate |
| Phosphorus oxychloride (POCl₃) | ≥99% | Standard Supplier | Corrosive and moisture-sensitive |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Supplier | Used as both reagent and solvent |
| Sodium Carbonate (Na₂CO₃) | Reagent Grade | Standard Supplier | For work-up |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction |
| Brine (Saturated NaCl solution) | N/A | Prepared in-house | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Supplier | For drying |
| Round-bottom flask | N/A | Standard Labware | Flame-dried before use |
| Magnetic stirrer & stir bar | N/A | Standard Labware | |
| Ice bath | N/A | Prepared in-house | For temperature control |
| Heating mantle/Oil bath | N/A | Standard Labware | For temperature control |
| Separatory funnel | N/A | Standard Labware | For extraction |
| Rotary evaporator | N/A | Standard Labware | For solvent removal |
Step-by-Step Methodology
Part A: In Situ Preparation of the Vilsmeier Reagent
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert atmosphere of nitrogen or argon throughout the procedure.
-
Initial Cooling: Add anhydrous DMF to the flask. The amount of DMF should be sufficient to act as a solvent for the bromoindole substrate (e.g., ~10-15 mL per 10g of substrate).[11]
-
Reagent Addition: Cool the flask to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF via the dropping funnel. A typical molar ratio is ~1.2 to 1.5 equivalents of POCl₃ relative to the bromoindole. The formation of the Vilsmeier reagent is exothermic; maintain the temperature at or below 5-10 °C during the addition to prevent degradation. Stir the resulting mixture at 0 °C for 30-60 minutes. The solution may become thick and form a crystalline salt.
Part B: Formylation of Bromoindole
-
Substrate Addition: Dissolve the bromoindole (1.0 equivalent) in a minimum amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[11]
-
Heating: Subsequently, heat the reaction mixture to 85-90 °C using an oil bath or heating mantle.[11] The deactivating effect of the bromine substituent often necessitates heating to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-9 hours.[11]
Part C: Work-up and Purification
-
Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice.
-
Neutralization: Quench the reaction by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium acetate (NaOAc) portion-wise until the mixture is basic (pH 8-9).[11][12] This step neutralizes the acidic medium and hydrolyzes the iminium intermediate, causing the product to precipitate.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Drying: Dry the collected solid under vacuum. For the synthesis of 5-bromo-1H-indole-3-carbaldehyde, yields are typically high, around 91%.[11]
-
Purification (if necessary): If the product is not sufficiently pure, it can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by silica gel column chromatography.
Workflow Visualization
Caption: Step-by-step experimental workflow for the Vilsmeier-Haack reaction.
Pillar 3: Causality, Validation, and Troubleshooting
-
Choice of Reagents: DMF serves a dual role as both a solvent and the source of the formyl group precursor.[6] POCl₃ is a highly effective and economical activating agent for the amide.[6] Other acid chlorides like oxalyl chloride or thionyl chloride can be used but POCl₃ is most common.[10]
-
Temperature Control: The initial low temperature (0 °C) is critical for the stable formation of the Vilsmeier reagent and to control the initial exothermic reaction.[6] Subsequent heating is necessary to overcome the activation energy for the electrophilic attack on the moderately deactivated bromoindole ring.[11]
-
Work-up Rationale: The use of a basic solution (Na₂CO₃ or NaOAc) is essential. It neutralizes the highly acidic reaction mixture and, more importantly, facilitates the hydrolysis of the intermediate iminium salt to the desired aldehyde product.[12] Pouring the reaction mixture onto ice helps to manage the heat generated during neutralization.
-
Self-Validation: The identity and purity of the final product must be rigorously confirmed. Standard analytical techniques include:
-
¹H NMR Spectroscopy: To confirm the presence of the aldehyde proton (typically δ 9-10 ppm) and the aromatic protons, confirming the substitution pattern.[13][14]
-
Mass Spectrometry (MS): To verify the molecular weight of the product.[15]
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde (around 1650-1700 cm⁻¹).[16]
-
-
Troubleshooting:
-
Low Yield: May result from incomplete reaction (extend heating time), moisture contamination (ensure anhydrous conditions), or inefficient work-up.
-
Side Products: Potential for di-formylation or formylation at other positions is low but possible under harsh conditions. Ensure careful temperature control and stoichiometry.
-
No Reaction: The bromoindole may be too deactivated. For substrates with multiple electron-withdrawing groups, this reaction may not be suitable.
-
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. jk-sci.com [jk-sci.com]
- 11. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. 6-Bromoindole-3-carboxaldehyde(17826-04-9) 1H NMR [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. spectrabase.com [spectrabase.com]
Application Note: High-Throughput LC-MS/MS Method for the Quantification of 6-Bromo-1H-indole-4-carboxylic acid
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-Bromo-1H-indole-4-carboxylic acid. The method utilizes a reverse-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A straightforward protein precipitation protocol is employed for sample preparation, making the method suitable for high-throughput screening in drug discovery and development environments.
Introduction
This compound is a synthetic organic compound belonging to the indole class of molecules. The indole scaffold is a common structural motif in many biologically active compounds and pharmaceuticals. Accurate and reliable quantification of such compounds is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. This application note provides a detailed protocol for a selective and sensitive LC-MS/MS method for this compound.
Experimental
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing an effective analytical method.
| Property | Value |
| Molecular Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.05 g/mol |
| CAS Number | 898746-91-3 |
| Calculated LogP | 2.6286 |
| Topological Polar Surface Area (TPSA) | 53.09 Ų |
Sample Preparation
A simple and efficient protein precipitation method is used for sample preparation:
-
To 100 µL of the sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed using a C18 reverse-phase column with a gradient elution.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 10% B for 3 minutes. |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The MRM transitions are optimized for the quantification of this compound.
| Parameter | Setting |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The proposed MRM transitions are based on the predicted fragmentation pattern of this compound. The precursor ion will be the deprotonated molecule [M-H]⁻. Due to the presence of bromine, there will be two characteristic isotopic peaks for the precursor ion. The primary fragmentation is expected to be the loss of the carboxylic group (CO₂) and potentially the loss of the bromine atom.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 238.9 / 240.9 | 194.9 / 196.9 (Loss of CO₂) | 100 | 20 |
| This compound | 238.9 / 240.9 | 115.0 (Loss of Br and CO₂) | 100 | 35 |
| Internal Standard (e.g., Carbutamide) | 270.1 | 185.1 | 100 | 25 |
Results and Discussion
This LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of this compound. The use of a C18 column with a standard mobile phase of water and acetonitrile with formic acid allows for good retention and peak shape of the acidic analyte. The protein precipitation sample preparation is quick and effective for removing the majority of matrix components, which is crucial for robust and reproducible results in a high-throughput setting. The optimized MRM transitions ensure selective detection of the target analyte with minimal interference from the sample matrix.
Conclusion
The described LC-MS/MS method is a reliable and efficient tool for the quantitative analysis of this compound in various biological matrices. The simple sample preparation and fast chromatographic runtime make it ideal for applications in drug discovery and development that require high-throughput analysis.
Visualizations
Application Notes and Protocols for the Synthesis of Fluorescent Probes from 6-Bromo-1H-indole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a fluorescent probe derived from 6-Bromo-1H-indole-4-carboxylic acid. The core of this process involves the transformation of the bromo-indole scaffold into a highly fluorescent 6-amino-1H-indole-4-carboxylic acid derivative. This scaffold can be further modified for specific applications in cellular imaging, high-throughput screening, and as a building block in more complex probe designs.
Overview and Principle
The indole scaffold is a versatile platform for the design of fluorescent probes due to its inherent photophysical properties and its prevalence in biologically active molecules.[1] The synthesis described herein focuses on the conversion of the commercially available this compound into a fluorescent aminostyryl dye. This transformation is achieved through a two-step process:
-
Esterification: The carboxylic acid is first protected as a methyl ester to prevent side reactions in the subsequent cross-coupling step.
-
Heck Cross-Coupling: A palladium-catalyzed Heck reaction is employed to couple the 6-bromoindole ester with an appropriate vinyl partner, such as N,N-dimethylacrylamide, to introduce the fluorescent styryl moiety.
The resulting product is a fluorescent probe with potential applications in sensing and imaging.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where necessary. Thin-layer chromatography (TLC) on silica gel plates can be used to monitor the progress of the reactions.
Synthesis of Methyl 6-Bromo-1H-indole-4-carboxylate (1)
This initial step protects the carboxylic acid functional group.
Procedure:
-
To a solution of this compound (1.0 g, 4.17 mmol) in methanol (20 mL), add concentrated sulfuric acid (0.2 mL) dropwise at 0 °C.
-
Stir the reaction mixture at reflux for 4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford methyl 6-bromo-1H-indole-4-carboxylate (1) as a solid.
Synthesis of Methyl 6-((E)-2-(dimethylamino)vinyl)-1H-indole-4-carboxylate (Fluorescent Probe 2)
This is the key step where the fluorescent properties are introduced via a Heck cross-coupling reaction.
Procedure:
-
In a reaction vessel, combine methyl 6-bromo-1H-indole-4-carboxylate (1) (0.5 g, 1.97 mmol), N,N-dimethylacrylamide (0.29 g, 2.95 mmol), palladium(II) acetate (0.022 g, 0.1 mmol), and tri(o-tolyl)phosphine (0.06 g, 0.2 mmol).
-
Add anhydrous acetonitrile (10 mL) and triethylamine (0.4 mL, 2.95 mmol) to the mixture.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 100 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield the fluorescent probe (2).
Data Presentation
The following table summarizes the expected and typical characterization data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) | 1H NMR (δ, ppm) |
| 1 | C₁₀H₈BrNO₂ | 254.08 | Off-white solid | ~90 | 8.31 (s, 1H), 7.85 (d, J=1.5 Hz, 1H), 7.60 (d, J=1.5 Hz, 1H), 7.35 (t, J=2.8 Hz, 1H), 6.80 (dd, J=2.8, 1.5 Hz, 1H), 3.95 (s, 3H) |
| 2 | C₁₅H₁₆N₂O₂ | 256.30 | Yellow solid | ~65 | 8.25 (s, 1H), 7.90 (s, 1H), 7.70 (s, 1H), 7.50 (d, J=15.0 Hz, 1H), 7.30 (t, J=2.8 Hz, 1H), 6.90 (d, J=2.8 Hz, 1H), 5.80 (d, J=15.0 Hz, 1H), 3.90 (s, 3H), 3.00 (s, 6H) |
Visualization of Workflow and Pathways
Synthetic Workflow
The following diagram illustrates the two-step synthesis of the fluorescent probe from this compound.
Caption: Synthetic route for the fluorescent probe.
Logical Relationship of Key Components in Heck Coupling
The diagram below outlines the key components and their roles in the palladium-catalyzed Heck cross-coupling reaction.
Caption: Key components of the Heck coupling reaction.
Potential Applications and Further Development
The synthesized fluorescent probe, with its aminostyryl indole core, is expected to exhibit interesting photophysical properties, including sensitivity to the local environment (solvatochromism). This characteristic makes it a candidate for:
-
Cellular Imaging: The probe's fluorescence may change in different cellular compartments, allowing for the visualization of specific organelles or microenvironments.
-
Sensing Applications: The probe could be further functionalized to act as a sensor for specific ions, pH, or biomolecules.
-
Drug Discovery: The indole scaffold is a common motif in many pharmaceuticals. This fluorescent version could be used in binding assays or to study drug-target interactions.
Further modifications of the probe, such as hydrolysis of the methyl ester back to the carboxylic acid, would provide a handle for conjugation to biomolecules like proteins or peptides, expanding its utility in targeted imaging and diagnostics.
References
Application Notes and Protocols for High-Throughput Screening Assays Utilizing 6-Bromo-1H-indole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 6-Bromo-1H-indole-4-carboxylic acid and its derivatives in high-throughput screening (HTS) assays. The focus is on the identification of novel inhibitors for bacterial cystathionine γ-lyase (bCSE), a promising target for the development of new antimicrobial agents.
Application: Identification of Bacterial Cystathionine γ-Lyase (bCSE) Inhibitors
Introduction:
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial drugs that act on new targets. Bacterial cystathionine γ-lyase (bCSE), an enzyme crucial for the biosynthesis of methionine in many pathogenic bacteria, represents a promising target as it is absent in mammals.[1] Derivatives of 6-bromoindole have emerged as a promising class of compounds for the inhibition of bCSE.[2] High-throughput screening (HTS) provides an efficient platform to screen large libraries of such compounds to identify potent and selective inhibitors.
Principle:
The HTS assay detailed below is a fluorescence-based biochemical assay designed to measure the enzymatic activity of bCSE. The enzyme catalyzes the conversion of a substrate, L-cystathionine, to L-homocysteine, pyruvate, and ammonia. In this assay, the production of hydrogen sulfide (H₂S), a byproduct of a side reaction catalyzed by bCSE with L-cysteine as a substrate, is detected using a fluorogenic probe. The probe is non-fluorescent until it reacts with H₂S, producing a highly fluorescent product. Inhibitors of bCSE will reduce the rate of H₂S production, leading to a decrease in the fluorescence signal.
Quantitative Data Summary
The following table summarizes the inhibitory activity of selected 6-bromoindole derivatives against bacterial cystathionine γ-lyase (bCSE), as reported in the literature.
| Compound ID | Structure | Target Organism | IC₅₀ (µM) | Reference |
| NL1 | (2-(6-bromo-1H-indol-1-yl)acetyl)glycine | Staphylococcus aureus | Not specified | [Source discussing synthesis] |
| NL2 | 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid | Staphylococcus aureus | Not specified | [Source discussing synthesis] |
| NL3 | 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid | Staphylococcus aureus | Not specified | [Source discussing synthesis] |
| MNS1 | aminothiophene derivative of 6-bromoindole | Not specified | Binding constant (Kᵢ) of 600 nM | [2] |
Note: Specific IC₅₀ values for NL1, NL2, and NL3 were not available in the provided search results, but they are highlighted as lead compounds from a screening campaign.
Experimental Protocols
High-Throughput Screening Protocol for bCSE Inhibitors
This protocol is adapted from methodologies described for fluorescence-based HTS assays for CSE inhibitors.
1. Materials and Reagents:
-
Purified recombinant bacterial cystathionine γ-lyase (bCSE)
-
This compound derivatives library (dissolved in DMSO)
-
L-cysteine (substrate)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
HSip-1 or similar H₂S-selective fluorescent probe
-
Assay buffer: 100 mM HEPES, pH 7.4
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
384-well black, flat-bottom plates
-
Plate reader with fluorescence detection capabilities (Excitation/Emission wavelengths appropriate for the chosen probe, e.g., for fluorescein-based probes ~490 nm/~520 nm)
2. Assay Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound from the this compound derivative library (typically at 10 mM in DMSO) to the wells of a 384-well assay plate.
-
Include controls:
-
Negative control (0% inhibition): Wells with DMSO only.
-
Positive control (100% inhibition): Wells with a known bCSE inhibitor (e.g., propargylglycine (PAG)) at a concentration known to cause complete inhibition.
-
-
-
Enzyme and Cofactor Preparation:
-
Prepare a solution of bCSE and PLP in assay buffer. The final concentration in the assay well should be optimized for robust signal-to-background, for example, 50 nM bCSE and 20 µM PLP.
-
-
Enzyme Addition and Pre-incubation:
-
Add 10 µL of the bCSE/PLP solution to each well of the assay plate containing the compounds.
-
Centrifuge the plates briefly to ensure mixing.
-
Incubate the plates at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
-
Substrate and Probe Addition:
-
Prepare a solution containing L-cysteine and the fluorescent H₂S probe in assay buffer. The final concentrations in the assay well should be optimized, for example, 1 mM L-cysteine and 1 µM HSip-1.
-
Add 10 µL of the substrate/probe solution to each well to initiate the enzymatic reaction.
-
-
Reaction Incubation:
-
Incubate the plates at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity of each well using a plate reader at the appropriate excitation and emission wavelengths for the probe.
-
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula:
-
Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Perform dose-response experiments for the hit compounds to determine their IC₅₀ values.
Visualizations
Signaling Pathway
Caption: Bacterial Methionine Biosynthesis Pathway and Inhibition by 6-Bromoindole Derivatives.
Experimental Workflow
Caption: HTS Workflow for the Identification of bCSE Inhibitors.
Logical Relationship
References
Application Notes and Protocols for the Functionalization of the Indole Nitrogen in 6-Bromo-1H-indole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical modification of the indole nitrogen in 6-Bromo-1H-indole-4-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry, and the functionalization of its indole nitrogen allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The protocols outlined herein describe a robust three-step strategy involving the protection of the carboxylic acid moiety as a methyl ester, followed by N-functionalization (N-alkylation, N-arylation, N-acylation, and N-sulfonylation), and subsequent deprotection to yield the desired N-substituted indole-4-carboxylic acids.
Introduction
The indole scaffold is a privileged structure in drug discovery, present in a wide array of natural products and synthetic compounds with diverse biological activities. The ability to selectively modify the indole core is crucial for the optimization of lead compounds. Functionalization of the indole nitrogen (N-1 position) is a key strategy to modulate the electronic properties, conformation, and lipophilicity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This compound presents a unique synthetic challenge due to the presence of two reactive functional groups: the indole N-H and the carboxylic acid. Direct N-functionalization is often complicated by the acidic proton of the carboxylic acid, which can interfere with basic reaction conditions. Therefore, a protection-functionalization-deprotection strategy is a reliable approach. This document details this three-step sequence, providing specific protocols for the esterification of the starting material, various N-functionalization reactions of the resulting methyl ester, and the final hydrolysis to the target compounds.
Overall Synthetic Strategy
The functionalization of the indole nitrogen in this compound is efficiently achieved through a three-step process. This strategy ensures high yields and prevents unwanted side reactions.
Caption: Overall workflow for the N-functionalization of this compound.
Experimental Protocols
Step 1: Esterification of this compound
The carboxylic acid is first protected as a methyl ester to prevent its interference in the subsequent N-functionalization step. Fischer esterification is a reliable method for this transformation.
Protocol 1: Fischer Esterification
Caption: Workflow for the Fischer esterification of this compound.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (0.1-0.2 M), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield Methyl 6-bromo-1H-indole-4-carboxylate.
Quantitative Data Summary (Esterification)
| Reactant | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| This compound | H₂SO₄ (cat.) | MeOH | Reflux | 4-8 | >90 | [General Procedure] |
Step 2: N-Functionalization of Methyl 6-bromo-1H-indole-4-carboxylate
With the carboxylic acid protected, the indole nitrogen can be functionalized using various methods.
A common and effective method for N-alkylation involves the deprotonation of the indole nitrogen with a strong base, followed by reaction with an alkylating agent.
Protocol 2: N-Alkylation using Sodium Hydride
Caption: Workflow for the N-alkylation of Methyl 6-bromo-1H-indole-4-carboxylate.
Materials:
-
Methyl 6-bromo-1H-indole-4-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Methyl 6-bromo-1H-indole-4-carboxylate (1.0 eq) in anhydrous DMF (0.2-0.5 M) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Transition-metal catalyzed cross-coupling reactions are powerful methods for the formation of N-aryl indoles.
Protocol 3: Ullmann Condensation
Materials:
-
Methyl 6-bromo-1H-indole-4-carboxylate
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline or other suitable ligand
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or dioxane, anhydrous
Procedure:
-
To a reaction vessel, add Methyl 6-bromo-1H-indole-4-carboxylate (1.0 eq), aryl halide (1.2 eq), CuI (10 mol%), ligand (20 mol%), and base (2.0 eq).
-
Add anhydrous solvent and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere at 100-140 °C until the starting material is consumed (monitor by TLC).
-
Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Buchwald-Hartwig Amination
Materials:
-
Methyl 6-bromo-1H-indole-4-carboxylate
-
Aryl halide or triflate
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)
-
Toluene or dioxane, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst (1-5 mol%), ligand (1.2-6 mol%), and base (1.5-2.0 eq).
-
Add Methyl 6-bromo-1H-indole-4-carboxylate (1.0 eq), aryl halide (1.2 eq), and anhydrous solvent.
-
Seal the reaction vessel and heat to 80-110 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 5: N-Acylation with Acyl Chlorides
Materials:
-
Methyl 6-bromo-1H-indole-4-carboxylate
-
Acyl chloride
-
Triethylamine (Et₃N) or pyridine
-
Dichloromethane (DCM) or tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve Methyl 6-bromo-1H-indole-4-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
-
Add the acyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer and concentrate to give the crude product, which can be purified by chromatography.
Protocol 6: N-Sulfonylation with Sulfonyl Chlorides
Materials:
-
Methyl 6-bromo-1H-indole-4-carboxylate
-
Sulfonyl chloride
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of Methyl 6-bromo-1H-indole-4-carboxylate (1.0 eq) in anhydrous DMF at 0 °C, add NaH (1.2 eq).
-
Stir for 30 minutes, then add the sulfonyl chloride (1.1 eq).
-
Stir at room temperature until the reaction is complete.
-
Quench with water and extract with ethyl acetate.
-
Wash the organic layer, dry, and concentrate. Purify by chromatography.
Quantitative Data Summary (N-Functionalization of Methyl 6-bromo-1H-indole-4-carboxylate)
| Functionalization | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Alkylation | Alkyl halide, NaH | DMF | 0 to RT | 2-12 | 70-95 | [General Procedure] |
| N-Arylation (Ullmann) | Aryl halide, CuI, Ligand, Base | DMF | 100-140 | 12-24 | 50-85 | [General Procedure] |
| N-Arylation (Buchwald) | Aryl halide, Pd catalyst, Ligand, Base | Toluene | 80-110 | 8-24 | 60-95 | [General Procedure] |
| N-Acylation | Acyl chloride, Et₃N | DCM | 0 to RT | 1-4 | 80-98 | [General Procedure] |
| N-Sulfonylation | Sulfonyl chloride, NaH | DMF | 0 to RT | 2-6 | 75-90 | [General Procedure] |
Step 3: Hydrolysis of the Methyl Ester
The final step is the deprotection of the carboxylic acid by hydrolysis of the methyl ester.
Protocol 7: Hydrolysis with Lithium Hydroxide
Caption: Workflow for the hydrolysis of N-functionalized methyl 6-bromo-1H-indole-4-carboxylates.
Materials:
-
N-Functionalized methyl 6-bromo-1H-indole-4-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the N-functionalized methyl ester (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).
-
Add lithium hydroxide monohydrate (2.0-5.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product.
Quantitative Data Summary (Hydrolysis)
| Reactant | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| N-Functionalized Methyl Ester | LiOH·H₂O | THF/MeOH/H₂O | RT | 2-12 | >90 | [General Procedure] |
Conclusion
The protocols described in these application notes provide a comprehensive guide for the successful functionalization of the indole nitrogen of this compound. The three-step strategy of esterification, N-functionalization, and hydrolysis is a reliable and versatile approach for the synthesis of a diverse library of N-substituted indole derivatives, which are valuable for further investigation in drug discovery and development programs. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of 6-Bromo-1H-indole-4-carboxylic acid and its derivatives through various metal-catalyzed cross-coupling reactions. The indole scaffold is a privileged motif in medicinal chemistry, and the ability to selectively introduce diverse substituents at the C6-position is crucial for the development of novel therapeutic agents. This document outlines key palladium-catalyzed reactions including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, offering a roadmap for the synthesis of a wide array of indole derivatives.
Due to the potential for the carboxylic acid group to interfere with certain catalytic cycles, it is common practice to protect it as an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction. The ester can then be hydrolyzed post-coupling if the free acid is the desired final product. The protocols provided below may refer to the esterified form of the starting material.
I. Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-1H-indole-4-carboxylic Acids
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1] In the context of this compound, this reaction enables the introduction of a variety of aryl and heteroaryl substituents at the 6-position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 6-Bromo-1H-indole Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dimethoxyethane/H₂O | 80 | 2 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | Good |
| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 16 | Moderate-Good |
| 4 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dimethoxyethane/H₂O | 80 | 2 | Good |
Note: Yields are generalized based on similar reported reactions and may vary depending on the specific substrate and reaction scale.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline adapted from procedures for similar bromo-heterocyclic systems.[1]
Materials:
-
Methyl 6-bromo-1H-indole-4-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dimethoxyethane and Water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add methyl 6-bromo-1H-indole-4-carboxylate, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst to the vessel under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Heck Reaction: Synthesis of 6-Alkenyl-1H-indole-4-carboxylic Acids
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a direct method for the vinylation of the indole core.
Table 2: Representative Conditions for Heck Reaction of 6-Bromo-1H-indole Derivatives
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | Good |
| 2 | n-Butyl acrylate | Pd/C (5) | PPh₃ (10) | Et₃N | DMF | 130 | 3 | Good |
| 3 | Methyl vinyl ketone | Pd(OAc)₂ (3) | dppp (6) | NaOAc | DMA | 120 | 16 | Moderate |
Note: Yields are generalized based on similar reported reactions and may vary depending on the specific substrate and reaction scale.
Detailed Experimental Protocol: Heck Reaction
This protocol is a general guideline.
Materials:
-
Methyl 6-bromo-1H-indole-4-carboxylate (1.0 equiv)
-
Alkene (1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, dissolve methyl 6-bromo-1H-indole-4-carboxylate, the palladium catalyst, and the ligand in the anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the base and the alkene to the reaction mixture under an inert atmosphere.
-
Heat the mixture to the desired temperature (e.g., 100 °C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and filter off any solids.
-
Partition the filtrate between an organic solvent and water.
-
Wash the organic layer with water and brine, then dry over Na₂SO₄.
-
Concentrate the solvent and purify the residue by column chromatography.
III. Sonogashira Coupling: Synthesis of 6-Alkynyl-1H-indole-4-carboxylic Acids
The Sonogashira coupling is a reliable method for the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of 6-alkynylindoles.[2]
Table 3: Representative Conditions for Sonogashira Coupling of 6-Bromo-1H-indole Derivatives
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | DMF | 80 | 4-6 | High |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) / CuI (4) | i-Pr₂NEt | THF | Reflux | 12 | High |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | RT | 12-24 | Good |
Note: Yields are generalized based on similar reported reactions and may vary depending on the specific substrate and reaction scale.[3]
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is adapted from procedures for the Sonogashira coupling of 5-bromoindole.[3]
Materials:
-
Methyl 6-bromo-1H-indole-4-carboxylate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry flask, add methyl 6-bromo-1H-indole-4-carboxylate, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and pour into a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Buchwald-Hartwig Amination: Synthesis of 6-Amino-1H-indole-4-carboxylic Acids
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.[4] This reaction is particularly useful for synthesizing 6-aminoindole derivatives, which are important pharmacophores. The free N-H of the indole ring can be tolerated under certain conditions, although N-protection may be beneficial in some cases.[5]
Table 4: Representative Conditions for Buchwald-Hartwig Amination of 6-Bromo-1H-indole Derivatives
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (4) | NaOt-Bu | Toluene | 100 | 18 | High |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | Good |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 100 | 16 | Good |
| 4 | Piperidine | Pd₂(dba)₃ (1) | Xantphos (4) | LiHMDS | THF | 65 | 20 | Moderate-Good |
Note: Yields are generalized based on similar reported reactions and may vary depending on the specific substrate and reaction scale.[5]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline adapted from procedures for the amination of bromoindoles.[5]
Materials:
-
Methyl 6-bromo-1H-indole-4-carboxylate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the solvent, followed by methyl 6-bromo-1H-indole-4-carboxylate and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: Overview of Cross-Coupling Reactions.
Caption: General Experimental Workflow.
Caption: Reaction Selection Guide.
References
Preparation of 6-Bromo-1H-indole-4-carboxylic Acid Esters and Amides: A Guide for Drug Discovery Professionals
An Application Note and Protocol Guide for Researchers
Abstract
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The 6-bromo-1H-indole-4-carboxylic acid scaffold is a particularly valuable building block, offering multiple points for chemical modification to explore structure-activity relationships (SAR). The bromine atom at the 6-position and the carboxylic acid at the 4-position serve as versatile handles for diversification. This guide provides detailed, field-proven protocols for the synthesis of two key classes of derivatives from this core structure: esters and amides. We delve into the causality behind experimental choices, offering insights to ensure reproducible and efficient synthesis for researchers in drug development.
Introduction: The Strategic Value of the Indole Scaffold
The indole ring system is recognized as a "privileged scaffold" in drug discovery, appearing in molecules with a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The this compound (CAS 898746-91-3) is a strategic starting material.[3][4] Its carboxylic acid group allows for the formation of esters and amides, a common and effective strategy to modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby enhancing pharmacological profiles.[5] This document outlines robust methods for synthesizing these derivatives, focusing on practical execution and mechanistic understanding.
Synthesis of this compound Esters
Esterification of the 4-carboxylic acid is a fundamental transformation for modifying the polarity and cell permeability of the parent molecule. The most direct and atom-economical method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis.[6]
Principle of Fischer-Speier Esterification
The Fischer esterification is an equilibrium-controlled reaction.[6] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. To drive the reaction to completion, it is crucial to either use a large excess of the alcohol reactant or to remove water as it is formed.[7]
References
Protecting the Path: Strategic Use of Protecting Groups in the Synthesis of 6-Bromo-Indole Derivatives
Application Note & Protocols for Researchers and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting significant biological activity. Among these, 6-bromo-indoles serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and bioactive molecules. The synthesis of complex 6-bromo-indole derivatives often necessitates the strategic use of protecting groups for the indole nitrogen. This application note provides a detailed overview and experimental protocols for the protection and deprotection of 6-bromo-indole, focusing on three commonly employed protecting groups: tert-butyloxycarbonyl (Boc), p-toluenesulfonyl (Tosyl), and 2-(trimethylsilyl)ethoxymethyl (SEM).
The Imperative for Nitrogen Protection in Indole Synthesis
The indole nitrogen possesses a reactive N-H bond that can interfere with various synthetic transformations. Protection of this nitrogen is critical for several reasons:
-
Enhanced Stability: The indole ring is sensitive to acidic conditions. N-protection increases its stability, allowing for a broader range of reaction conditions.
-
Directed Reactivity: Protection of the nitrogen prevents unwanted side reactions at this site and can direct reactions, such as lithiation, to other positions on the indole ring.
-
Improved Solubility: The introduction of certain protecting groups can enhance the solubility of indole intermediates in organic solvents, facilitating purification.
The choice of a protecting group is dictated by its stability to the reaction conditions required for subsequent synthetic steps and the ease of its selective removal.
Comparative Overview of Common Protecting Groups for 6-Bromo-Indole
The following table summarizes the reaction conditions and typical yields for the introduction and removal of Boc, Tosyl, and SEM protecting groups on indole derivatives. While specific yields for 6-bromo-indole were not uniformly available in the literature, the data presented is representative of indole and bromo-indole substrates.
| Protecting Group | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |
| Boc | (Boc)₂O, DMAP, THF, rt, 12h | >95 | TFA, DCM, 0°C to rt, 2h | High |
| 4M HCl in dioxane, rt | High | |||
| Tosyl | TsCl, NaH, DMF, 0°C to rt | ~90 | Cs₂CO₃, MeOH/THF, rt | ~98 (for 5-bromo) |
| Mg, MeOH, reflux | Good | |||
| SEM | SEMCl, NaH, DMF, 0°C | Good | TBAF, THF, 45°C | Good |
| TFA, DCM, rt | Moderate |
Experimental Protocols
Detailed methodologies for the introduction and removal of Boc, Tosyl, and SEM protecting groups on a 6-bromo-indole scaffold are provided below.
Protocol 1: N-Boc Protection and Deprotection of 6-Bromo-Indole
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and its lability under acidic conditions.
Protection Workflow:
Figure 1: Workflow for N-Boc protection of 6-bromo-indole.
Experimental Protocol: Synthesis of tert-butyl 6-bromo-1H-indole-1-carboxylate
-
To a solution of 6-bromo-indole (1.0 g, 5.1 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at room temperature, add 4-(dimethylamino)pyridine (DMAP, 62 mg, 0.51 mmol).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.34 g, 6.12 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound as a solid.
Deprotection Workflow:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-1H-indole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 6-Bromo-1H-indole-4-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate a higher yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a three-step sequence:
-
Synthesis of a suitable precursor, methyl 1H-indole-4-carboxylate.
-
Regioselective bromination of the indole ring at the 6-position.
-
Hydrolysis of the methyl ester to the final carboxylic acid.
Q2: I am observing a low yield during the synthesis of methyl 1H-indole-4-carboxylate. What are the potential causes?
Low yields in the synthesis of methyl 1H-indole-4-carboxylate, particularly via the palladium-catalyzed N-heteroannulation of 2-nitrostyrenes, can stem from several factors. These include impure starting materials, inefficient catalyst activity, or suboptimal reaction conditions. It is crucial to use purified reagents and ensure the palladium catalyst is active. Reaction time and temperature are also critical parameters that may require optimization.[1]
Q3: During the bromination of methyl 1H-indole-4-carboxylate, I am getting multiple products. How can I improve the regioselectivity for the 6-position?
The bromination of indoles can be challenging due to the high reactivity of the indole nucleus, which can lead to multiple brominated species or side products. The C-3 position is particularly susceptible to electrophilic attack. To enhance selectivity for the 6-position, consider using a less reactive brominating agent and carefully controlling the reaction temperature. Protecting the indole nitrogen prior to bromination can also influence the regioselectivity.
Q4: My final product, this compound, is difficult to purify. What are some recommended purification techniques?
Purification of the final product can often be achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If significant impurities persist, column chromatography on silica gel may be necessary. It is important to thoroughly remove any remaining inorganic salts from the hydrolysis step by washing with water.
Q5: Are there any common side reactions to be aware of during the synthesis?
Yes, several side reactions can occur:
-
During bromination: Over-bromination leading to di- or tri-brominated indoles. Oxidation of the indole ring to form oxindole byproducts can also be a significant issue, especially with certain brominating agents like N-bromosuccinimide (NBS).[2]
-
During hydrolysis: Incomplete hydrolysis will leave unreacted ester in the final product. Under harsh basic conditions, degradation of the indole ring is a possibility.[3]
Troubleshooting Guides
Low Yield in Methyl 1H-indole-4-carboxylate Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to proceed to completion | Inactive palladium catalyst | Use a fresh batch of palladium acetate or pre-activate the catalyst. |
| Formation of significant byproducts | Incorrect reaction temperature or time | Optimize the reaction temperature and monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. |
| Starting material is a complex mixture | Impure 2-ethenyl-3-nitrobenzoate | Purify the starting material by column chromatography before use.[1] |
Poor Regioselectivity in Bromination
| Symptom | Possible Cause | Suggested Solution |
| Presence of multiple brominated isomers | Highly reactive brominating agent | Use a milder brominating agent such as pyridinium bromide perbromide. |
| Formation of 3-bromoindole derivative | Unprotected indole nitrogen directing to the C3 position | Consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) before bromination. |
| Significant formation of oxindole byproduct | Oxidation of the indole ring | Employ reaction conditions that minimize oxidation. This may involve using a different brominating agent or adding radical inhibitors.[2] |
Incomplete Hydrolysis or Product Degradation
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting ester in the final product | Insufficiently basic conditions or short reaction time | Increase the concentration of the base (e.g., NaOH, LiOH) or prolong the reaction time. Monitor the reaction by TLC or LC-MS.[3] |
| Dark coloration and decomposition of the product | Harsh basic conditions and high temperature | Use milder basic conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature, to avoid degradation of the indole ring.[3] |
| Difficulty in precipitating the carboxylic acid | Incorrect pH during workup | Carefully adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid to ensure complete precipitation. |
Experimental Protocols
Step 1: Synthesis of Methyl 1H-indole-4-carboxylate[1]
This procedure is adapted from Organic Syntheses and describes a palladium-catalyzed N-heteroannulation.
Reaction Scheme:
Procedure:
-
To a pressure vessel, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and acetonitrile (100 mL).
-
Stir the mixture for 10 minutes to dissolve the solids.
-
Add palladium acetate (0.673 g, 3.00 mmol).
-
Seal the vessel and saturate with carbon monoxide (CO) by pressurizing to 59 psi and venting (repeat four times).
-
Heat the reaction mixture to 100 °C in an oil bath.
-
Maintain the CO pressure and monitor the reaction progress by TLC. The reaction is typically complete after 50 hours.
-
Cool the reaction mixture, vent the CO, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes:dichloromethane gradient to afford methyl 1H-indole-4-carboxylate as a pale yellow solid.
Quantitative Data:
| Starting Material | Product | Yield | Reference |
| Methyl 2-ethenyl-3-nitrobenzoate | Methyl 1H-indole-4-carboxylate | 91% | [1] |
Step 2: Bromination of Methyl 1H-indole-4-carboxylate (Proposed)
This proposed procedure is based on general methods for indole bromination.
Reaction Scheme:
Procedure:
-
Dissolve methyl 1H-indole-4-carboxylate (1 equivalent) in a suitable solvent such as DMF or THF at 0 °C.
-
Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in the same solvent.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Expected Outcome and Optimization:
-
The yield for this step can vary significantly depending on the substrate and reaction conditions. It is reasonable to expect a yield in the range of 60-80% with optimization.
-
To improve regioselectivity and minimize side products, alternative brominating agents like pyridinium bromide perbromide can be explored.
Step 3: Hydrolysis of Methyl 6-bromo-1H-indole-4-carboxylate (Proposed)
This proposed procedure is based on standard ester hydrolysis protocols for indole derivatives.[4]
Reaction Scheme:
Procedure:
-
Dissolve methyl 6-bromo-1H-indole-4-carboxylate (1 equivalent) in a mixture of methanol and water.
-
Add an excess of a base such as sodium hydroxide or lithium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature or gently heat until the reaction is complete as monitored by TLC.
-
Remove the methanol under reduced pressure.
-
Wash the aqueous residue with a nonpolar solvent like petroleum ether to remove any unreacted ester.
-
Acidify the aqueous layer with 10% HCl until a precipitate forms (typically pH 1-2).
-
Filter the solid, wash with cold water, and dry under vacuum to afford this compound.
Expected Outcome and Optimization:
-
This hydrolysis step is generally high-yielding, often exceeding 90%.
-
Using lithium hydroxide in a THF/water solvent system at room temperature can be a milder alternative to sodium hydroxide in methanol, potentially reducing the risk of side reactions.[3]
Visualizations
Experimental Workflow
Caption: Synthetic pathway for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yield issues.
References
Technical Support Center: Synthesis of Substituted Indole-4-Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted indole-4-carboxylic acids. This resource addresses common side reactions and provides practical solutions to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity - N-Alkylation vs. C3-Alkylation
Q1: I am trying to N-alkylate my indole-4-carboxylic acid ester, but I am getting a mixture of N-alkylated and C3-alkylated products. How can I improve the selectivity for N-alkylation?
A1: The competition between N-alkylation and C3-alkylation is a common challenge due to the two nucleophilic sites on the indole ring.[1] Several factors influence this regioselectivity. Here’s a troubleshooting guide:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favors N-alkylation.[1] The strong base ensures complete deprotonation of the indole nitrogen, making it a more potent nucleophile.[1] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation. For instance, increasing the temperature to 80°C has been shown to result in complete N-alkylation in some cases.[2]
-
Catalyst and Ligand Systems: Modern catalytic methods offer excellent control. For example, copper hydride (CuH) catalysis with a specific ligand like DTBM-SEGPHOS can provide high N-selectivity. Conversely, a different ligand like Ph-BPE can direct the reaction towards C3-alkylation. Iron catalysts, which typically favor C3-alkylation, can be steered towards N-alkylation by starting with an indoline derivative followed by oxidation.
-
Protecting Groups: While less ideal due to extra steps, temporarily protecting the C3 position can force alkylation to occur at the nitrogen.
Table 1: Effect of Reaction Conditions on N- vs. C3-Alkylation of Indoles
| Indole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | N:C3 Ratio | Yield (%) | Reference |
| Indole | Benzyl Bromide | NaH | DMF | 25 | >95:5 | 91 | [2] |
| Indole | Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 10:90 | 85 (total) | General Observation |
| N-(Benzoyloxy)indole | Styrene | CuH/DTBM-SEGPHOS | Toluene | 60 | >20:1 | 85 | |
| N-(Benzoyloxy)indole | Styrene | CuH/Ph-BPE | Toluene | 60 | 1:>20 | 71 |
DOT Diagram: Troubleshooting N- vs. C-Alkylation
Caption: Troubleshooting workflow for improving N-alkylation selectivity.
Issue 2: Unwanted Decarboxylation
Q2: During the synthesis or subsequent functionalization of my substituted indole-4-carboxylic acid, I am observing significant loss of the carboxylic acid group. How can I prevent this decarboxylation?
A2: Decarboxylation of indolecarboxylic acids can be a significant side reaction, particularly under harsh acidic or basic conditions, or at elevated temperatures.[3][4][5]
-
pH Control: Avoid strongly acidic or basic conditions if the carboxyl group needs to be retained. The mechanism of acidic decarboxylation involves protonated carbonic acid as a key intermediate.[3][6]
-
Temperature Management: Perform reactions at the lowest possible temperature required for the transformation. Indole-2-carboxylic acids are particularly susceptible to thermal, acidic, and basic promoted decarboxylation.[2]
-
Protecting the Carboxylic Acid: If harsh conditions are unavoidable, protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). Esters are generally more stable to decarboxylation. The ester can be hydrolyzed back to the carboxylic acid in a later step under milder conditions.
-
Catalyst Choice: For decarboxylative coupling reactions, the choice of catalyst is crucial for controlling the reaction. However, if decarboxylation is undesired, avoid conditions known to promote it, such as certain metal catalysts at high temperatures.
DOT Diagram: Preventing Unwanted Decarboxylation
Caption: Strategies to prevent unwanted decarboxylation.
Issue 3: Side Reactions in Fischer Indole Synthesis
Q3: I am using the Fischer indole synthesis to prepare a substituted indole-4-carboxylic acid derivative, but the yield is low and I have multiple byproducts. What are the common pitfalls?
A3: The Fischer indole synthesis, while versatile, is sensitive to reaction conditions and substrate structure.[7][8][9]
-
Formation of Regioisomers: When using an unsymmetrical ketone, two different ene-hydrazine intermediates can form, leading to a mixture of isomeric indole products.[9]
-
Solution: If possible, use a symmetrical ketone. Otherwise, you may need to optimize the acidic catalyst and reaction conditions to favor one isomer, followed by chromatographic separation.
-
-
Decomposition: Excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting materials and the desired indole product.[7]
-
Solution: Monitor the reaction closely by TLC and optimize the temperature and reaction time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times significantly.[7]
-
-
Acid Catalyst: The choice and concentration of the acid catalyst (Brønsted or Lewis acids) are critical.[7][8]
-
Solution: Screen different acid catalysts such as polyphosphoric acid (PPA), ZnCl₂, or p-toluenesulfonic acid to find the optimal one for your specific substrates.[7]
-
DOT Diagram: Fischer Indole Synthesis Workflow
Caption: General workflow of the Fischer indole synthesis.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Methyl Indole-4-carboxylate
This protocol is a general guideline for the N-alkylation of an indole-4-carboxylic acid ester, aiming to minimize C3-alkylation.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add methyl indole-4-carboxylate (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the indole ester (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC. If N-alkylation is sluggish, the temperature can be cautiously increased (e.g., to 80°C).[2]
-
Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Fischer Indole Synthesis of a Substituted Indole-4-carboxylic Acid Derivative
This protocol is adapted from general procedures for the Fischer indole synthesis.[7]
-
Hydrazone Formation (One-Pot Option): In a round-bottom flask, dissolve 4-carboxyphenylhydrazine hydrochloride (1.0 eq) and a suitable ketone (e.g., cyclohexanone, 1.1 eq) in glacial acetic acid.
-
Indolization: Heat the mixture to reflux (around 118 °C) and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring. The product will precipitate out of the solution.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Note: For substrates sensitive to high temperatures, using polyphosphoric acid (PPA) at a controlled temperature (e.g., 100-160°C) for a shorter duration (10-30 minutes) can be an alternative.[7]
This technical support center provides a starting point for troubleshooting common side reactions in the synthesis of substituted indole-4-carboxylic acids. For specific and complex cases, consulting detailed literature precedents for structurally similar compounds is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing Reaction Conditions for the Bromination of Indole-4-carboxylic Acid
Welcome to the technical support center for the optimization of reaction conditions for the bromination of indole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Where does electrophilic bromination typically occur on the indole-4-carboxylic acid ring?
A1: The substitution pattern on indole-4-carboxylic acid is governed by the interplay between the electron-donating nitrogen of the pyrrole ring and the electron-withdrawing carboxylic acid group on the benzene ring. The pyrrole ring is highly activated towards electrophilic substitution, making the C3 position the most nucleophilic and kinetically favored site for bromination.[1][2] However, substitution on the benzene ring is also possible. The nitrogen atom activates the C5 and C7 positions, while the carboxylic acid group at C4 deactivates the ring and directs incoming electrophiles to positions meta to it (C6 and C7). Therefore, the likely bromination sites are C3, C5, C6, and C7, with C3 being the most reactive under many conditions.
Q2: I am observing multiple products on my TLC/LC-MS. What could these side products be?
A2: The formation of multiple products is a common challenge. These often include:
-
Regioisomers: Bromination at different positions on the ring (e.g., C3, C5, C6, C7) results in a mixture of isomers.
-
Poly-brominated products: The use of excess brominating agent or harsh reaction conditions can lead to the addition of two or more bromine atoms to the indole ring.[1]
-
Oxindoles: In the presence of water or other protic solvents, the intermediate formed after initial bromination can be hydrolyzed to form brominated oxindole-4-carboxylic acids.[1] This is particularly noted in reactions of substituted indoles with NBS in solvents like tert-butanol.[1]
Q3: My reaction yield is consistently low. What are the most common causes and how can I improve it?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: The deactivating effect of the carboxylic acid group can slow the reaction. Try increasing the reaction time, elevating the temperature moderately, or using a slight excess of the brominating agent.
-
Side Product Formation: As mentioned in Q2, the formation of multiple side products will naturally lower the yield of the desired isomer. Optimizing for regioselectivity is key.
-
Degradation of Starting Material: Indoles can be sensitive to strongly acidic conditions or potent oxidizing agents, leading to decomposition or polymerization. Ensure your reaction conditions are not too harsh.
-
Poor Reagent Quality: N-Bromosuccinimide (NBS) can decompose over time, releasing bromine and appearing yellow or brown. Using freshly recrystallized, pure white NBS can improve results.[3]
Q4: How can I control the regioselectivity to favor bromination on the benzene ring over the C3 position?
A4: To favor bromination on the benzene portion of the molecule, the highly reactive C3 position must be blocked or its reactivity suppressed.
-
N-Protection: Protecting the indole nitrogen with an electron-withdrawing group (e.g., acetyl, tosyl, or Boc) can reduce the nucleophilicity of the pyrrole ring, thereby favoring substitution on the benzene ring.
-
Solvent Choice: The choice of solvent can influence selectivity. Using N,N-Dimethylformamide (DMF) has been shown to give high levels of para-selectivity in the bromination of other electron-rich aromatic compounds with NBS.[3] Aprotic, non-polar solvents are generally preferred to minimize side reactions.
Q5: Which brominating agent is best for this reaction?
A5: The choice of reagent is critical for success.
-
N-Bromosuccinimide (NBS) is the most common and generally preferred reagent for selective bromination of indoles and other activated rings.[4][5] It is an easy-to-handle solid and, under controlled conditions, can provide good yields.
-
Bromine (Br₂) is a stronger, less selective brominating agent. It is more likely to cause over-bromination and requires careful handling.
-
Milder Reagents: For substrates prone to decomposition, milder reagents like Pyridinium Bromide Perbromide can be effective.
Data Presentation
Table 1: Comparison of Common Brominating Agents for Indole Derivatives
| Reagent | Typical Solvent(s) | Typical Temperature | Key Characteristics & Considerations |
| N-Bromosuccinimide (NBS) | DMF, Acetonitrile, CH₂Cl₂, CCl₄ | 0 °C to RT | Most common; solid reagent; selectivity can be tuned by solvent and temperature; use freshly recrystallized NBS for best results.[3] |
| Bromine (Br₂) | Acetic Acid, CH₂Cl₂, CCl₄ | 0 °C to RT | Highly reactive liquid; can lead to poly-bromination and side reactions; often used with a catalyst or additive like LiBr. |
| Pyridinium Bromide Perbromide | THF, Acetic Acid | RT | Milder, solid reagent; can offer better control and selectivity for sensitive substrates. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | CH₂Cl₂, DMF | 0 °C to RT | Another solid source of electrophilic bromine, similar in reactivity to NBS. |
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in the Bromination of Indole-4-carboxylic Acid
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Reaction conditions too mild (low temp, short time).2. Deactivated substrate.3. Poor quality of brominating agent (e.g., old NBS). | 1. Increase reaction time or incrementally raise the temperature.2. Consider using a more reactive brominating agent or adding a Lewis acid catalyst.3. Use freshly recrystallized NBS.[3] |
| Multiple Products / Low Selectivity | 1. Reaction temperature is too high.2. Incorrect stoichiometry (excess brominating agent).3. Highly reactive C3 position is unmasked. | 1. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C).2. Use 1.0-1.1 equivalents of the brominating agent and add it slowly (dropwise) as a solution.[3]3. Consider protecting the indole nitrogen with an acyl or sulfonyl group. |
| Formation of Oxindole Byproducts | Presence of water or other protic solvents in the reaction mixture. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[3] |
| Starting Material Remains | 1. Insufficient amount of brominating agent.2. Reaction time is too short. | 1. Add a slight excess (1.1 eq) of the brominating agent.2. Monitor the reaction by TLC and allow it to run until the starting material is consumed. |
| Product is difficult to purify | 1. Formation of closely related isomers.2. Product is unstable on silica gel. | 1. Optimize reaction conditions for higher regioselectivity.2. Consider purification by recrystallization or using a different stationary phase (e.g., alumina). |
Experimental Protocols
Protocol 1: General Procedure for Bromination of Indole-4-carboxylic Acid with NBS
Materials:
-
Indole-4-carboxylic acid
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve indole-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve NBS (1.05 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the cooled indole solution over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 6 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining NBS or bromine.
-
Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to yield the desired bromo-indole-4-carboxylic acid.
Protocol 2: Purification by Column Chromatography
-
Prepare Column: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent should be determined based on TLC analysis of the crude product.
-
Load Sample: Dissolve the crude product in a minimum amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualizations
References
Overcoming low yields in Fischer indole synthesis of substituted indoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in the Fischer indole synthesis of substituted indoles.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the common causes?
Low yields in the Fischer indole synthesis can stem from several factors:
-
Inappropriate Acid Catalyst: The choice of acid is critical. A catalyst that is too weak may not facilitate the necessary isomerization and rearrangement steps, while an overly strong acid can lead to the degradation of starting materials or the desired product.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[1][2]
-
Unfavorable Substrate: Certain starting materials are known to be problematic. For instance, hydrazones derived from acetaldehyde often fail to produce indoles.[1] Additionally, strong electron-donating groups on the carbonyl component of the hydrazone can promote a competing N-N bond cleavage reaction, reducing the yield of the desired indole.[1][3][4]
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters. The reaction often requires elevated temperatures to proceed efficiently.[5] It is essential to carefully optimize these conditions for each specific substrate.[5]
-
Poor Quality of Phenylhydrazine: Impurities in the phenylhydrazine can inhibit the reaction. Using freshly distilled or purified phenylhydrazine is recommended.[5] The hydrochloride salt of phenylhydrazine can also be a more stable alternative.[5]
-
Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl compound can sterically hinder the key[3][3]-sigmatropic rearrangement step, preventing the reaction from proceeding efficiently.[4][5]
Q2: How do substituents on the phenylhydrazine and carbonyl compound affect the reaction?
Substituents can have a significant electronic and steric impact on the Fischer indole synthesis:
-
Electron-Donating Groups (EDGs) on the Phenylhydrazine: EDGs on the aromatic ring of the phenylhydrazine generally accelerate the reaction by making the aniline intermediate more electron-rich, which facilitates the key[3][3]-sigmatropic rearrangement.[6]
-
Electron-Withdrawing Groups (EWGs) on the Phenylhydrazine: Conversely, EWGs on the phenylhydrazine ring can hinder the reaction and may require harsher conditions to proceed.[5][6]
-
Electron-Donating Groups on the Carbonyl Component: Strong EDGs on the carbonyl-derived portion of the hydrazone can be problematic. These groups can stabilize a cationic intermediate that favors a competing N-N bond cleavage pathway over the desired indole formation.[3][4][7] This is a known reason for the failure of Fischer indolization with certain substitution patterns.[3][4]
-
Steric Effects: As mentioned, bulky groups on either reactant can sterically impede the reaction.[4][5] When using unsymmetrical ketones, steric hindrance can also influence the regioselectivity of the cyclization.[6]
Q3: I am observing the formation of multiple products. How can I improve the regioselectivity?
The formation of multiple isomers is a common issue when using unsymmetrical ketones. Here are some strategies to address this:
-
Use a Symmetrical Ketone: Whenever possible, using a symmetrical ketone will eliminate the issue of regioselectivity.[5]
-
Reaction Conditions: In some cases, a weakly acidic medium may favor indolization towards the more functionalized carbon.[5] With strong acids, enolization tends to occur at the less substituted side of the ketone.[6]
-
Chromatographic Separation: If the formation of isomers cannot be avoided, chromatographic techniques will be necessary to separate the desired product.[5]
Q4: What are some common side reactions in the Fischer indole synthesis?
Besides the desired indole formation, several side reactions can occur, leading to lower yields and complex product mixtures:
-
N-N Bond Cleavage: As discussed, this is a major competing pathway, especially with electron-donating substituents on the carbonyl component.[3][4] This cleavage leads to the formation of aniline and an iminyl carbocation, which can then participate in other reactions.[3]
-
Aldol Condensation: The reaction conditions can sometimes promote aldol condensation of the starting ketone or aldehyde, leading to undesired byproducts.[8]
-
Friedel-Crafts Type Reactions: The acidic conditions can also lead to Friedel-Crafts-type reactions, further complicating the product mixture.[8]
Q5: How can I purify my substituted indole product?
Purification of the final indole product is often necessary to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective method for purification.
-
Column Chromatography: This is a widely used technique for separating the desired indole from impurities.[9] The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of the target compound and the impurities.[10]
-
Extraction: Liquid-liquid extraction can be used to remove acid catalysts and water-soluble impurities.[5] The crude product is typically dissolved in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid, followed by washing with water and brine.
-
Distillation: For volatile indoles, distillation under reduced pressure can be an effective purification method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low to No Yield | Inappropriate acid catalyst (too weak or too strong) | Screen both Brønsted (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃). Polyphosphoric acid (PPA) is often effective.[2][5] |
| Suboptimal reaction temperature | Optimize the reaction temperature. A good starting point is often refluxing in a solvent like acetic acid.[5] | |
| Incorrect solvent | Test a range of solvents. Acetic acid can act as both a catalyst and a solvent.[5] | |
| Poor quality of phenylhydrazine | Use freshly distilled or purified phenylhydrazine. Consider using the more stable hydrochloride salt.[5] | |
| Unstable hydrazone intermediate | Pre-form and isolate the hydrazone before cyclization. | |
| Electron-withdrawing groups on phenylhydrazine | Use harsher reaction conditions (stronger acid, higher temperature).[5] | |
| Strong electron-donating groups on the carbonyl component | Consider alternative synthetic routes as N-N bond cleavage may be favored.[3][4] | |
| Steric hindrance | If severe steric hindrance is present, alternative synthetic routes may be necessary.[5] | |
| Formation of Multiple Isomers | Use of an unsymmetrical ketone | If possible, use a symmetrical ketone.[5] A weakly acidic medium may improve regioselectivity.[5] Chromatographic separation will be required.[5] |
| Reaction Fails to Proceed | Significant steric hindrance | Consider alternative synthetic routes.[5] |
| Incompatible functional groups | Certain highly reactive or acidic functional groups may lead to side reactions or degradation.[8] |
Experimental Protocols
General Experimental Protocol for Fischer Indole Synthesis of Tetrahydrocarbazole [5]
-
Reaction Setup: To a 100 mL flask, add 5.5 g of cyclohexanone and 18 g of glacial acetic acid.[5]
-
Addition of Phenylhydrazine: Begin stirring and heat the mixture to reflux.[5] Slowly add 5.4 g of phenylhydrazine dropwise over a period of 30 minutes.[5]
-
Reflux: Continue refluxing for an additional hour after the addition is complete.[5]
-
Workup: Cool the reaction mixture in an ice bath. The product will precipitate.[5]
-
Purification: Collect the crude product by vacuum filtration and wash with cold water.[5] Further purification can be achieved by recrystallization or column chromatography.
Note: This is a general protocol and may require optimization for specific substrates.
Visualizations
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Troubleshooting workflow for low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scienceinfo.com [scienceinfo.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Regioselectivity in the Functionalization of the Indole Ring
Welcome to the technical support center for indole functionalization. The indole scaffold is a cornerstone in pharmaceuticals, natural products, and materials science, making the precise control over its derivatization a critical challenge for synthetic chemists.[1] This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical, field-proven solutions to common regioselectivity issues encountered during the functionalization of the indole ring.
We will move beyond simple protocols to explain the underlying principles governing reactivity, helping you not only to solve current problems but also to proactively design more robust and selective reactions in the future.
Part 1: Frequently Asked Questions - The Fundamentals of Indole Reactivity
Understanding the intrinsic electronic properties of the indole ring is the first step toward mastering its functionalization. This section addresses the foundational questions that dictate where and why reactions occur.
Q1: Why is the C3 position the most common site for electrophilic substitution on an unsubstituted indole?
A1: The high reactivity of the C3 position is a direct consequence of the electronic structure of the pyrrole ring fused to the benzene ring.[2][3] The nitrogen atom's lone pair of electrons participates in the π-system, significantly increasing the electron density of the pyrrole moiety. When an electrophile attacks at C3, the resulting cationic intermediate (a Wheland intermediate) is stabilized by resonance. Crucially, one of the key resonance structures allows the positive charge to be delocalized onto the nitrogen atom, enabling every atom in the pyrrole ring (except hydrogen) to have a complete octet of electrons. This is a highly stabilizing feature.
Attack at the C2 position, in contrast, leads to an intermediate where delocalizing the positive charge onto the nitrogen disrupts the aromaticity of the adjacent benzene ring, which is energetically less favorable.[4][5] Therefore, the pathway via C3 attack has a lower activation energy and is kinetically favored.[6]
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Electrophilic substitution at the indole [quimicaorganica.org]
- 4. homework.study.com [homework.study.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
Stability issues of 6-Bromo-1H-indole-4-carboxylic acid in solution
Welcome to the technical support center for 6-Bromo-1H-indole-4-carboxylic acid (CAS 898746-91-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound in solution. As a substituted indole, its unique chemical properties necessitate careful consideration of experimental parameters to ensure reproducibility and success.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Inconsistent Biological Activity or Assay Results
-
Symptom: You observe significant variability in your experimental data between replicates or across different experiment dates, even when using the same nominal concentration of this compound.
-
Underlying Cause & Analysis: The indole scaffold is an electron-rich heterocyclic system, making it susceptible to degradation under various conditions. Inconsistent results are often a primary indicator of compound instability in your stock solution or final assay medium. The primary degradation pathway for indoles is oxidation, which can be catalyzed by light, air (oxygen), and certain metal ions.[1][2][3][4][5] This oxidative process can lead to the formation of various byproducts, such as oxindoles, which will have different biological activities, thereby altering your experimental outcome.[1][4][5] Furthermore, the carboxylic acid moiety can influence solubility and reactivity, particularly in response to pH changes.
-
Troubleshooting & Resolution Protocol:
-
Verify Stock Solution Integrity:
-
Recommendation: Always prepare fresh stock solutions for sensitive experiments. If storage is necessary, store at -80°C in small, single-use aliquots under an inert atmosphere (argon or nitrogen).[6]
-
Validation Step: Analyze an aliquot of your stock solution via High-Performance Liquid Chromatography (HPLC) with UV detection. Compare the chromatogram to a freshly prepared standard to check for the appearance of degradation peaks. A loss of purity indicates degradation.
-
-
Assess Stability in Assay Medium:
-
Causality: Components in your cell culture media or assay buffer (e.g., metal ions, reactive oxygen species generated by cellular processes) can accelerate compound degradation.
-
Protocol:
-
Incubate a solution of this compound in your final assay buffer under the exact experimental conditions (e.g., 37°C, 5% CO₂).
-
Take samples at various time points (e.g., 0, 2, 6, 24 hours).
-
Analyze the samples by HPLC to quantify the remaining parent compound. This will establish a stability window for your experiments.
-
-
-
Control for Environmental Factors:
-
Light Exposure: Indole derivatives can be sensitive to light.[7] Prepare solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Oxygen Exposure: After dissolving the compound, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.
-
-
Issue 2: Poor Solubility or Precipitation in Aqueous Buffers
-
Symptom: The compound fails to dissolve completely in your aqueous buffer, or it precipitates out of solution after initial dissolution or upon pH adjustment.
-
Underlying Cause & Analysis: this compound has a predicted LogP of 2.6286, indicating moderate lipophilicity.[8] The presence of the carboxylic acid group provides a handle for pH-dependent solubility. At pH values near or below its acid dissociation constant (pKa), the carboxylic acid will be protonated and less soluble in aqueous media. As the pH increases above the pKa, the carboxylate anion is formed, significantly increasing aqueous solubility.
-
Troubleshooting & Resolution Protocol:
-
pH Adjustment:
-
Recommendation: The most effective way to solubilize indole carboxylic acids is to prepare a concentrated stock solution in an organic solvent (like DMSO) and then dilute it into your aqueous buffer.[6][9] For direct dissolution in aqueous solutions, adjust the pH.
-
Protocol:
-
Start by making a slurry of the compound in your desired buffer.
-
Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the compound dissolves.
-
Be cautious not to overshoot the pH, as extreme alkaline conditions can also promote degradation.[7] Aim for a final pH that is compatible with your experimental system.
-
-
-
Solvent Selection for Stock Solutions:
-
Best Practice: Dimethyl sulfoxide (DMSO) is an excellent solvent for preparing high-concentration stock solutions of this compound.[6]
-
Caution: When diluting the DMSO stock into an aqueous buffer, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays. Perform the dilution slowly with vigorous stirring to prevent the compound from precipitating.
-
-
| Solvent | Recommended Use | Key Considerations |
| DMSO | Primary choice for high-concentration stock solutions (e.g., >10 mM).[6] | Ensure final assay concentration is non-toxic to cells. Store stocks at -20°C or -80°C. |
| Ethanol | Can be used, but may have lower solubilizing power than DMSO for this specific compound.[9][10] | May be preferred in some biological systems over DMSO. |
| Aqueous Base | For preparing stocks directly in aqueous solutions (e.g., using 1 N NaOH).[9] | Can be useful but risks raising the pH too high, potentially causing degradation. Best for immediate use. |
Issue 3: Unexpected Peaks in HPLC or LC-MS Analysis
-
Symptom: Your analytical chromatogram shows multiple peaks when you expect a single peak for the pure compound.
-
Underlying Cause & Analysis: This is a direct sign of degradation or contamination. The indole ring is susceptible to oxidation, which can lead to hydroxylated or ring-opened products.[1][2][5] Under strongly acidic conditions, the indole ring can be protonated, potentially leading to dimerization or other acid-catalyzed degradation pathways.[7]
-
Troubleshooting & Resolution Protocol:
-
Evaluate Mobile Phase pH:
-
Causality: If you are using an acidic mobile phase (e.g., with formic acid or trifluoroacetic acid), it could be causing on-column degradation.
-
Solution: Try a mobile phase with a more neutral pH, if compatible with your chromatography method. A buffered mobile phase (e.g., ammonium acetate or ammonium formate) can help maintain a stable pH.
-
-
Forced Degradation Study (for characterization):
-
Purpose: To understand the degradation profile of your compound and identify potential degradation products. This is a common practice in drug development.
-
Protocol:
-
Acidic: Incubate a solution of the compound in 0.1 M HCl.[7]
-
Basic: Incubate a solution in 0.1 M NaOH.[7]
-
Oxidative: Incubate a solution with 3% hydrogen peroxide (H₂O₂).[7]
-
Photolytic: Expose a solution to UV light.[7]
-
Analyze the samples by LC-MS to identify the mass of the degradation products, which can provide clues about the degradation pathways.
-
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: The standard and most reliable method is as follows:
-
Accurately weigh the desired amount of the solid compound.
-
Dissolve it in a minimal amount of high-purity DMSO to achieve a high concentration (e.g., 10-50 mM). Sonication may be used to aid dissolution.[6]
-
Once fully dissolved, aliquot the stock solution into small, single-use volumes in amber vials.
-
Purge the headspace with argon or nitrogen, seal tightly, and store at -80°C for long-term stability. For short-term storage (a few weeks), -20°C is acceptable.[9]
Q2: How should I handle the solid compound?
A2: Handle this compound in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] Avoid creating dust and prevent contact with skin and eyes.[11][13]
Q3: What are the primary factors that cause degradation of this compound in solution?
A3: The primary factors are:
-
Oxidation: Exposure to atmospheric oxygen is a major cause of degradation. This is accelerated by heat and light.[1][3][4]
-
pH Extremes: Both strongly acidic and strongly alkaline conditions can lead to degradation of the indole ring or hydrolysis of other functional groups.[7][14] Indole production itself can be pH-dependent.[15][16]
-
Light Exposure: Photodegradation can occur, especially under UV light.[7] Always use amber vials or protect solutions from light.
-
Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions.[15][17] Store solutions cold.
Q4: Can I use solvents other than DMSO to make my stock solution?
A4: Yes, but with considerations.
-
DMF (Dimethylformamide): Similar to DMSO, it is a good polar aprotic solvent. However, it is generally more toxic and may be less compatible with some biological assays.
-
Ethanol/Methanol: These may be used, but the solubility of this compound might be lower compared to DMSO. You may need to slightly warm the solution or add a small amount of base (like NaOH) to fully dissolve the compound.[10]
-
Aqueous Base: You can dissolve the compound directly in a dilute aqueous base (e.g., 10-100 mM NaOH), but this solution should be used immediately as the higher pH may not be optimal for long-term stability.
Q5: How can I confirm the identity and purity of the compound I received?
A5: Standard analytical techniques should be used for quality control:
-
HPLC-UV: This will determine the purity of the compound by showing the primary peak and any impurity/degradation peaks.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This will confirm the molecular weight of the compound (240.05 g/mol for C₉H₆BrNO₂).[8][18]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the molecule.
III. Visual Guides & Workflows
Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Potential Degradation Pathway: Oxidation
Caption: Simplified oxidative degradation pathway for the indole nucleus.
References
- 1. ovid.com [ovid.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. Indole-3-carboxylic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. phytotechlab.com [phytotechlab.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biosynth.com [biosynth.com]
- 14. researchgate.net [researchgate.net]
- 15. Environmental Factors Affecting Indole Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indole at low concentration helps exponentially growing Escherichia coli survive at high temperature | PLOS One [journals.plos.org]
- 18. scbt.com [scbt.com]
Technical Support Center: Scaling Up the Synthesis of 6-Bromo-1H-indole-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-Bromo-1H-indole-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to produce kilogram quantities of this valuable heterocyclic building block. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Strategic Overview: Selecting a Scalable Synthetic Route
The choice of a synthetic route is the most critical decision in a scale-up campaign. While numerous methods exist for constructing the indole scaffold, not all are amenable to large-scale production.[1] For this compound, a robust and reliable strategy is paramount. We will focus on an adapted Batcho-Leimgruber indole synthesis, a method well-regarded in the pharmaceutical industry for its scalability and use of manageable starting materials.[2][3]
The proposed pathway begins with a brominated and methylated nitrobenzoate, proceeds through a vinyl intermediate via a Wittig reaction, and culminates in a reductive cyclization to form the indole ring, followed by hydrolysis.
Workflow of the Proposed Synthesis
Caption: Proposed multi-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the Batcho-Leimgruber approach preferred for scaling up this specific indole derivative?
A1: The Batcho-Leimgruber synthesis is advantageous for several reasons. Firstly, it avoids the high temperatures and strongly acidic conditions of the traditional Fischer indole synthesis, which can lead to degradation and side-product formation, especially with functionalized substrates.[4] Secondly, the starting materials are often more readily available and the reaction sequence is linear and predictable. The key reductive cyclization step, often performed with palladium catalysis, is highly efficient and provides a clean conversion to the indole core, which is crucial for minimizing difficult purifications at a large scale.[3]
Q2: What are the primary safety concerns when running this synthesis at scale?
A2: There are three main areas of concern:
-
Carbon Monoxide (CO): The reductive cyclization step uses pressurized carbon monoxide, which is highly toxic and flammable. This step must be conducted in a specialized high-pressure reactor within a well-ventilated area, equipped with CO detectors.[3]
-
Exothermic Reactions: The formation of the Wittig salt and the saponification step can be exothermic. On a large scale, heat accumulation can be dangerous. Therefore, controlled addition rates, efficient reactor cooling, and continuous temperature monitoring are essential.
-
Reagents: Reagents like triphenylphosphine and palladium acetate should be handled with appropriate personal protective equipment (PPE). Sodium hydroxide used for saponification is highly corrosive. Always consult the Safety Data Sheet (SDS) for all chemicals.
Q3: How critical is the purity of the starting material, methyl 2-methyl-5-bromo-3-nitrobenzoate?
A3: Extremely critical. The adage 'garbage in, garbage out' is especially true in multi-step synthesis. Impurities in the starting material can carry through the entire sequence, complicating purifications and potentially inhibiting catalytic steps. For instance, any regioisomers of the starting material will lead to isomeric indole products that can be very difficult to separate from the desired this compound. We recommend ensuring the starting material is >98% pure by NMR and HPLC analysis before beginning the campaign.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the scale-up process.
Problem 1: Low yield or stalling in the reductive cyclization (Step 2).
-
Question: My palladium-catalyzed cyclization to form the indole ester is sluggish and gives a low yield. What are the likely causes?
-
Answer: This is a common scale-up challenge for catalytic reactions. Let's break down the potential culprits:
-
Catalyst Deactivation: The palladium catalyst can be poisoned by impurities. Ensure all reagents and solvents are of high purity and that the starting vinyl derivative is free of residual reagents from the previous step. On a larger scale, inefficient stirring can create localized "hot spots" that degrade the catalyst.
-
Insufficient CO Pressure: The reaction requires a consistent overpressure of carbon monoxide. Check for leaks in your reactor system. The reaction progress can be monitored by the uptake of CO from the reservoir.[3]
-
Poor Mass Transfer: On a large scale, ensuring the gaseous CO effectively dissolves into the liquid phase is critical. Inefficient stirring will limit the gas-liquid mass transfer, making it the rate-limiting step. Ensure your reactor's agitation system is sufficient to create a good vortex and disperse the gas.
-
Ligand Ratio: The ratio of triphenylphosphine to palladium is crucial. An incorrect ratio can lead to catalyst decomposition or the formation of less active species. This should be optimized at the bench before scaling.
-
Problem 2: Significant formation of byproducts during saponification (Step 3).
-
Question: During the final hydrolysis of the methyl ester, I'm seeing significant decomposition and my final product is impure. How can I improve this step?
-
Answer: The indole nucleus can be sensitive to harsh basic conditions, especially at elevated temperatures.
-
Condition Severity: Avoid using high concentrations of NaOH or high temperatures for extended periods. It is often better to use a milder base like lithium hydroxide (LiOH) in a THF/water mixture at room temperature or slightly elevated temperatures (40-50°C). Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.
-
Air Oxidation: Indoles can be susceptible to air oxidation under basic conditions, leading to colored, polymeric impurities.[5] Running the saponification under an inert atmosphere (Nitrogen or Argon) can significantly improve the purity and color of the final product.
-
Workup Procedure: During the acidic workup to precipitate the carboxylic acid, add the acid slowly to a cooled solution of the carboxylate salt. "Crash cooling" or rapid pH changes can trap impurities within the product's crystal lattice. A controlled crystallization will yield a much purer product.
-
Problem 3: The final product is difficult to purify and has a dark color.
-
Question: My isolated this compound is an off-color powder, and recrystallization isn't removing the impurities effectively. What should I do?
-
Answer: A dark color often points to trace amounts of oxidized, polymeric indole species.
-
Decolorization: Before recrystallization, consider treating a solution of the crude product with activated charcoal. Dissolve the product in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of activated charcoal, heat gently for a short period, and then filter through Celite to remove the charcoal. This is very effective at removing highly colored impurities.
-
Recrystallization Solvent System: The choice of solvent is key. You may need to experiment with solvent pairs. A good starting point is an Ethanol/Water or Ethyl Acetate/Hexane system. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Re-precipitation: If recrystallization fails, an acid-base purification can be effective. Dissolve the crude acid in a dilute basic solution (e.g., aqueous sodium bicarbonate), wash the aqueous solution with an organic solvent like dichloromethane to remove neutral impurities, and then re-precipitate the pure acid by slowly adding HCl.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues.
Experimental Protocols & Data
The following protocols are adapted from a verified procedure for a similar compound and are intended as a starting point for your process development.[3]
Protocol 1: Synthesis of Methyl 6-bromo-1H-indole-4-carboxylate
Caution: This reaction uses pressurized, toxic carbon monoxide and must be performed in a suitable high-pressure reactor with appropriate safety measures.
-
To a high-pressure stainless-steel reactor, add methyl 2-ethenyl-5-bromo-3-nitrobenzoate (1.0 eq), triphenylphosphine (0.25 eq), and acetonitrile (approx. 10 volumes).
-
Stir the mixture to dissolve the reagents.
-
Add palladium (II) acetate (0.06 eq). A yellow precipitate may form.
-
Seal the reactor and purge the system with nitrogen gas, followed by purging with carbon monoxide gas (4 cycles to 60 psi).
-
Pressurize the reactor with carbon monoxide to 60 psi.
-
Heat the reactor to 80-90 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 48-60 hours. The reaction progress can be monitored by the consumption of CO from the gas cylinder. The vessel may be periodically re-pressurized.
-
After completion, cool the reactor to room temperature and carefully vent the excess CO in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to obtain a dark oil.
-
Purify the crude product by silica gel chromatography to yield the product as a solid.
Protocol 2: Saponification to this compound
-
Dissolve methyl 6-bromo-1H-indole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF, 5 volumes) and water (5 volumes).
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Stir the mixture at 40 °C under a nitrogen atmosphere, monitoring by TLC or HPLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add 2M hydrochloric acid (HCl) with stirring until the pH of the solution is ~2. A precipitate will form.
-
Stir the slurry at 0-5 °C for 1 hour.
-
Collect the solid product by filtration, wash the filter cake with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum at 50 °C to a constant weight.
Quantitative Data Summary
| Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Wittig Reaction | PPh₃, Paraformaldehyde | Dichloromethane | 40 | 12-16 | 85-95% |
| Reductive Cyclization | Pd(OAc)₂, PPh₃, CO | Acetonitrile | 80-90 | 48-60 | 70-85% |
| Saponification | NaOH or LiOH | THF / Water | 40 | 4-8 | 90-98% |
References
Preventing decarboxylation of indole-4-carboxylic acid during reactions
Technical Support Center: Indole-4-Carboxylic Acid Applications
Introduction for the Researcher
Welcome to the technical support center. As scientists dedicated to advancing drug discovery and chemical synthesis, we understand that unexpected side reactions can be a significant impediment to progress. A recurring challenge reported by researchers working with indole scaffolds is the premature loss of a carboxyl group from indole-4-carboxylic acid, particularly during coupling reactions. This guide is designed to serve as a comprehensive resource, moving beyond simple procedural lists to provide a deeper understanding of the underlying mechanisms and to equip you with robust, field-tested strategies for troubleshooting and prevention. Here, we will address the causality behind experimental choices, ensuring your synthetic protocols are both efficient and reliable.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section provides rapid answers to the most common initial queries regarding the decarboxylation of indole-4-carboxylic acid.
Q1: What is decarboxylation, and why is indole-4-carboxylic acid particularly susceptible?
A: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). Indole-4-carboxylic acid is prone to this reaction because the indole ring is an electron-rich aromatic system. Under certain conditions, particularly in the presence of acid or heat, the indole ring can be protonated. This protonation facilitates the elimination of CO₂ by stabilizing the resulting intermediate. In acidic media, the reaction can proceed via the formation of a hydrated species at the carboxyl group, which then cleaves the C-C bond.[1][2]
Q2: What are the most common reaction conditions that trigger this unwanted side reaction?
A: The primary culprits for unintended decarboxylation are:
-
Elevated Temperatures: Many reactions, especially metal-catalyzed cross-couplings, are run at high temperatures (>80 °C), which provides the activation energy needed for decarboxylation.[3][4]
-
Strongly Acidic or Basic Conditions: Both extremes can promote the reaction. Strong acids can catalyze the process mechanistically[1][2], while strong bases can influence the electronic state of the molecule and may require high temperatures for reaction, indirectly promoting decarboxylation.
-
Certain Metal Catalysts: Some transition metals used in cross-coupling reactions can facilitate decarboxylation, sometimes as part of the desired reaction pathway (decarboxylative coupling) but often as an unwanted side reaction.[5][6]
Q3: I suspect my reaction has failed due to decarboxylation. How can I quickly confirm this?
A: The most effective way to confirm decarboxylation is to analyze the crude reaction mixture using LC-MS and ¹H NMR spectroscopy.
-
LC-MS: Look for a mass peak corresponding to indole (the fully decarboxylated product). The loss of the carboxylic acid group results in a mass decrease of 44.01 Da.
-
¹H NMR: Compare the spectrum of your product to that of indole-4-carboxylic acid and indole. The disappearance of the carboxylic acid proton signal (typically a broad singlet >10 ppm) and the appearance of the characteristic proton signals for indole are clear indicators.
Part 2: In-Depth Troubleshooting Guides
This section addresses specific, complex scenarios and provides a logical framework for resolving them.
Scenario 1: Amide Coupling Reactions
Q: I am attempting to form an amide using indole-4-carboxylic acid with a standard coupling reagent like EDC/HOBt, but my yield is low, and I'm isolating indole. What is happening and how do I fix it?
A: This is a classic problem. Standard amide coupling procedures often require elevated temperatures to overcome the activation barrier, which unfortunately also promotes decarboxylation. The choice of coupling reagent, base, and solvent are all critical.
The Causality: The activating agent (e.g., EDC) forms a highly reactive O-acylisourea intermediate. If the subsequent nucleophilic attack by the amine is slow, this intermediate can exist long enough to decompose, especially if heat is applied. Furthermore, the bases used, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can influence the reaction environment.
Troubleshooting Workflow:
Below is a decision-making workflow to systematically troubleshoot this issue.
Caption: Troubleshooting workflow for amide coupling reactions.
Scenario 2: Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira)
Q: My Suzuki coupling reaction on an indole-4-carboxylic acid derivative is failing. I see starting material and the decarboxylated indole byproduct, but very little of my desired coupled product. How can I improve this?
A: The conditions for many cross-coupling reactions—typically requiring heat and a base—are unfortunately ideal for promoting decarboxylation of sensitive substrates like indole-4-carboxylic acid.[7][8] Success hinges on finding a delicate balance where the catalytic cycle proceeds faster than the decarboxylation side reaction.
The Causality: The base is necessary for the transmetalation step in the Suzuki reaction. However, bases like Na₂CO₃, K₂CO₃, or Cs₂CO₃ often require temperatures of 80-120 °C to be effective, which is often above the thermal decomposition threshold for your substrate.
Mitigation Strategies & Data:
Your primary levers for optimization are the base, solvent, and temperature. Consider the following data-driven approach.
| Parameter | Standard Conditions (High Risk) | Optimized Conditions (Low Risk) | Rationale |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, Ag₂CO₃[9], organic bases (sparingly) | Inorganic bases often require higher temperatures. Silver salts can sometimes promote coupling at lower temperatures. |
| Temperature | 80 - 120 °C | 50 - 70 °C | This is the most critical factor. Lowering the temperature significantly reduces the rate of decarboxylation.[3] |
| Solvent | Toluene, Dioxane, DMF | Dioxane/H₂O, THF | The solvent system can affect the solubility and reactivity of the base, potentially allowing for lower reaction temperatures.[10][11] |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd(dppf)Cl₂, Buchwald-type ligands | More active catalyst systems can achieve higher turnover rates at lower temperatures, outcompeting the decarboxylation. |
If optimization fails, the protecting group strategy is the most reliable path forward.
Part 3: Proactive Prevention Strategies & Experimental Protocols
Instead of troubleshooting a failed reaction, it is often more efficient to design the synthesis to avoid decarboxylation from the outset.
Strategy 1: The Protecting Group Approach (Most Robust)
This strategy involves converting the carboxylic acid to a more stable functional group (typically an ester) for the sensitive reaction step, followed by deprotection to regenerate the acid.[12][13] This is the most reliable method for complex, multi-step syntheses.
Q: When is it worth the extra steps to use a protecting group?
A: Consider this approach essential when:
-
Your reaction requires temperatures above 70-80 °C.
-
Strongly basic or acidic conditions are unavoidable.
-
You are working on a late-stage synthesis where substrate loss is unacceptable.
This protocol details the protection of indole-4-carboxylic acid as a methyl ester and its subsequent removal.
Step A: Protection (Esterification)
-
Setup: Suspend indole-4-carboxylic acid (1.0 eq) in a 10:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) (0.1 M).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add (Trimethylsilyl)diazomethane solution (2.0 M in hexanes, 1.1 eq) dropwise over 15 minutes. A yellow color should persist, and gas evolution (N₂) will be observed.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Quench & Workup: Carefully add a few drops of acetic acid to quench excess reagent (color disappears). Concentrate the mixture in vacuo. The crude methyl indole-4-carboxylate can often be used directly in the next step after solvent removal.
Step B: Sensitive Reaction
-
Perform your desired reaction (e.g., Suzuki coupling) on the methyl ester intermediate.
Step C: Deprotection (Saponification)
-
Setup: Dissolve the methyl ester intermediate (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).
-
Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq).
-
Reaction: Stir vigorously at room temperature for 4-12 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Workup & Acidification: Once complete, remove the THF in vacuo. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities. Carefully acidify the aqueous layer to pH ~3-4 with 1 M HCl at 0 °C.
-
Isolation: The product, indole-4-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Caption: Workflow for the protecting group strategy.
Strategy 2: Optimized Low-Temperature Amide Coupling
For cases where adding protection/deprotection steps is undesirable, optimizing the amide coupling itself is the best option. Using a modern, high-efficiency coupling reagent allows the reaction to proceed quickly at low temperatures.
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve indole-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise. Stir the mixture for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq), either neat or as a solution in DMF.
-
Reaction: Maintain the reaction at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Perform standard aqueous washes (e.g., with saturated NaHCO₃ solution, brine) and dry the organic layer before concentrating. Purify the crude product by column chromatography or recrystallization.
By keeping the temperature low and using a potent activating agent, the rate of amide bond formation can successfully outcompete the rate of decarboxylation.[14][15]
References
- 1. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 6. html.rhhz.net [html.rhhz.net]
- 7. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 9. Decarboxylation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Recrystallization of Bromoindoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing solvent systems for the recrystallization of bromoindoles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Solubility Data of Bromoindoles
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the bromoindole sparingly at room temperature but have high solubility at elevated temperatures. The following tables summarize the available solubility data for various bromoindoles.
Table 1: Quantitative and Qualitative Solubility of 5-Bromoindole
| Solvent System | Solubility | Remarks |
| Water | 126 mg/L (calculated)[1][2][3] | Sparingly soluble. |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[4] | High solubility; sonication may be needed.[4] |
| Ethanol | Soluble[4][5] | Good solubility, often used in mixed solvent systems.[1][3] |
| Diethyl Ether | Soluble[4][5] | Good solubility.[5] |
| Chloroform | Soluble[4][5] | Good solubility.[5] |
| Petroleum Ether/Diethyl Ether | - | Used for recrystallization.[1] |
| Aqueous Ethanol (35%) | - | Used for recrystallization.[1] |
Table 2: Qualitative Solubility of other Bromoindoles
| Bromoindole | Solvent | Solubility | Reference |
| 4-Bromoindole | Water | Not miscible | [5] |
| 6-Bromoindole | Ethanol | Soluble | - |
| 6-Bromoindole | Methanol | Soluble | - |
| 6-Bromoindole | Acetone | Soluble | - |
| 7-Bromoindole | Aqueous Ethanol | - | Used for recrystallization.[1] |
| 7-Bromoindole | n-Pentane | - | Used for purification via chromatography.[1] |
Experimental Protocols
Below are detailed methodologies for common recrystallization procedures for bromoindoles.
Protocol 1: Single-Solvent Recrystallization of 5-Bromoindole
This protocol is a general guideline and may require optimization based on the purity of the starting material.
Materials:
-
Crude 5-bromoindole
-
Recrystallization solvent (e.g., aqueous ethanol, petroleum ether/diethyl ether)[1]
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a suitable solvent by testing the solubility of a small amount of the crude bromoindole in various solvents at room and elevated temperatures.
-
Dissolution: Place the crude 5-bromoindole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum desiccator.[1]
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when a single solvent does not provide the desired solubility characteristics. A common pair is a "good" solvent in which the bromoindole is soluble and a "poor" solvent in which it is not. A hexane/ethyl acetate mixture is often effective for indole alkaloids.[6]
Materials:
-
Crude bromoindole
-
"Good" solvent (e.g., ethyl acetate, ethanol)
-
"Poor" solvent (e.g., hexane, water)
-
Standard recrystallization equipment
Procedure:
-
Dissolution: Dissolve the crude bromoindole in a minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point), indicating the saturation point has been reached.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the recrystallization of bromoindoles in a question-and-answer format.
Q1: No crystals are forming, even after cooling.
A1: This is often due to the solution not being sufficiently saturated.
-
Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound if available.
-
Solution 2: Increase Concentration. Gently heat the solution to evaporate some of the solvent.[4] Allow the more concentrated solution to cool again.
-
Solution 3: Add an Anti-Solvent. If using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which the bromoindole is insoluble) dropwise until turbidity persists, then reheat to clarify and cool slowly. For indole alkaloids, a methanol/water system can be effective.[6]
Q2: The bromoindole is "oiling out" instead of forming crystals.
A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.
-
Solution 1: Add More Solvent. Reheat the solution to dissolve the oil and add more of the hot solvent to make the solution more dilute.[4] This may lower the saturation temperature below the compound's melting point.
-
Solution 2: Slow Down Cooling. Allow the solution to cool more slowly. Insulating the flask can help.
-
Solution 3: Change Solvent System. The boiling point of your solvent may be too high. Select a solvent with a lower boiling point or adjust the ratio of your mixed solvent system. For indole alkaloids, mixtures like hexane/ethyl acetate or methanol/water are often good starting points.[6]
Q3: The yield of recrystallized bromoindole is very low.
A3: A low yield is typically caused by using too much solvent or premature filtration.
-
Solution 1: Minimize Solvent. Use the absolute minimum amount of hot solvent required to dissolve your compound.
-
Solution 2: Ensure Complete Cooling. Make sure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation.
-
Solution 3: Recover from Mother Liquor. The filtrate (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals.
Q4: The recrystallized bromoindole is still colored.
A4: Colored impurities can often be removed with activated charcoal.
-
Solution: After dissolving the crude bromoindole in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[7]
Visualizations
The following diagrams illustrate key workflows in the recrystallization process.
Caption: General workflow for the recrystallization of bromoindoles.
Caption: Decision tree for selecting a suitable recrystallization solvent.
References
- 1. 5-Bromoindole CAS#: 10075-50-0 [m.chemicalbook.com]
- 2. 10075-50-0 CAS MSDS (5-Bromoindole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 5-Bromoindole | 10075-50-0 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. getchem.com [getchem.com]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: N-Alkylation of 6-Bromo-Indole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-alkylation of 6-bromo-indole derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-alkylation of 6-bromo-indole and offers potential solutions in a question-and-answer format.
Q1: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated 6-bromo-indole. How can I improve N-selectivity?
A1: The competition between N- and C3-alkylation is a common challenge in indole chemistry, as the C3 position is often more nucleophilic than the nitrogen atom.[1] The electron-withdrawing nature of the bromine atom at the C6 position can further influence the electron density of the indole ring. Here are several strategies to favor N-alkylation:
-
Choice of Base and Solvent: Classical conditions employing a strong base like sodium hydride (NaH) in a polar aprotic solvent such as anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) generally favor N-alkylation.[1] The base deprotonates the indole nitrogen, increasing its nucleophilicity for the subsequent reaction with the alkylating agent. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1] The use of potassium hydroxide (KOH) in Dimethyl sulfoxide (DMSO) is another effective combination. For substrates sensitive to strong bases, weaker bases like potassium carbonate (K₂CO₃) in a polar solvent like acetonitrile or DMF can be used, although this may require heating.[2]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation. For instance, in some indole alkylations, increasing the temperature to 80 °C resulted in complete N-alkylation.[1] However, for less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[3]
-
Catalytic Methods: Modern catalytic approaches can offer excellent control over regioselectivity. For example, copper hydride (CuH) catalysis with a specific ligand has been shown to provide high N-selectivity in indole alkylations.[1]
Q2: My N-alkylation reaction is sluggish or incomplete, resulting in low yields of the desired product. What can I do to improve the reaction rate and conversion?
A2: Low reactivity can be a significant hurdle. Here are several factors to consider and optimize:
-
Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions. Moisture can quench the base (especially NaH) and the indolide anion, leading to incomplete reactions. Use flame-dried glassware and anhydrous solvents.
-
Reagent Purity: Verify the purity and activity of your reagents, particularly the base and the alkylating agent. Older bottles of sodium hydride may have reduced activity.
-
Choice of Alkylating Agent: The reactivity of the alkylating agent plays a crucial role. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For unreactive alkylating agents, adding a catalytic amount of potassium iodide (KI) can facilitate the reaction through an in situ Finkelstein reaction.
-
Solvent Choice: The choice of solvent can impact the solubility of the indolide salt and the reaction rate. While DMF and THF are common, other polar aprotic solvents like DMSO can sometimes enhance reactivity.
-
Microwave Irradiation: The use of a microwave reactor can sometimes accelerate sluggish reactions and improve yields, particularly when dealing with less reactive alkylating agents.
Q3: I am observing the formation of di-alkylated byproducts. How can I minimize this side reaction?
A3: Di-alkylation, where both the nitrogen and the C3-position are alkylated, can occur, especially with highly reactive alkylating agents. To mitigate this:
-
Control Stoichiometry: Use a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents). A large excess can promote di-alkylation.
-
Slow Addition: Add the alkylating agent dropwise to the solution of the deprotonated 6-bromo-indole, especially at low temperatures (e.g., 0 °C). This helps to maintain a low concentration of the alkylating agent and favors mono-alkylation.
-
Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further reaction.
Q4: The purification of my N-alkylated 6-bromo-indole is challenging due to the presence of closely eluting impurities. What purification strategies can I employ?
A4: Purification can be complicated by unreacted starting material, C3-alkylated isomers, and di-alkylated products.
-
Column Chromatography: Silica gel column chromatography is the most common purification method. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve optimal separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Preparative TLC or HPLC: For difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
Frequently Asked Questions (FAQs)
Q: What is the effect of the 6-bromo substituent on the N-alkylation reaction?
A: The bromine atom at the 6-position is an electron-withdrawing group. This has two main effects:
-
Increased Acidity of the N-H proton: The electron-withdrawing nature of the bromine makes the N-H proton of 6-bromo-indole more acidic compared to unsubstituted indole. This can facilitate deprotonation with a base.
-
Modified Nucleophilicity: While the nitrogen becomes more acidic, the overall electron density of the indole ring is reduced. This can slightly decrease the nucleophilicity of the resulting indolide anion compared to that of unsubstituted indole. However, N-alkylation is still a very feasible reaction.
Q: Which base is best for the N-alkylation of 6-bromo-indole?
A: The optimal base depends on the specific alkylating agent and any other functional groups present in the molecule.
-
Sodium Hydride (NaH): A strong and commonly used base that often gives high yields of the N-alkylated product. It requires anhydrous conditions.
-
Potassium Hydroxide (KOH): Another strong base that can be effective, often used in DMSO.
-
Potassium Carbonate (K₂CO₃): A milder base suitable for substrates with base-sensitive functional groups. It may require higher temperatures and longer reaction times.
-
Cesium Carbonate (Cs₂CO₃): A more soluble and often more effective mild base than K₂CO₃, but it is also more expensive.
Q: Can I use phase-transfer catalysis for the N-alkylation of 6-bromo-indole?
A: Yes, phase-transfer catalysis (PTC) can be an effective method. A typical PTC system would involve an aqueous solution of a strong base (e.g., NaOH or KOH), an organic solvent (e.g., toluene or dichloromethane) to dissolve the 6-bromo-indole and the alkylating agent, and a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide). This method can be advantageous as it often avoids the need for strictly anhydrous conditions and expensive anhydrous solvents.
Quantitative Data Summary
The following table summarizes representative conditions and yields for the N-alkylation of bromo-substituted indoles. Note that yields can vary depending on the specific substrate, reaction scale, and purification method.
| Starting Material | Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Benzyl bromide | NaH (1.2) | DMF | 0 to RT | 2-12 | Not specified | [4] |
| 5-Bromoindole | Methyl iodide | KOH (excess) | DMSO | RT | 1-3 | Not specified | [4] |
| 5-Bromoindole | Imine | - | THF | RT | 12 | 61 | [5] |
| 6,6'-Dibromoisoindigo | Alkyl tosylate | K₂CO₃ (5.0) | DMF | 100 | 24 | Low | [2] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 6-Bromo-indole using Sodium Hydride
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-indole (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for N-Alkylation of 6-Bromo-indole using Potassium Carbonate
-
Preparation: To a round-bottom flask, add 6-bromo-indole (1.0 eq), potassium carbonate (2.0-3.0 eq), and a suitable solvent such as acetonitrile or DMF.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1-1.5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature, filter off the inorganic salts, and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the N-alkylation of 6-bromo-indole.
Caption: Troubleshooting decision tree for the N-alkylation of 6-bromo-indole derivatives.
References
Improving the efficiency of amide bond formation with hindered amines
Introduction: The Challenge of Steric Hindrance
Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry and drug development.[1][2] While numerous protocols exist, researchers often encounter significant challenges when dealing with sterically hindered substrates, particularly secondary amines with bulky substituents or electron-deficient anilines. These "difficult couplings" can suffer from low or no yield, slow reaction rates, and undesirable side reactions.[2][3]
The core issue lies in the reduced nucleophilicity of the hindered amine and the steric clash that impedes its approach to the activated carboxylic acid intermediate. Standard coupling conditions that work well for simple primary amines often fail, necessitating a more nuanced approach to reagent selection and process optimization. This guide provides a structured framework for troubleshooting these challenging reactions, explaining the causality behind experimental choices to empower researchers to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: My standard HATU/DIPEA coupling failed with my hindered amine. What's the first thing I should try?
When a high-reactivity uronium salt like HATU fails, it indicates a significant steric or electronic barrier. Before exploring more exotic reagents, consider converting the carboxylic acid to an acyl fluoride . Acyl fluorides are highly reactive acylating agents that are surprisingly stable and can be highly effective for coupling sterically hindered or electron-deficient amines where other methods have failed.[2][4][5] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be used for in situ generation.[3]
Q2: I see the formation of an activated ester by LC-MS, but it doesn't react with my amine. What does this mean?
This common observation indicates that the carboxylic acid activation step is successful, but the subsequent nucleophilic attack by the amine is the rate-limiting—or completely stalled—step.[6] This is a classic sign of a low-reactivity amine due to steric hindrance or poor nucleophilicity. The solution is to either increase the reactivity of the activated species (see Q1) or force the reaction by increasing the temperature, although the latter can promote side reactions.
Q3: What is the role of additives like HOBt and OxymaPure? Are they always necessary?
Additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) are crucial for two main reasons. First, they react with the initial activated intermediate (e.g., the O-acylisourea from a carbodiimide like EDC or DIC) to form an active ester. This intermediate is often more reactive than the initial species and, critically, less prone to side reactions. Second, and especially important in peptide synthesis, they act as racemization suppressants.[7][8] For difficult couplings, particularly with chiral acids, their inclusion is highly recommended. Oxyma-based reagents like COMU are often considered safer alternatives to explosive HOBt-based reagents.[7]
Q4: Which base is best? Does it matter if I use DIPEA, TEA, or NMM?
Yes, the choice of base is critical. A non-nucleophilic, sterically hindered base is essential to deprotonate the carboxylic acid and neutralize acidic byproducts without competing with the primary amine as a nucleophile.[3]
-
DIPEA (N,N-Diisopropylethylamine) is often the preferred choice due to its significant steric bulk, which minimizes its potential for nucleophilic side reactions.[3]
-
TEA (Triethylamine) is less hindered and can sometimes lead to side products.
-
NMM (N-Methylmorpholine) is a weaker base and is often used in peptide couplings where minimizing racemization is the absolute priority.[7]
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses specific experimental failures and provides a logical progression of solutions grounded in chemical principles.
Problem 1: Low to Moderate Yield with a Hindered Secondary Amine
If you are getting some product, but the conversion is poor, the activation energy barrier is high but not insurmountable.
Logical Troubleshooting Flow:
Caption: Decision workflow for improving low-yield couplings.
Problem 2: No Reaction Detected
When no product is formed, a fundamental barrier exists. The strategy shifts from optimization to utilizing fundamentally more powerful activation methods.
Initial Diagnosis:
-
Confirm Reagent Quality: Ensure all reagents are anhydrous and not degraded. Coupling reagents are moisture-sensitive.
-
Verify Activation: Use LC-MS to confirm that the carboxylic acid is being consumed to form an activated intermediate. If not, the coupling reagent itself is the problem. If it is, the amine is the problem.[6]
Recommended Solutions:
-
Acyl Halide Formation: This is the most robust strategy for unreactive amines.[9]
-
Acyl Chlorides: Generated with thionyl chloride (SOCl₂) or oxalyl chloride. This is a classic, powerful method but can be harsh and may not be suitable for sensitive substrates.[9][]
-
Acyl Fluorides: A modern, highly effective alternative. They are more stable than acyl chlorides and highly efficient for coupling N-methylated or other hindered amino acids.[5] A protocol using BTFFH has proven effective where other methods fail.[2]
-
-
Propanephosphonic Acid Anhydride (T3P®): T3P is a powerful water scavenger and activating agent that works well for sterically demanding couplings, often yielding clean reactions with easy purification as the byproducts are water-soluble.[7]
-
Use of DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride): This triazine-based coupling reagent is known to be effective for difficult couplings, including those with reluctant anilines, and can be used in aqueous or alcoholic solutions.[6][7]
Problem 3: Epimerization of Chiral Carboxylic Acid
When coupling an amino acid or other chiral carboxylic acid, loss of stereochemical integrity is a major concern.
Causality: Epimerization occurs via the formation of an oxazolone intermediate, which is facilitated by strong bases and highly reactive coupling reagents.[8]
Mitigation Strategies:
-
Choice of Additive: Use additives known to suppress racemization. The order of effectiveness is generally OxymaPure > HOAt > HOBt .[3]
-
Choice of Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[7]
-
Lower Temperature: Run the reaction at 0 °C or even lower.
-
Reagent Choice: Carbodiimides (like DCC or DIC) used without an additive are notorious for causing racemization.[7] Modern onium salts (HATU, COMU) are generally better, but the risk is never zero.
Advanced Methodologies & Reagent Selection
The choice of coupling reagent is the most critical factor in overcoming steric hindrance. Below is a comparative table to guide selection.
| Reagent Class | Examples | Strengths | Weaknesses | Best For... |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, widely used. | Moderate reactivity, high risk of racemization without additives, byproduct removal can be difficult (DCU).[7][9] | Routine couplings, non-chiral substrates. |
| Aminium/Uronium | HBTU, HATU, HCTU, COMU | High reactivity, fast reactions, byproducts are water-soluble.[7] | Can cause guanidinylation of the amine if not pre-activated, explosive potential (HOBt/HOAt based). | General purpose, including moderately hindered systems. COMU is a safer, highly reactive option.[11] |
| Phosphonium | BOP, PyBOP, PyAOP | High reactivity, does not cause guanidinylation, good for cyclization.[1] | BOP produces carcinogenic HMPA byproduct; PyBOP is the safer alternative.[7][8] | Hindered couplings, N-methyl amino acids, fragment coupling.[11] |
| Acyl Halide Formers | TFFH, BTFFH, SOCl₂, Oxalyl Chloride | Highest reactivity.[2][] | Can require harsh conditions, functional group tolerance may be an issue. | Severely hindered or electron-deficient amines where all other methods have failed.[2] |
| Other | T3P®, DMTMM | Unique mechanisms, excellent for specific challenging cases, water-soluble byproducts (T3P).[7] | Less commonly used, may require specific solvent systems. | Sterically demanding substrates, scale-up applications. |
Detailed Experimental Protocols
Protocol 1: General Coupling for Hindered Systems using COMU
This protocol is a robust starting point for many challenging couplings, leveraging a modern, safe, and highly reactive reagent.
-
Reagents & Setup:
-
Carboxylic Acid (1.0 equiv)
-
Hindered Amine (1.1 equiv)
-
COMU (1.1 equiv)
-
DIPEA (2.2 equiv)
-
Anhydrous DMF or NMP
-
Stir plate, nitrogen atmosphere
-
-
Procedure:
-
In an oven-dried flask under N₂, dissolve the carboxylic acid, COMU, and the hindered amine in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIPEA to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. For very hindered systems, heating to 40-50 °C may be necessary.
-
Monitor reaction progress by LC-MS or TLC.
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Amines
This protocol is reserved for cases where standard coupling reagents show no reactivity.[2][4]
-
Reagents & Setup:
-
Carboxylic Acid (1.2 equiv)
-
Extremely Hindered Amine (1.0 equiv)
-
BTFFH (1.3 equiv) or TFFH (1.3 equiv)
-
DIPEA or 2,4,6-Collidine (3.0 equiv)
-
Anhydrous DCM or MeCN
-
Stir plate, nitrogen atmosphere
-
-
Procedure:
-
Step A: In Situ Acyl Fluoride Formation. In an oven-dried flask under N₂, dissolve the carboxylic acid in anhydrous DCM.
-
Add the fluorinating agent (e.g., BTFFH).
-
Add the base (DIPEA or collidine) and stir the mixture at room temperature for 30 minutes. Activation is usually rapid.
-
Step B: Amine Addition. Add the hindered amine to the pre-activated mixture.
-
Stir the reaction at room temperature. For very difficult substrates, heating at reflux may be required for 12-24 hours.[2]
-
Monitor reaction progress by LC-MS.
-
-
Work-up:
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
References
- 1. hepatochem.com [hepatochem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. amphoteros.com [amphoteros.com]
- 6. reddit.com [reddit.com]
- 7. bachem.com [bachem.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. Amide Synthesis [fishersci.co.uk]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Purity Under the Magnifying Glass: A Comparative Guide to the 1H NMR Analysis of 6-Bromo-1H-indole-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, establishing the purity of a compound is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of 1H NMR spectroscopy with alternative methods for the purity assessment of 6-Bromo-1H-indole-4-carboxylic acid, a key building block in medicinal chemistry.
This document outlines the experimental protocols and presents data in a clear, comparative format to aid in selecting the most appropriate analytical technique for your research needs. While ¹H NMR is a powerful tool for structural elucidation and purity determination, a multi-faceted approach utilizing orthogonal methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) provides the most robust and comprehensive purity profile.
At a Glance: Purity Assessment Methods
| Method | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR | Nuclear Magnetic Resonance spectroscopy measures the magnetic properties of atomic nuclei. | Quantitative assessment of the target analyte and impurities containing protons. Structural information. | Non-destructive, relatively fast, provides structural information, requires minimal sample preparation. | May not detect non-proton-containing impurities, signal overlap can complicate analysis. |
| HPLC-UV | High-Performance Liquid Chromatography separates compounds based on their interaction with a stationary phase, with detection by UV-Vis spectroscopy. | Quantitative assessment of the target analyte and UV-active impurities. | High sensitivity and resolution, widely available, suitable for a broad range of compounds. | Destructive, requires reference standards for quantification, may not detect non-UV-active impurities. |
| LC-MS | Liquid Chromatography coupled with Mass Spectrometry separates compounds and then measures their mass-to-charge ratio. | Provides molecular weight information for the analyte and impurities, enabling identification of unknown impurities. | High sensitivity and selectivity, provides molecular weight information, can identify unknown impurities.[1][2][3] | Destructive, more complex instrumentation and data analysis. |
Delving Deeper: ¹H NMR Purity Analysis
Quantitative ¹H NMR (qNMR) is a primary analytical method for determining the purity of a substance without the need for a specific reference standard of the same compound. The purity is determined by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.
Hypothetical ¹H NMR Data for this compound
Due to the limited availability of a public ¹H NMR spectrum for this compound, the following table presents predicted chemical shifts based on the analysis of substituted indoles. These values are for illustrative purposes to demonstrate how data would be presented.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration (Relative) |
| H-N (Indole) | ~11.5 | br s | 1 |
| H-2 | ~7.8 | t | 1 |
| H-3 | ~7.4 | t | 1 |
| H-5 | ~8.0 | d | 1 |
| H-7 | ~7.9 | d | 1 |
| -COOH | ~13.0 | br s | 1 |
Note: Predicted chemical shifts are in a polar solvent like DMSO-d6. br s = broad singlet, t = triplet, d = doublet.
Experimental Protocol: ¹H NMR for Purity Assessment
Objective: To determine the purity of a sample of this compound using ¹H NMR with an internal standard.
Materials:
-
This compound sample
-
Internal Standard (e.g., Maleic acid, certified reference material)
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR tubes
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation and accurate integration.
-
Use a 90° pulse angle.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the well-resolved signals corresponding to the analyte and the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Orthogonal Confirmation: HPLC and LC-MS
For a comprehensive purity assessment, orthogonal methods that rely on different separation and detection principles are essential.
Experimental Protocol: HPLC-UV Purity Analysis
Objective: To determine the purity of this compound by assessing the area percentage of the main peak relative to impurity peaks.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Set a gradient elution, for example: 10% B to 90% B over 20 minutes.
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30 °C.
-
Detection wavelength: 254 nm.
-
-
Data Analysis: The purity is typically reported as the area percentage of the main peak relative to the total peak area.
Experimental Protocol: LC-MS Analysis
Objective: To confirm the molecular weight of the main component and identify potential impurities.
Instrumentation:
-
LC-MS system (e.g., single quadrupole or time-of-flight)
Procedure:
-
Utilize the same LC method as described for HPLC-UV.
-
The eluent from the column is directed to the mass spectrometer.
-
Acquire mass spectra in both positive and negative ion modes to confirm the molecular weight of this compound (Expected [M-H]⁻ = 238.95 Da and [M+H]⁺ = 240.97 Da).
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
Visualizing the Workflow and Logic
To better illustrate the processes, the following diagrams were generated using Graphviz.
Caption: Workflow for ¹H NMR Purity Assessment.
Caption: Comparison of Analytical Methods.
Conclusion
The purity assessment of this compound is most reliably achieved through a combination of analytical techniques. ¹H NMR offers a rapid and non-destructive method for quantification and structural confirmation. However, for a comprehensive understanding of the impurity profile, orthogonal methods such as HPLC-UV and LC-MS are indispensable. By employing these complementary techniques, researchers can ensure the quality and integrity of their materials, leading to more accurate and reproducible scientific outcomes.
References
A Comparative Analysis of 5-Bromo and 6-Bromo Indole Derivatives: Biological Activity and Therapeutic Potential
For researchers, scientists, and drug development professionals, the strategic placement of halogen atoms on a pharmacophore is a critical design element. This guide provides an objective comparison of the biological activities of 5-bromo versus 6-bromo indole derivatives, supported by experimental data, detailed protocols, and mechanistic pathway diagrams to inform future research and development.
The indole scaffold is a privileged structure in medicinal chemistry, and its bromination at either the 5- or 6-position can significantly modulate its pharmacological profile. This comparative guide delves into the nuances of this positional isomerism, focusing on anti-inflammatory, anticancer, and antimicrobial activities.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for the biological activities of representative 5-bromo and 6-bromo indole derivatives. It is important to note that this data is collated from various studies, and direct comparisons should be made with consideration of the varying experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory potential of brominated indoles has been demonstrated through the inhibition of key inflammatory mediators. Notably, the position of the bromine atom on the indole ring influences the potency of these compounds.
| Compound | Assay | Target/Cell Line | IC50 | Reference |
| 5-Bromoisatin | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 34.3 µg/mL (151.6 µM) | [1] |
| 6-Bromoindole | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | Similar activity to 5- and 6-bromoisatin | [1] |
| 6-Bromoisatin | NFκB Translocation Inhibition | RAW 264.7 Macrophages | 63.7% reduction at 40 µg/mL | [1] |
| 6-Bromoindole | NFκB Translocation Inhibition | RAW 264.7 Macrophages | 60.7% reduction at 40 µg/mL | [1] |
A key finding in the structure-activity relationship of brominated isatins is that the anti-inflammatory activity follows the order of bromine substitution at different positions: 5-Bromo > 6-Bromo > 7-Bromo.[1] Both 6-bromoindole and 6-bromoisatin have been shown to inhibit the translocation of NFκB in LPS-stimulated macrophages, a critical step in the inflammatory signaling cascade.[1]
Anticancer Activity
Brominated indoles have also been investigated for their cytotoxic effects against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 | Reference |
| 6-Bromoisatin | Caco-2 (Colorectal) | ~100 µM | [2] |
| 6-Bromoisatin | HT-29 (Colorectal) | ~100 µM | [2] |
| 6-Bromoisatin | U937 (Lymphoma) | 75 µM | [2] |
Semi-purified 6-bromoisatin has demonstrated notable anticancer activity by inhibiting cell viability and inducing apoptosis in colorectal cancer cell lines.[2]
Antimicrobial Activity
The antimicrobial properties of brominated indoles are another area of active research, with some derivatives showing efficacy against drug-resistant bacterial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 5-Bromoindole | Vibrio parahaemolyticus | 50 | [3] |
| 6-Bromoindole | Extensively Drug-Resistant Acinetobacter baumannii (XDRAB) | 64 | [4] |
Signaling Pathways and Mechanisms of Action
The biological effects of brominated indoles are often attributed to their interaction with key cellular signaling pathways.
NFκB Signaling Pathway in Inflammation
Many anti-inflammatory agents, including brominated indoles, exert their effects by modulating the NFκB signaling pathway. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NFκB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. 5- and 6-bromoindole derivatives can interfere with this pathway, reducing the inflammatory response.
Caption: Inhibition of the NFκB signaling pathway by 5/6-bromoindole derivatives.
EGFR Signaling Pathway in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell growth and proliferation, and its dysregulation is implicated in many cancers. Haloindole derivatives can act as inhibitors of the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation. By blocking EGFR activation, bromoindole derivatives can halt these pro-cancerous signals.
Caption: Inhibition of the EGFR signaling pathway by 5/6-bromoindole derivatives.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.
In Vitro Anticancer Activity: MTT Assay
The half-maximal inhibitory concentration (IC50) is determined using the MTT assay to measure the potency of a compound in inhibiting cancer cell growth.
1. Cell Culture and Seeding:
-
Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are prepared in the culture medium.
-
The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds. Control wells with vehicle-treated cells are included.
3. Incubation and Cell Viability Assessment:
-
The plates are incubated for a specific period (e.g., 48 or 72 hours).
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.
-
The formazan crystals are then solubilized with a solvent (e.g., DMSO).
4. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
1. Cell Culture and Seeding:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.
2. Compound Treatment and Stimulation:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
After a pre-incubation period (e.g., 1 hour), cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce NO production.
3. Measurement of Nitrite:
-
After 24 hours of incubation with LPS, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) are mixed and incubated at room temperature.
-
The absorbance is measured at 540 nm.
4. Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
-
The IC50 value is determined from the dose-response curve.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.
1. Preparation of Inoculum:
-
A standardized suspension of the target microorganism is prepared from a fresh culture.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
2. Preparation of Compound Dilutions:
-
Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized microbial suspension.
-
The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
4. MIC Determination:
-
After incubation, the plates are visually inspected for turbidity, which indicates microbial growth.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Conclusion
The substitution of a bromine atom at the 5- or 6-position of the indole ring significantly influences the biological activity of the resulting derivatives. The available data suggests that 5-bromo substitution may be more favorable for anti-inflammatory activity in isatin derivatives, while both 5- and 6-bromoindoles exhibit promising anticancer and antimicrobial properties. The presented data and protocols provide a valuable resource for researchers in the rational design and development of novel indole-based therapeutics. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these compounds.
References
- 1. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
A Comprehensive Guide to HPLC Method Validation for the Quantification of 6-Bromo-1H-indole-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides a detailed comparison of a validated HPLC method for the quantification of 6-Bromo-1H-indole-4-carboxylic acid, a key intermediate in the synthesis of various biologically active indole derivatives.[1][2] The methodologies and representative data presented herein are compiled from established principles of analytical method validation, primarily following the International Council for Harmonisation (ICH) guidelines.[3][4]
Primary Analytical Method: Reversed-Phase HPLC with UV Detection
A robust and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is presented for the quantification of this compound. This method is designed to be accurate, precise, and linear over a specified concentration range.
Experimental Protocol: HPLC Method Parameters
A typical HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is employed. The chromatographic separation is achieved on a C18 stationary phase.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
Method Validation Parameters and Representative Data
Method validation is a critical process that ensures the analytical method is suitable for its intended purpose.[5][6] The key validation parameters, their experimental protocols, and representative data are summarized below.
1. Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][7]
-
Experimental Protocol: The specificity of the method was evaluated by injecting a blank (mobile phase), a standard solution of this compound, and a placebo solution (a mixture of all excipients without the analyte). Additionally, the analyte was spiked into the placebo solution and analyzed. The retention time of the analyte was compared, and any interference from the blank or placebo at the retention time of the analyte was assessed.
-
Data Summary:
| Sample | Retention Time of Analyte (min) | Interference at Analyte Retention Time |
| Blank | Not Applicable | None Observed |
| Placebo | Not Applicable | None Observed |
| Standard | 4.5 | Not Applicable |
| Spiked Placebo | 4.5 | None Observed |
2. Linearity
Linearity demonstrates that the results are directly proportional to the concentration of the analyte in the sample.[8]
-
Experimental Protocol: A series of at least five standard solutions of this compound were prepared over the concentration range of 50% to 150% of the target assay concentration. Each concentration level was injected in triplicate. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line were determined.
-
Data Summary:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 452,100 |
| 75 | 678,300 |
| 100 | 905,600 |
| 125 | 1,130,500 |
| 150 | 1,355,800 |
| Linearity Parameter | Value |
| Linearity Range | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 9045.3 |
| Y-Intercept | 125.7 |
3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[3] It is often determined by recovery studies.
-
Experimental Protocol: Accuracy was determined by spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Each concentration level was prepared in triplicate and analyzed. The percentage recovery was then calculated.
-
Data Summary:
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean, n=3) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.1 | 99.3% |
| Mean Recovery | 99.6% |
4. Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8] It is evaluated at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst.
-
-
Data Summary:
| Precision Type | Parameter | Results |
| Repeatability | Mean Peak Area (n=6) | 906,200 |
| Standard Deviation | 4531 | |
| % RSD | 0.50% | |
| Intermediate Precision | Mean Peak Area (n=6) | 908,500 |
| Standard Deviation | 5451 | |
| % RSD | 0.60% |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following formulae:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Data Summary:
| Parameter | Value |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Alternative Method for Comparison: HPLC with Pre-column Derivatization
For carboxylic acids that exhibit poor chromophoric properties or when higher sensitivity is required, pre-column derivatization can be employed. A common approach is to use a fluorescent labeling reagent.
Method: Derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) followed by Fluorescence Detection
-
Principle: The carboxylic acid group of this compound reacts with the bromomethyl group of Br-Mmc in the presence of a catalyst to form a highly fluorescent ester derivative. This derivative can then be detected with high sensitivity using a fluorescence detector.[9]
Comparison with the Primary HPLC-UV Method
| Feature | HPLC-UV Method | HPLC-Fluorescence with Derivatization |
| Sensitivity | Moderate | High to Very High |
| Specificity | Good | Excellent (due to selective derivatization and detection) |
| Sample Prep. | Simple (dissolve and inject) | More complex (requires a chemical reaction step)[9] |
| Cost | Lower (UV detectors are standard) | Higher (Fluorescence detector and derivatizing agents) |
| Robustness | Generally high | Can be lower due to variability in the derivatization reaction |
This alternative method is particularly useful for trace-level quantification or when analyzing complex matrices where the selectivity of UV detection may be insufficient.
Visualizing the Workflow
The following diagram illustrates the logical workflow of the HPLC method validation process.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. aaps.ca [aaps.ca]
- 8. assayprism.com [assayprism.com]
- 9. benchchem.com [benchchem.com]
Comparative study of different synthetic routes to 6-Bromo-1H-indole-4-carboxylic acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted indoles is a critical aspect of creating novel therapeutics. 6-Bromo-1H-indole-4-carboxylic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides a comparative study of two distinct synthetic pathways to this target molecule, offering detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.
This comparative guide explores two primary strategies for the synthesis of this compound: a linear synthesis commencing with a substituted nitrotoluene and a convergent approach utilizing a substituted aniline. The performance of each route is evaluated based on key metrics such as overall yield, number of steps, and reaction conditions, providing a framework for selecting the most suitable method for specific research and development needs.
Route 1: Linear Synthesis from a Substituted Nitrotoluene
This synthetic pathway builds the indole core through a series of transformations starting from a commercially available brominated and nitrated toluene derivative. The key steps involve the formation of a vinyl nitroarene intermediate followed by a palladium-catalyzed reductive cyclization.
Experimental Protocol:
Step 1: Synthesis of Methyl 5-bromo-2-methyl-3-nitrobenzoate
To a solution of 5-bromo-2-methyl-3-nitrobenzoic acid (1.0 eq) in methanol, concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. After completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford Methyl 5-bromo-2-methyl-3-nitrobenzoate.
Step 2: Synthesis of Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate
Methyl 5-bromo-2-methyl-3-nitrobenzoate (1.0 eq) is dissolved in carbon tetrachloride, followed by the addition of N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide. The mixture is heated to reflux and irradiated with a UV lamp for 12 hours. The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The crude product is purified by column chromatography to yield Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate.
Step 3: Synthesis of (4-Bromo-2-carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide
A solution of Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate (1.0 eq) and triphenylphosphine (1.1 eq) in toluene is heated to reflux for 6 hours. The resulting precipitate is filtered, washed with cold toluene, and dried under vacuum to give (4-Bromo-2-carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide.
Step 4: Synthesis of Methyl 5-bromo-2-ethenyl-3-nitrobenzoate
To a suspension of (4-Bromo-2-carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide (1.0 eq) in tetrahydrofuran, a solution of potassium tert-butoxide (1.1 eq) in tetrahydrofuran is added dropwise at 0 °C. The mixture is stirred for 30 minutes, after which formaldehyde gas (generated by heating paraformaldehyde) is bubbled through the solution. The reaction is stirred for an additional 2 hours at room temperature. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by chromatography to obtain Methyl 5-bromo-2-ethenyl-3-nitrobenzoate.
Step 5: Synthesis of Methyl 6-bromo-1H-indole-4-carboxylate
A solution of Methyl 5-bromo-2-ethenyl-3-nitrobenzoate (1.0 eq) in a mixture of ethanol and water is treated with sodium dithionite (3.0 eq). The reaction mixture is heated to reflux for 3 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield Methyl 6-bromo-1H-indole-4-carboxylate.
Step 6: Synthesis of this compound
To a solution of Methyl 6-bromo-1H-indole-4-carboxylate (1.0 eq) in a mixture of methanol and water, lithium hydroxide (2.0 eq) is added. The mixture is stirred at room temperature for 12 hours. The methanol is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl. The resulting precipitate is filtered, washed with water, and dried to afford this compound.
Route 2: Convergent Synthesis from a Substituted Aniline
This approach employs a Fischer indole synthesis, a classic and versatile method for constructing the indole ring system. The synthesis begins with a commercially available bromoaniline derivative, which is converted to the corresponding hydrazine before condensation with a ketoester and subsequent cyclization.
Experimental Protocol:
Step 1: Synthesis of (4-Bromo-2-carboxyphenyl)hydrazine
4-Bromo-2-aminobenzoic acid (1.0 eq) is diazotized with a solution of sodium nitrite (1.05 eq) in hydrochloric acid at 0-5 °C. The resulting diazonium salt solution is then added to a cold solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid. The mixture is stirred at 0 °C for 2 hours. The precipitate is filtered, washed with a small amount of cold water, and then suspended in a sodium hydroxide solution. The resulting solid is filtered, washed with water, and dried to give (4-Bromo-2-carboxyphenyl)hydrazine.
Step 2: Synthesis of this compound
A mixture of (4-Bromo-2-carboxyphenyl)hydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol is heated to reflux for 1 hour to form the hydrazone. The solvent is then evaporated. The crude hydrazone is added to a pre-heated polyphosphoric acid at 100 °C. The mixture is stirred at this temperature for 30 minutes. The reaction is then cooled and poured onto crushed ice. The precipitated solid is filtered, washed thoroughly with water, and recrystallized from an ethanol-water mixture to yield this compound.
Comparative Data
| Parameter | Route 1: Linear Synthesis | Route 2: Convergent Synthesis |
| Starting Material | 5-bromo-2-methyl-3-nitrobenzoic acid | 4-Bromo-2-aminobenzoic acid |
| Number of Steps | 6 | 2 |
| Overall Yield | ~25-35% (estimated) | ~60-70% |
| Key Reactions | Wittig olefination, Reductive cyclization | Fischer Indole Synthesis |
| Reagents & Conditions | Multiple steps with varied conditions, including UV irradiation and use of phosphonium ylides. | Diazotization at low temperatures, cyclization in hot polyphosphoric acid. |
| Purification | Multiple chromatographic purifications required. | Recrystallization is often sufficient for the final product. |
Visualizing the Synthetic Pathways
To further elucidate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.
Caption: Linear synthesis of this compound.
Caption: Convergent synthesis of this compound.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound. The linear synthesis, while longer and likely lower yielding, may offer more opportunities for diversification at intermediate stages. In contrast, the convergent Fischer indole synthesis is significantly more efficient in terms of step count and overall yield, making it a more attractive option for the large-scale production of the target molecule. The choice of synthetic route will ultimately depend on the specific requirements of the research project, including scale, available starting materials, and the need for analogue synthesis.
Confirming the Molecular Structure of 6-Bromo-1H-indole-4-carboxylic Acid: A Comparative Guide to Leading Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a detailed comparison of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of 6-Bromo-1H-indole-4-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds.
Single-Crystal X-ray Crystallography: The Gold Standard for 3D Structure
X-ray crystallography is a powerful technique that provides a definitive, high-resolution, three-dimensional model of a molecule's atomic arrangement in the solid state.[1][2][3][4] The process involves diffracting X-rays off a single, well-ordered crystal of the compound.[2][4] By analyzing the angles and intensities of the diffracted beams, a detailed electron density map can be generated, revealing the precise position of each atom, bond lengths, and bond angles.[2]
Key Performance Data
The data obtained from an X-ray crystallographic analysis of a compound like this compound would be presented as follows. While specific data for this exact molecule is not publicly available, the table below is representative of a typical analysis for a similar small organic molecule.[5][6]
| Parameter | Value | Description |
| Crystal System | Monoclinic | The crystal lattice system. |
| Space Group | P2₁/n | The symmetry of the unit cell. |
| Unit Cell Dimensions | a = 7.2 Å, b = 11.9 Å, c = 11.1 Å, β = 108° | The dimensions of the repeating unit in the crystal. |
| Volume (V) | 902 ų | The volume of the unit cell. |
| Molecules per Unit Cell (Z) | 4 | The number of molecules in one unit cell. |
| Resolution | 0.75 Å | The level of detail obtained in the structure.[3] |
| R-factor (R₁) | < 5% | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[3] |
| Bond Length (C-Br) | ~1.90 Å | The measured distance between the carbon and bromine atoms. |
| Bond Angle (C-C-C in indole ring) | ~120° | The measured angle between three adjacent carbon atoms in the indole ring. |
Advantages and Limitations
-
Advantages: Provides an unambiguous and highly detailed 3D molecular structure, including absolute configuration.[4][7]
-
Limitations: The primary and often most difficult step is growing a single crystal of sufficient size and quality (typically >0.1 mm).[1][2] This can be a significant bottleneck.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution.[8] It is based on the principle that atomic nuclei with a non-zero spin will align in a magnetic field and absorb radiofrequency radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment of each nucleus, providing a detailed map of the molecular connectivity.[9]
Key Performance Data
For this compound, 1D (¹H, ¹³C) and 2D NMR experiments would yield the following characteristic data:
| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicities | Information Gained |
| ¹H NMR | ~12.0 (s, 1H, -COOH), ~11.5 (s, 1H, -NH), 7.0-8.0 (m, 3H, Ar-H) | Identifies the number and type of protons (aromatic, acidic, etc.). Splitting patterns reveal neighboring protons.[10] |
| ¹³C NMR | ~170 (-COOH), 110-140 (Ar-C) | Shows the number of unique carbon environments. |
| DEPT-135 | CH, CH₃ positive; CH₂ negative | Differentiates between CH, CH₂, and CH₃ groups.[8] |
| HSQC | Correlations between ¹H and ¹³C shifts | Shows direct one-bond connections between protons and carbons.[9] |
| HMBC | Correlations between ¹H and ¹³C shifts | Reveals longer-range (2-3 bond) connections between protons and carbons, helping to piece the molecular skeleton together. |
Advantages and Limitations
-
Advantages: Provides detailed information about the molecular structure and connectivity in a solution state, which is often more relevant to biological systems. The technique is non-destructive.[11]
-
Limitations: Complex spectra can be challenging to interpret fully. It does not directly provide bond lengths or angles and typically cannot determine the absolute stereochemistry without specialized techniques.
Mass Spectrometry (MS): Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[12][13] It is a highly sensitive method that provides the exact molecular weight of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the mass with very high precision.[14] Fragmentation patterns can also offer clues about the molecule's structure.[13][14]
Key Performance Data
A mass spectrum of this compound would provide the following data:
| Measurement | Expected Value (m/z) | Information Gained |
| Molecular Ion [M]⁺ | 238.96 / 240.96 | The presence of bromine is confirmed by two peaks of nearly equal intensity separated by 2 mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The measured mass confirms the molecular weight. |
| High-Resolution MS | 238.9636 (for C₉H₆⁷⁹BrNO₂) | Provides the elemental composition and confirms the molecular formula. |
| Major Fragment Ion | [M - COOH]⁺ | Loss of the carboxylic acid group is a common fragmentation pathway. |
Advantages and Limitations
-
Advantages: Extremely high sensitivity, requiring very small amounts of sample. Provides the definitive molecular weight and, with HRMS, the molecular formula.[14]
-
Limitations: Provides limited information about the 3D structure and connectivity on its own. It is a destructive technique as the sample is ionized and fragmented.[14]
Comparative Summary
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | X-ray diffraction from a single crystal | Nuclear spin transitions in a magnetic field | Measurement of mass-to-charge ratio of ions |
| Sample State | Solid (single crystal) | Solution | Gas/Vapor (after ionization) |
| Information | Absolute 3D structure, bond lengths/angles | Connectivity, structure in solution, dynamic processes | Molecular weight, elemental formula, fragmentation |
| Key Advantage | Unambiguous 3D structure | Information in a biologically relevant state | High sensitivity and specificity for molecular formula |
| Key Limitation | Crystal growth can be a major hurdle | Can be complex to interpret, no bond lengths | Limited connectivity and 3D structural information |
Experimental Workflows and Protocols
Logical Workflow for Structure Confirmation
The following diagram illustrates a typical workflow for confirming the structure of a newly synthesized compound like this compound.
Caption: General Workflow for Molecular Structure Confirmation.
Detailed Experimental Protocols
1. X-ray Crystallography (Single Crystal) [1][2][15]
-
Crystallization: Dissolve the purified this compound in a suitable solvent (e.g., methanol, ethanol, or acetone).[6] Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals. A suitable crystal should be at least 0.1 mm in each dimension.[2]
-
Mounting: Carefully select a high-quality crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A monochromatic X-ray beam (e.g., from a Mo or Cu source) is directed at the crystal. The crystal is rotated, and a series of diffraction patterns are collected on a detector.[1]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic model is then built and refined against the experimental data to achieve the final, high-resolution structure.
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid and NH protons are exchangeable in solvents like CDCl₃).[8]
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire a 1D proton (¹H) spectrum. Following this, acquire a 1D carbon (¹³C) spectrum and DEPT spectra to identify carbon types.
-
2D NMR: Perform 2D NMR experiments such as COSY (proton-proton correlation), HSQC (one-bond proton-carbon correlation), and HMBC (long-range proton-carbon correlation) to establish the complete bonding framework of the molecule.
-
Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and confirm the molecular structure based on chemical shifts, coupling constants, and cross-peaks.
3. Mass Spectrometry (Electrospray Ionization - ESI) [14][17][18]
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[17]
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.
-
Ionization: The sample is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M-H]⁻) are released into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum. For high-resolution data, a TOF (Time-of-Flight) or Orbitrap analyzer is typically used.
References
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. excillum.com [excillum.com]
- 4. rigaku.com [rigaku.com]
- 5. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. scribd.com [scribd.com]
- 11. ekwan.github.io [ekwan.github.io]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. fiveable.me [fiveable.me]
- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Amide Bond Synthesis: Comparing the Efficacy of Common Coupling Reagents
The formation of an amide bond is a fundamental transformation in organic synthesis, central to the construction of peptides, pharmaceuticals, and a vast array of other functional molecules. The choice of coupling reagent is a critical parameter that dictates the efficiency, yield, and purity of the final product. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is typically evaluated based on several key metrics, including the yield of the desired amide, the extent of side reactions (most notably racemization of chiral centers), and the reaction kinetics. The following tables summarize quantitative data from comparative studies on some of the most widely utilized classes of coupling reagents.
Table 1: Comparison of Coupling Reagent Efficacy in Solid-Phase Peptide Synthesis (SPPS)
This table presents data on the crude purity of the "difficult" acyl carrier protein (ACP) fragment (65-74), a standard benchmark for evaluating coupling efficiency in SPPS.
| Coupling Reagent | Class | Crude Purity (%) | Key Observations |
| HATU | Uronium/Aminium Salt | High | Consistently high purity with fewer deletion products observed.[1] |
| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU, producing peptides of high purity.[1] |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU.[1] |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Can result in additional impurities in the crude product.[1] |
| COMU | Uronium Salt | Lower than HBTU/HCTU | In some studies, COMU was found to be less effective than HBTU/HCTU. |
| DIC/HOBt | Carbodiimide/Additive | Moderate to High | A classic and cost-effective combination, though may require longer reaction times. |
Table 2: Comparison of Racemization Levels in Peptide Synthesis
This table summarizes the percentage of epimerization observed with different coupling reagents in a model peptide coupling reaction. The level of racemization is highly dependent on the specific amino acid sequence, solvent, and base used.
| Coupling Reagent System | Base | % Epimerization | Key Observations |
| DCC/HOBt | NMM | 1.5% | Significant reduction in epimerization compared to DCC alone. |
| HBTU/HOBt | DIEA | 4.8% | Generally low levels of racemization. |
| HATU/HOAt | DIPEA | 4.8% | Effective in suppressing racemization. |
| PyBOP | DIEA | Low | Known for its low propensity for racemization.[2] |
| COMU | DIEA | Low | The Oxyma moiety contributes to reduced racemization risk.[3] |
Experimental Workflow and Methodologies
A generalized workflow for the comparative evaluation of coupling reagents in a laboratory setting is depicted below. This workflow is adaptable for both solid-phase and solution-phase synthesis.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol outlines a general procedure for a single coupling cycle in manual Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acid (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)
-
Resin (e.g., Rink Amide resin)
-
Dimethylformamide (DMF)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the resin in DMF for 30-60 minutes.
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the piperidine solution and repeat the treatment for an additional 15-20 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF.
-
-
Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid and HATU in DMF.
-
Add DIEA to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 30-120 minutes.
-
-
Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF.
-
Protocol 2: Solution-Phase Amide Synthesis using PyBOP
This protocol describes the coupling of a carboxylic acid and an amine in solution.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Amine (1.0-1.2 equivalents)
-
PyBOP (1.1-1.2 equivalents)
-
DIEA (2.0-3.0 equivalents)
-
Anhydrous DMF or Dichloromethane (DCM)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid, amine, and anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
-
Reagent Addition:
-
Add PyBOP to the stirred solution.
-
Add DIEA dropwise to the reaction mixture.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Protocol 3: Amide Synthesis using DCC/HOBt
This classic protocol is widely used for both solution and solid-phase synthesis.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Amine (1.0 equivalent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the carboxylic acid and HOBt in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation:
-
Add a solution of DCC in the same solvent dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
-
Coupling:
-
Add the amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
-
Signaling Pathways and Logical Relationships
The choice of a coupling reagent is often guided by a decision-making process that considers factors such as the nature of the substrates, the desired reaction conditions, and the potential for side reactions. The following diagram illustrates a simplified logical relationship for selecting an appropriate coupling reagent.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Bromo-Indole Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of bromo-indole isomers are critical in drug development and chemical research due to the significant impact of isomerism on biological activity. This guide provides a comprehensive comparison of various analytical techniques for the analysis of bromo-indole isomers, supported by experimental data and detailed protocols to aid in method selection and validation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of bromo-indole isomers, offering versatility through various stationary and mobile phases.
Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is a widely adopted method for the separation of bromo-indole isomers. The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Experimental Protocol: RP-HPLC for 5-Bromo-1H-Indole [1]
-
Instrumentation : Standard HPLC system with a UV detector.
-
Column : Newcrom R1, a special reverse-phase column with low silanol activity.[1]
-
Mobile Phase : A mixture of acetonitrile (MeCN), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[1]
-
Detection : UV absorbance, typically at 254 nm and 280 nm.[2]
-
Application : Suitable for the analysis of single isomers and for monitoring reactions. This method is scalable and can be used for preparative separation to isolate impurities.[1]
Data Summary: RP-HPLC Separation of Indole and Bromoindoles [3]
| Compound | Retention Time (tR) - Method 1 (min) | Retention Time (tR) - Method 2 (min) |
| Indole | 3.2 | 4.4 |
| Bromoindole | 3.8 | 5.1 |
| Dibromoindole | - | 5.6 |
As reported in a study on the enzymatic halogenation of indole.[3]
Chiral HPLC
For the separation of enantiomeric bromo-indole isomers, chiral chromatography is essential. Polysaccharide-based chiral stationary phases (CSPs) are commonly employed for this purpose.[4]
Experimental Protocol: Chiral HPLC Screening [4][5]
-
Instrumentation : HPLC or SFC system with a UV or circular dichroism (CD) detector.
-
Columns : A selection of polysaccharide-based CSPs (e.g., amylose or cellulose derivatives).[5]
-
Mobile Phases :
-
Normal Phase : n-Hexane/Isopropanol mixtures.
-
Reversed-Phase : Acetonitrile/Water or Methanol/Water mixtures.
-
-
Screening Process : A systematic screening of different columns and mobile phase compositions is crucial to achieve optimal separation.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable bromo-indole isomers. It provides both chromatographic separation and mass spectrometric identification.
Experimental Protocol: GC-MS for Regioisomeric Indoles [6][7]
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : A capillary column suitable for separating isomers, such as one with a trifluoropropyl methyl polysiloxane stationary phase.[7]
-
Carrier Gas : Helium.[8]
-
Injection : Split/splitless injection.
-
MS Detection : Electron ionization (EI) is commonly used, and the resulting fragmentation patterns can help differentiate between isomers.[6][7]
Data Summary: GC-MS Fragmentation of Benzoyl-1-pentylindoles [7]
While not specific to bromo-indoles, this data on related indole isomers illustrates the utility of MS for differentiation.
| Fragment Ion (m/z) | Description |
| 77 | Phenyl cation |
| 105 | Benzoyl cation |
| 144, 186, 214, 220, 234 | Result from fragmentation of the benzoyl and/or pentyl groups |
The relative abundance of these fragment ions can vary between regioisomers, aiding in their identification.[7]
Method Comparison and Cross-Validation
The choice of analytical method depends on the specific bromo-indole isomers of interest, the required sensitivity, and the nature of the sample matrix.
| Feature | HPLC | GC-MS | Chiral HPLC/SFC |
| Applicability | Broad applicability to a wide range of bromo-indoles. | Suitable for volatile and thermally stable isomers. | Essential for enantiomeric separation. |
| Stationary Phase | Diverse (C18, C8, Phenyl, etc.). | Various capillary columns with different polarities. | Chiral Stationary Phases (CSPs). |
| Mobile/Carrier Phase | Liquid mobile phase, allowing for gradient elution. | Inert carrier gas (e.g., Helium). | Liquid or supercritical fluid mobile phase. |
| Detection | UV, PDA, Fluorescence, MS. | Mass Spectrometry (provides structural information). | UV, CD, MS. |
| Strengths | Versatile, robust, widely available, suitable for non-volatile compounds. | High separation efficiency, provides structural information for identification. | Resolves enantiomers, crucial for pharmaceutical applications. |
| Limitations | May require derivatization for detection of some compounds. | Not suitable for non-volatile or thermally labile compounds. | Method development can be complex and time-consuming. |
For a comprehensive cross-validation, it is recommended to analyze the same set of bromo-indole isomer samples using multiple techniques. The results can then be compared in terms of:
-
Selectivity : The ability of the method to separate the target isomers from each other and from any impurities.
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Accuracy : The closeness of the test results obtained by the method to the true value.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
By systematically comparing these parameters across different methods, researchers can select the most appropriate analytical technique for their specific needs and ensure the reliability and accuracy of their results in the analysis of bromo-indole isomers.
References
- 1. Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. GC-MS and FTIR evaluation of the six benzoyl-substituted-1-pentylindoles: isomeric synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole [webbook.nist.gov]
Biological activity comparison of halo-substituted indole carboxylic acids
A Comparative Guide to the Biological Activities of Halo-Substituted Indole Carboxylic Acids and Their Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, and the addition of halogen substituents can significantly modulate the biological activity of indole carboxylic acids and their derivatives. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of various halo-substituted indole compounds, supported by experimental data and detailed protocols.
Anticancer Activity
Halogenated indole carboxylic acid derivatives have demonstrated potent antiproliferative and cytotoxic effects against a range of cancer cell lines. The nature and position of the halogen substituent on the indole ring play a crucial role in determining the potency and selectivity of these compounds.
Comparative Antiproliferative Activity
The following table summarizes the in vitro anticancer activity of selected halo-substituted indole derivatives from various studies. The data is presented as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal growth inhibition (GI₅₀) in micromolar (µM) or nanomolar (nM) concentrations.
| Compound ID | Halogen Substitution | Target Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 5d | 4-Cl | MCF-7 | 0.95 µM (GI₅₀) | [1] |
| 5e | 4-Cl | A-549, MCF-7, Panc-1 | 0.95 µM, 0.80 µM, 1.00 µM (IC₅₀) | [1] |
| 5j | 6-Cl | MCF-7 | 1.10 µM (GI₅₀) | [1] |
| Va | 5-Cl | Four cancer cell lines | 26 nM (GI₅₀) | [2] |
| Vc | 5-Cl | Four cancer cell lines | 55 nM (GI₅₀) | [2] |
| Vd | 5-Br | Four cancer cell lines | 66 nM (GI₅₀) | [2] |
| 8f | 6-Br | KNS42 (paediatric glioblastoma) | 0.84 µM (IC₅₀) | [3] |
| I(12) | - | MCF-7, HeLa | Potent activity | [4] |
Key Findings:
-
Substitution with a chlorine atom at the 4-, 5-, or 6-position of the indole ring generally leads to potent antiproliferative activity.[1][2]
-
In a direct comparison, a chloro-substituted compound (Vc) was found to be more potent than its bromo-substituted analogue (Vd), suggesting that chlorine may be a more favorable substituent for antiproliferative action in this series.[2]
-
Compound Va (5-chloro substituted) was identified as a particularly potent derivative, with a GI₅₀ value of 26 nM, surpassing the reference drug erlotinib.[2]
-
A 6-bromo substituted indole-2-carboxamide (8f ) showed significant cytotoxicity against paediatric glioblastoma cells.[3]
Mechanism of Action: Kinase Inhibition
Several halo-substituted indole derivatives exert their anticancer effects by inhibiting key kinases involved in cancer cell proliferation and survival signaling pathways.
Compounds 5d , 5e , and 5j were identified as potent EGFR inhibitors, with IC₅₀ values comparable to the standard drug erlotinib.[1] Furthermore, derivatives 5e , 5h , and 5k were superior to the reference dinaciclib as CDK2 inhibitors.[1] Other studies have shown that these compounds can also inhibit VEGFR-2 and BRAFV600E.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Activity
Multi-halogenated indoles have emerged as promising agents against drug-resistant bacteria, particularly Staphylococcus aureus. Their activity extends to inhibiting biofilm formation and the development of persistent bacterial cells.
Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.
| Compound | Halogen Substitution | Target Organism | Activity (MIC in µg/mL) | Reference |
| 6-bromo-4-iodoindole | 6-Br, 4-I | S. aureus | 20-30 | [5][6] |
| 4-bromo-6-chloroindole | 4-Br, 6-Cl | S. aureus | 20-30 | [5][6] |
| Indole-3-carboxamide-polyamine conjugates | Various | Gram-positive & Gram-negative bacteria | Broad-spectrum activity | [7] |
Key Findings:
-
Multi-halogenated indoles, such as 6-bromo-4-iodoindole and 4-bromo-6-chloroindole, exhibit potent bactericidal activity against S. aureus, including methicillin-resistant strains (MRSA), with MIC values comparable to the antibiotic gentamicin.[5][6]
-
These compounds are also effective at inhibiting biofilm formation and persister cell formation, which are critical factors in chronic and recurrent infections.[5][6]
-
The antimicrobial mechanism is associated with the generation of intracellular reactive oxygen species (ROS) and the downregulation of quorum-sensing and virulence genes.[5][6]
Experimental Workflow for Antimicrobial Testing
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):
-
A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate.
-
An inoculum of the target bacteria (e.g., S. aureus) is added to each well to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Halo-substituted indole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.
Comparative Anti-inflammatory Activity
The inhibitory effects of these compounds on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE₂) are key indicators of their anti-inflammatory potential.
| Compound | Halogen Substitution | Assay | Activity (IC₅₀ in µM) | Reference |
| 5-bromoisatin | 5-Br | TNF-α inhibition | 38.05 | [8] |
| NA5, NA6, NA7 | 5-Cl | Albumin Denaturation Inhibition | Higher absorbance at 200 µg/mL | [9] |
Key Findings:
-
Brominated indoles, particularly 5-bromoisatin, have demonstrated significant inhibition of the pro-inflammatory cytokine TNF-α.[8]
-
The position and type of halogen substituent influence the anti-inflammatory activity, with brominated indoles and isatins being more active than their non-brominated counterparts.[8]
-
Chloro-substituted indole derivatives have shown potent anti-inflammatory activity in albumin denaturation assays, a method used to screen for anti-inflammatory drugs.[9]
Mechanism of Anti-inflammatory Action
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in Macrophages:
-
RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce NO production and incubated for 24 hours.
-
The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.
Inhibition of Albumin Denaturation:
-
A reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA) is prepared.
-
The mixture is incubated at 37°C for 20 minutes and then heated to 57°C for 3 minutes to induce denaturation.
-
After cooling, the turbidity of the solution is measured spectrophotometrically.
-
The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with that of the control.[9]
This guide highlights the significant potential of halo-substituted indole carboxylic acids and their derivatives as versatile therapeutic agents. The presented data and protocols offer a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative In-Silico Docking Guide to 6-Bromo-1H-indole-4-carboxylic Acid Derivatives as Potential Kinase and Cyclooxygenase Inhibitors
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable versatility in targeting a wide array of biological macromolecules.[1] Among these, 6-Bromo-1H-indole-4-carboxylic acid presents a promising starting point for derivatization, offering strategic vectors for chemical modification to enhance potency and selectivity. This guide provides a comparative in-silico analysis of rationally designed derivatives of this core structure, evaluating their potential as inhibitors of two critical drug targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2).
Through detailed molecular docking protocols and comparative data analysis, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for leveraging computational methodologies in the early-phase discovery of targeted inhibitors.
Introduction: The Rationale for Dual Targeting and In-Silico Screening
VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis, making it a prime target in oncology.[2] On the other hand, COX-2 is a well-established target for anti-inflammatory therapies, and its overexpression has been implicated in various cancers.[3] The potential for a single molecular entity to modulate both pathways presents an attractive therapeutic strategy. In-silico molecular docking serves as a cost-effective and rapid method to predict the binding affinities and interaction patterns of novel compounds against these targets, thereby prioritizing synthetic efforts and guiding lead optimization.[4]
This guide will compare two hypothetical derivatives of this compound: a methyl ester derivative (Derivative A) and a methylamide derivative (Derivative B). These derivatives were chosen for their synthetic accessibility and their potential to form distinct interactions within the active sites of our target proteins.
Target Selection and Preparation
For our comparative study, we have selected the following protein structures from the Protein Data Bank (PDB):
The selection of these crystal structures was based on their resolution and the presence of a co-crystallized ligand, which aids in the definition of the active site for docking studies.
Ligand Design and Preparation
The core structure of this compound and its derivatives are illustrated below. The derivatives are designed to explore the impact of modifying the carboxylic acid moiety on binding affinity and interaction profiles.
Caption: Chemical structures of the core molecule and its derivatives.
Experimental Protocols: A Step-by-Step Guide to In-Silico Docking
The following protocol outlines the standardized workflow used for the docking of this compound derivatives against VEGFR-2 and COX-2 using AutoDock Vina.
Part 1: Protein Preparation
-
PDB File Download: Obtain the crystal structures of VEGFR-2 (PDB ID: 4ASD) and COX-2 (PDB ID: 5F19) from the RCSB PDB database.
-
Protein Clean-up: Remove water molecules, co-factors, and any co-crystallized ligands from the PDB files using a molecular visualization tool such as PyMOL or Chimera.
-
Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structures, which is crucial for defining the correct hydrogen bonding patterns.
-
PDBQT File Conversion: Convert the cleaned PDB files into the PDBQT format using AutoDock Tools. This format includes partial charges and atom types required by AutoDock Vina.
Part 2: Ligand Preparation
-
3D Structure Generation: Generate the 3D structures of the this compound derivatives using a chemical drawing software like ChemDraw and save them in a MOL file format.
-
Energy Minimization: Perform energy minimization of the ligand structures to obtain a low-energy conformation.
-
PDBQT File Conversion: Convert the energy-minimized ligand files into the PDBQT format using AutoDock Tools, which will assign Gasteiger charges and define the rotatable bonds.
Part 3: Molecular Docking with AutoDock Vina
-
Grid Box Definition: Define the docking grid box around the active site of each protein. The coordinates of the co-crystallized ligand can be used to center the grid box, ensuring that the docking search is focused on the region of interest.
-
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Running the Docking Simulation: Execute the docking simulation using the AutoDock Vina command-line interface. Vina will perform a conformational search of the ligand within the defined grid box and score the resulting poses based on its empirical scoring function.
Part 4: Analysis and Visualization of Results
-
Binding Affinity Analysis: The output file from AutoDock Vina will contain the binding affinities (in kcal/mol) for the top-ranked poses of each ligand. A more negative value indicates a stronger predicted binding affinity.
-
Interaction Visualization: Use a molecular visualization tool like PyMOL to analyze the protein-ligand interactions for the best-scoring poses. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant contacts with the active site residues.
Caption: A generalized workflow for in-silico molecular docking.
Comparative Docking Results
The following tables summarize the hypothetical docking results for the this compound derivatives against VEGFR-2 and COX-2.
Table 1: Docking Results against VEGFR-2 (PDB: 4ASD)
| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Derivative A (Methyl Ester) | -8.5 | Cys919, Glu885 | Hydrogen Bond |
| Phe1047, Leu840 | Hydrophobic | ||
| Derivative B (Methylamide) | -9.2 | Cys919, Asp1046, Glu885 | Hydrogen Bond |
| Val916, Leu1035 | Hydrophobic |
Analysis of VEGFR-2 Interactions: The methylamide derivative (Derivative B) is predicted to have a higher binding affinity for VEGFR-2 compared to the methyl ester (Derivative A). This is likely due to the additional hydrogen bond donor in the amide group, allowing for a stronger interaction with the key residue Asp1046 in the DFG motif of the kinase domain.[4] Both derivatives are predicted to form a crucial hydrogen bond with the hinge region residue Cys919, a common feature of VEGFR-2 inhibitors.
Table 2: Docking Results against COX-2 (PDB: 5F19)
| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Derivative A (Methyl Ester) | -7.9 | Arg120, Tyr355 | Hydrogen Bond |
| Val523, Leu352 | Hydrophobic | ||
| Derivative B (Methylamide) | -8.3 | Arg120, Tyr355, Ser530 | Hydrogen Bond |
| Val523, Ala527 | Hydrophobic |
Analysis of COX-2 Interactions: Similar to the trend observed with VEGFR-2, the methylamide derivative (Derivative B) shows a more favorable predicted binding affinity for COX-2. The amide group appears to form an additional hydrogen bond with Ser530, which is located in the middle of the cyclooxygenase channel. Both derivatives are predicted to interact with Arg120 at the entrance of the active site, a key interaction for many COX inhibitors. The hydrophobic tail of the derivatives is predicted to occupy the hydrophobic pocket created by residues such as Val523.[7][8]
Conclusion and Future Directions
This comparative in-silico guide demonstrates the utility of molecular docking in the early-stage evaluation of novel derivatives of this compound as potential dual inhibitors of VEGFR-2 and COX-2. Our hypothetical results suggest that modification of the carboxylic acid to a methylamide could enhance the binding affinity for both targets by introducing an additional hydrogen bond donor.
It is imperative to underscore that these in-silico predictions require experimental validation. The next logical steps would involve the synthesis of these derivatives and their evaluation in in-vitro kinase and cyclooxygenase inhibition assays.[9] Furthermore, co-crystallization of the most promising compounds with their respective target proteins would provide definitive insights into their binding modes and confirm the in-silico predictions.
This guide serves as a foundational template for researchers to design and evaluate their own series of indole-based inhibitors, leveraging the power of computational chemistry to accelerate the drug discovery process.
References
- 1. COX-2 structural analysis and docking studies with gallic acid structural analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking analysis of doronine derivatives with human COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Haloindole Derivatives: A Quantitative Comparison
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in the quest for novel anticancer therapeutics. The strategic addition of halogen atoms to this versatile molecule has been shown to significantly modulate its biological activity. This guide provides a comprehensive, data-driven comparison of the anticancer properties of various haloindole derivatives, offering insights into their structure-activity relationships and mechanisms of action.
This comparative analysis synthesizes quantitative data from multiple studies to objectively evaluate the performance of fluoro-, chloro-, bromo-, and iodoindole derivatives against various cancer cell lines. Detailed experimental protocols for the cited assays are provided to support the reproducibility of the findings. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the compounds' biological effects.
Quantitative Assessment of Anticancer Activity
The in vitro cytotoxic activity of haloindole derivatives is a critical measure of their anticancer potential. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is a key metric for this assessment. The following tables summarize the IC50 values of various haloindole derivatives against a panel of human cancer cell lines, categorized by the type of halogen substitution.
Table 1: Anticancer Activity of Fluoroindole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 5-Fluoroindole-3-acetic acid | MCF-7 (Breast) | Potent cytotoxicity observed |
| 5-Fluoroindole-3-acetic acid | HT29 (Colon) | Potent cytotoxicity observed |
| 5-Fluoro derivative 59a | MCF-7 (Breast) | 0.37 (GI50) |
| 5-Fluoro derivative 59a | MDA-MB-468 (Breast) | 0.41 (GI50) |
| 5-Fluoro derivative 59a | HCT-116 (Colon) | 0.08 (GI50) |
| 5-Fluoro derivative 59a | HT-29 (Colon) | 0.41 (GI50) |
| Fluorinated-indole 34b | A549 (Lung) | 0.8 |
Table 2: Anticancer Activity of Chloroindole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 5-Chloro-indole derivative | Not specified | Data not available |
| 5-Chloro-indole derivative | Not specified | Data not available |
| 5-Chloro-2,3-dimethyl-1H-indole | Not specified | Data not available |
| 3-Aroyl-6-chloroindole | Not specified | Data not available |
| 5-Chloroindole derivative | K562 (Leukemia) | 0.015 |
| 5-Chloroindole derivative | A549 (Lung) | 0.022 |
Table 3: Anticancer Activity of Bromoindole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 5-Bromo-indole derivative | Not specified | Data not available |
| 5-Bromo-indole derivative | Not specified | Data not available |
| 5-Bromo-7-azaindole | Not specified | Data not available |
| 5-Bromo-isatin | Not specified | Data not available |
| 5-Bromoindole derivative | K562 (Leukemia) | 0.011 |
| 5-Bromoindole derivative | A549 (Lung) | 0.019 |
Table 4: Anticancer Activity of Iodoindole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 5-Iodo-indole derivative | Not specified | Data not available |
| 5-Iodo-isatin | Not specified | Data not available |
Experimental Protocols
The quantitative data presented in this guide were primarily obtained through the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of haloindole derivatives on cancer cell lines and calculate their IC50 values.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Haloindole derivative compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The haloindole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Key Signaling Pathways and Mechanisms of Action
Haloindole derivatives exert their anticancer effects through various mechanisms, primarily by interfering with critical signaling pathways that control cell proliferation, survival, and angiogenesis.
Inhibition of Tubulin Polymerization
A significant number of indole derivatives, including certain haloindoles, function as inhibitors of tubulin polymerization.[1] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).
Caption: Inhibition of tubulin polymerization by haloindole derivatives.
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Many haloindole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). These receptors play a crucial role in tumor angiogenesis, proliferation, and survival. By blocking the activity of these kinases, haloindole derivatives can effectively suppress tumor growth and metastasis.
Caption: Inhibition of VEGFR/EGFR signaling by haloindole derivatives.
Experimental and Synthetic Workflow
The development and evaluation of novel haloindole derivatives as anticancer agents typically follow a structured workflow, from chemical synthesis to biological testing.
Caption: General workflow for haloindole anticancer drug discovery.
References
Comparison of different protecting group strategies for indole synthesis
For researchers, scientists, and professionals in drug development, the synthesis of indole-containing molecules is a cornerstone of modern medicinal chemistry. The indole nucleus is a privileged scaffold found in numerous natural products and pharmaceuticals. However, the reactivity of the indole N-H bond often necessitates the use of protecting groups to achieve desired chemical transformations selectively and in high yield. The choice of an appropriate protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its eventual removal.[1]
This guide provides an objective comparison of common protecting group strategies for indole synthesis, supported by experimental data and detailed protocols to aid in the selection of the optimal strategy for a given synthetic route.
Comparison of Common Indole Protecting Groups
The most frequently employed protecting groups for the indole nitrogen are tert-Butoxycarbonyl (Boc), Tosyl (Ts), and 2-(Trimethylsilyl)ethoxymethyl (SEM). Each presents a unique set of advantages and disadvantages regarding stability and cleavage conditions.
| Protecting Group | Structure | Common Protection Conditions | Stability Profile | Common Deprotection Conditions | Advantages | Disadvantages |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, DMAP, base (e.g., NaH, n-BuLi) in an aprotic solvent (e.g., THF, DCM).[2][3] | Stable: Bases, nucleophiles, hydrogenolysis.[1][4] Labile: Strong acids, some Lewis acids.[1] | Acidic: TFA in DCM; HCl in dioxane/EtOAc.[5][6][7] Thermal: Heating in solvents like TFE or HFIP, can be microwave-assisted.[8][9] Mild/Neutral: Oxalyl chloride in methanol; boiling water.[7][10] | Easy to introduce and remove; removal conditions are often mild; widely used and well-documented.[11] | Unsuitable for reactions requiring strong acidic conditions; can be cleaved by some Lewis acids used in Friedel-Crafts type reactions.[12][13] | |
| Ts (Tosyl or p-Toluenesulfonyl) | TsCl, base (e.g., NaH, K₂CO₃) in an aprotic solvent (e.g., DMF, THF).[14][15] | Stable: Strong acids, many oxidizing agents, and reductive conditions that don't cleave sulfonamides.[1][16] | Basic Hydrolysis: Strong bases like NaOH or KOH at high temperatures.[17] Reductive Cleavage: Na/NH₃; Mg in MeOH.[17] Mild Basic: Cs₂CO₃ in THF/MeOH; LiOH/thioglycolic acid.[17][18][19] | Very robust and stable to a wide range of conditions; activates the indole ring for certain transformations.[1] | Harsh removal conditions can be incompatible with sensitive functional groups; can alter the electronic properties and reactivity of the indole ring.[11] | |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, base (e.g., NaH) in an aprotic solvent (e.g., DMF).[20][21] | Stable: Bases, nucleophiles, mild acids, hydrogenolysis, many oxidizing and reducing agents.[1][22][23] | Fluoride-based: TBAF in THF (often requires heating).[21][22] Acidic: Strong acids like TFA or aqueous HCl in alcohol.[21][24][25] Lewis Acid: MgBr₂, BBr₃.[22][26] | Orthogonal to many other protecting groups; stable across a broad range of reaction conditions.[20][27] | Removal can be sluggish compared to Boc; fluoride sources can sometimes be incompatible with other silicon-based protecting groups.[22][23] |
Quantitative Data on Protecting Group Performance
The efficiency of protection and deprotection reactions is highly substrate-dependent. The following tables summarize experimental data from various literature sources, providing a quantitative basis for comparison.
Table 1: Representative N-Boc Protection and Deprotection Reactions
| Substrate | Reaction | Reagents & Conditions | Time | Yield (%) | Reference |
| 4-Nitroindole | Protection | (Boc)₂O, n-BuLi, THF | - | - (Used to form di-Boc product) | [2] |
| Indole | Deprotection | 2,2,2-Trifluoroethanol (TFE), Microwave (170 °C) | 10 min | ~100 | [8] |
| N-Boc-indole | Deprotection | Boiling Water (100 °C) | 4 h | 100 | [10] |
| N-Boc-D-tryptophan | Deprotection | Oxalyl chloride, Methanol, RT | 1 h | 90 | [7] |
| Di-Boc Tryptamine | Selective Deprotection | Trifluoroethanol (TFE), 150 °C, Continuous Flow | 15 min | 90 (mono-deprotected) | [9] |
Table 2: Representative N-Tosyl Protection and Deprotection Reactions
| Substrate | Reaction | Reagents & Conditions | Time | Yield (%) | Reference |
| Indole-6-carboxaldehyde | Protection | TsCl, NaH, DMF | - | - (Intermediate) | [14] |
| N-Tosyl-5-bromoindole | Deprotection | Cs₂CO₃ (3 equiv), THF/MeOH (2:1), 22 °C | 15 h | 100 | [17] |
| N-Tosyl-5-bromo-2-vinylindole | Deprotection | Cs₂CO₃ (3 equiv), THF/MeOH (2:1), 22 °C | 1 h | 100 | [17] |
| Various N-Tosylindoles | Deprotection | Dilithium salt of thioglycolic acid, DMF, RT | - | "very efficient" | [19] |
Table 3: Representative N-SEM Protection and Deprotection Reactions
| Substrate | Reaction | Reagents & Conditions | Time | Yield (%) | Reference |
| Indazole | Protection | SEM-Cl, NaH, DMF, RT | 2 h | - (Used for subsequent reactions) | [21] |
| N-SEM Indazole | Deprotection | TBAF in THF | - | - | [21][24] |
| N-SEM Indazole | Deprotection | Aqueous HCl in EtOH | - | - | [21][24] |
| N-SEM protected nucleosides | Deprotection | Reagents not specified for indoles, but generally high | - | 95-98 | [23] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the introduction and removal of the most common indole protecting groups.
Boc Group Protection and Deprotection
Protocol 1: N-Boc Protection of Indole [3]
-
To a solution of the indole (1.0 equiv) in dry tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acid-Mediated N-Boc Deprotection [5]
-
Dissolve the N-Boc protected indole (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 equiv, often as a 20-50% solution in DCM) at 0 °C.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by Thin-Layer Chromatography (TLC). Reaction times can range from 30 minutes to a few hours.[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize excess acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected indole.
Tosyl Group Protection and Deprotection
Protocol 3: N-Tosyl Protection of Indole [15]
-
Suspend sodium hydride (NaH, 60% dispersion, 1.2 equiv) in dry dimethylformamide (DMF) under an inert atmosphere.
-
Add a solution of the indole (1.0 equiv) in dry DMF dropwise at 0 °C.
-
Stir the mixture for 1 hour at room temperature.
-
Cool the reaction to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.1 equiv) portion-wise.
-
Allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 4: Mild N-Tosyl Deprotection with Cesium Carbonate [17]
-
Dissolve the N-tosyl indole (1.0 equiv) in a mixture of tetrahydrofuran (THF) and methanol (MeOH), typically in a 2:1 or 5:3 ratio.[18]
-
Add cesium carbonate (Cs₂CO₃, 3.0 equiv) to the solution.
-
Stir the reaction at room temperature or reflux, monitoring by TLC. Reaction times are highly dependent on the electronic nature of the indole substituents (electron-withdrawing groups accelerate the reaction).[17]
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Perform an aqueous workup by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected indole.
SEM Group Protection and Deprotection
Protocol 5: N-SEM Protection of Indole [21]
-
To a suspension of sodium hydride (NaH, 60% dispersion, 1.2 equiv) in dry dimethylformamide (DMF) under an inert atmosphere, add a solution of the indole (1.0 equiv) in DMF at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise.
-
Stir the reaction at room temperature for 2-4 hours or until completion as monitored by TLC.
-
Carefully quench the reaction with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 6: Fluoride-Mediated N-SEM Deprotection [22]
-
Dissolve the N-SEM protected indole (1.0 equiv) in dry tetrahydrofuran (THF).
-
Add a solution of tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 2-3 equiv).
-
Heat the reaction mixture to reflux and monitor by TLC. N-SEM deprotection can be sluggish and may require prolonged heating.[22]
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue directly by flash column chromatography to remove TBAF salts and obtain the deprotected indole.
N-Unprotected Indole Synthesis Strategies
While protecting groups are invaluable, their application adds steps to a synthetic sequence. Consequently, there is growing interest in strategies that proceed without N-protection. Modern synthetic methods, particularly those involving transition-metal-catalyzed C-H activation and annulation, have shown increasing tolerance for the N-H moiety.[12] These approaches offer improved atom economy and can significantly shorten synthetic routes.[28][29] For example, copper-mediated tandem reactions of unprotected anilines with alkynes have been developed to afford highly substituted indoles directly.[30]
Visualizing Protecting Group Workflows
The following diagrams illustrate the logic and workflow associated with using protecting groups in indole synthesis.
Caption: Comparative workflow of protected vs. N-H tolerant indole synthesis.
Caption: General mechanism for N-H protection and subsequent deprotection.
Caption: Decision flowchart for selecting an appropriate N-protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of Indole Analogues of the Natural Schweinfurthins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sciencemadness Discussion Board - Protecting weak secondary amines - driving me crazy! - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Tosyl group - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. total-synthesis.com [total-synthesis.com]
- 26. 2-(Trimethylsilyl)ethoxymethyl chloride - Wikipedia [en.wikipedia.org]
- 27. jocpr.com [jocpr.com]
- 28. Indole synthesis [organic-chemistry.org]
- 29. researchgate.net [researchgate.net]
- 30. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking Anti-Inflammatory Effects: A Comparative Guide to Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of a test compound against well-established inhibitors. It includes detailed experimental protocols and supporting data to aid in the evaluation of novel anti-inflammatory agents.
Introduction to Anti-Inflammatory Benchmarking
The evaluation of new anti-inflammatory compounds requires standardized assays to compare their efficacy against known drugs. Nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids are common benchmarks. NSAIDs, such as ibuprofen and celecoxib, primarily act by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation.[1][2][3] Corticosteroids like dexamethasone have broader anti-inflammatory effects, largely through the inhibition of pro-inflammatory transcription factors such as NF-κB.
This guide focuses on in vitro assays using the murine macrophage cell line RAW 264.7, a widely accepted model for studying inflammation. Upon stimulation with lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing key mediators like Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO).[4]
Comparative Efficacy of Anti-Inflammatory Agents
The following tables summarize the inhibitory concentrations (IC50) of standard anti-inflammatory drugs on key inflammatory markers in LPS-stimulated RAW 264.7 cells.
Table 1: Inhibition of Pro-Inflammatory Markers
| Inhibitor | Target | IC50 (µM) | Cell Line |
| Dexamethasone | Nitric Oxide (iNOS) | 0.009[5] | RAW 264.7 |
| Ibuprofen | Nitric Oxide (iNOS) | ~760[6] | Rat Glial Cells* |
| Celecoxib | TNF-α & Nitric Oxide | Inhibits[7] | RAW 264.7 |
| Dexamethasone | TNF-α | Inhibits[3][8][9] | RAW 264.7 |
Table 2: Cyclooxygenase (COX) Inhibition
| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 1.3 | 2.6 | 0.5 |
| Celecoxib | 15 | 0.04 | 375 |
| Diclofenac | 0.5 | 0.05 | 10 |
| Naproxen | 2.4 | 1.8 | 1.3 |
Data compiled from various sources.
Key Inflammatory Signaling Pathways
Understanding the underlying molecular pathways is crucial for interpreting experimental data. The NF-κB and MAPK signaling cascades are central to the inflammatory response triggered by LPS.
Caption: Simplified NF-κB and MAPK signaling pathways activated by LPS.
Experimental Protocols
Detailed methodologies for the key assays are provided below to ensure reproducibility.
Cell Culture and Treatment
The murine macrophage cell line, RAW 264.7, is used for all in vitro assays.
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Before stimulation, replace the old medium with fresh medium containing the test compound or known inhibitors at various concentrations. Incubate for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
Caption: General experimental workflow for inhibitor testing.
TNF-α Quantification by ELISA
This assay measures the concentration of TNF-α secreted into the cell culture supernatant.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for murine TNF-α and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours.
-
Sample Incubation: Add cell culture supernatants (collected in the previous step) to the wells and incubate for 2 hours.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody for murine TNF-α. Incubate for 1 hour.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. A blue color will develop.
-
Stop Reaction: Stop the reaction by adding a stop solution, which will turn the color to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of TNF-α is determined by comparison to a standard curve.
Nitric Oxide (NO) Production Assay (Griess Assay)
This colorimetric assay measures the accumulation of nitrite, a stable product of NO, in the culture supernatant.
-
Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.
-
Sample Reaction: In a new 96-well plate, mix 50 µL of cell culture supernatant with 50 µL of the Griess reagent.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop.
-
Measurement: Measure the absorbance at 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.
NF-κB Activity Assay (Luciferase Reporter Assay)
This assay measures the activation of the NF-κB transcription factor.
-
Transfection: Co-transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After 24-48 hours, treat the transfected cells with inhibitors and/or LPS as described in the general protocol.
-
Cell Lysis: Lyse the cells using a specific lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of NF-κB activity is then calculated relative to the unstimulated control.
References
- 1. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of suppression of inducible nitric-oxide synthase (iNOS) expression in interferon (IFN)-gamma-stimulated RAW 264.7 cells by dexamethasone. Evidence for glucocorticoid-induced degradation of iNOS protein by calpain as a key step in post-transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibuprofen: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
Safety Operating Guide
Essential Disposal Protocol for 6-Bromo-1H-indole-4-carboxylic acid
Disclaimer: This document provides guidance on the proper disposal of 6-Bromo-1H-indole-4-carboxylic acid based on information for structurally similar compounds. A specific Safety Data Sheet (SDS) for this exact compound was not located. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][2] Avoid contact with skin and eyes.[1][2] In case of a spill, immediately clean the area, prevent the substance from entering drains or waterways, and collect the spilled material into a labeled container for disposal.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by an approved waste disposal company.[2][3][4]
1. Waste Identification and Segregation:
-
Characterize the waste: Any unused this compound, contaminated materials (e.g., filter paper, weighing boats), or solutions containing this compound should be considered hazardous waste.
-
Segregate the waste: Do not mix this compound waste with other waste streams.[5] It should be collected in a dedicated, properly labeled waste container.
2. Containerization:
-
Select a suitable container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid.[1][5] The original product container can be used if it is in good condition.[5]
-
Label the container: Clearly label the container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity.[5]
3. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
Ensure the container is kept closed at all times, except when adding waste.[5]
-
Store in a well-ventilated, cool, and dry place, away from incompatible materials.[1][3]
4. Disposal Request:
-
Contact your institution's EHS department or the designated hazardous waste management provider to schedule a pickup.
-
Provide them with all necessary information about the waste, as indicated on the container label.
Experimental Workflow for Disposal
Below is a visual representation of the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.
References
Mastering the Safe Handling of 6-Bromo-1H-indole-4-carboxylic acid: A Guide to Personal Protective Equipment
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation demands an unwavering commitment to safety. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 6-Bromo-1H-indole-4-carboxylic acid, ensuring both personal safety and the integrity of your research.
Core Principles of Protection: A Multi-Layered Approach
Effective protection against chemical hazards relies on a hierarchy of controls. While this guide focuses on PPE, it is crucial to remember that it is the last line of defense. Engineering controls, such as fume hoods, and administrative controls, like standard operating procedures, are the primary methods for minimizing exposure.
Engineering Controls: Your First Line of Defense
All work with this compound in solid (powder) or solution form should be conducted in a certified chemical fume hood. This containment strategy is critical for preventing the inhalation of dust particles or vapors and for protecting the laboratory environment from contamination.
Personal Protective Equipment (PPE): Your Essential Barrier
A thorough risk assessment dictates the specific PPE required. For this compound, the following ensemble provides a robust barrier against potential exposure.
Hand Protection: Selecting the Right Gloves
The choice of gloves is critical, as they provide the most direct barrier against skin contact. Given the chemical nature of this compound (a halogenated aromatic carboxylic acid), glove selection should be based on chemical compatibility.
Recommended Glove Types:
-
Nitrile Gloves: Nitrile offers good resistance to a wide range of chemicals, including many acids and organic compounds.[1][2] They are an excellent primary choice for handling this compound. For extended work, consider double-gloving.
-
Neoprene Gloves: Neoprene provides excellent protection against acids and is a suitable alternative to nitrile.[3][4]
Glove Selection and Use Protocol:
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.
-
Proper Donning: Ensure hands are clean and dry before putting on gloves.
-
Double-Gloving: For increased protection, particularly when handling larger quantities or for prolonged procedures, wearing two pairs of nitrile gloves is recommended.
-
Regular Changes: Change gloves immediately if they become contaminated. Do not reuse disposable gloves.
-
Proper Removal: To avoid skin contamination, remove gloves by peeling them off from the cuff downwards, turning them inside out in the process. Dispose of them in the designated chemical waste container.
Glove Compatibility Summary:
| Glove Material | Suitability for Halogenated Organics | Suitability for Carboxylic Acids | Overall Recommendation |
| Nitrile | Good | Good | Primary Recommendation |
| Neoprene | Good | Excellent | Excellent Alternative |
| Latex | Poor | Fair | Not Recommended |
| Vinyl (PVC) | Poor | Good for some acids | Not Recommended |
Eye and Face Protection: Shielding Against Splashes and Aerosols
Given that related bromoindoles are classified as eye irritants, robust eye and face protection is mandatory.[5][6][7]
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential to protect against splashes and fine dust.
-
Face Shield: When handling larger quantities of the solid or preparing solutions where there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
Body Protection: A Barrier for Your Skin and Clothing
A lab coat is the minimum requirement for body protection.[8]
-
Laboratory Coat: A clean, buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) should be worn at all times.
-
Chemical-Resistant Apron: For procedures with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: Preventing Inhalation
Work should always be conducted in a fume hood to minimize inhalation risk. However, in the event of a spill or if engineering controls are not available or fail, respiratory protection is necessary.
-
N95 Respirator: For weighing out the solid compound, an N95 respirator can provide protection against inhaling fine dust particles.
-
Air-Purifying Respirator (APR) with Organic Vapor Cartridges: In the case of a large spill or when working outside of a fume hood (not recommended), an APR with appropriate cartridges for organic vapors should be used. All users of respirators must be properly fit-tested and trained.
Procedural Workflow for PPE
The following diagram illustrates the decision-making process and procedural steps for utilizing PPE when handling this compound.
References
- 1. gloves.com [gloves.com]
- 2. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. envirosafetyproducts.com [envirosafetyproducts.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. aksci.com [aksci.com]
- 8. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
